Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate
Description
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Properties
IUPAC Name |
ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2O3/c1-2-20-15(19)7-5-3-4-6-14(18)12-9-8-11(16)10-13(12)17/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEOAXMWXHFWIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645618 | |
| Record name | Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898753-10-1 | |
| Record name | Ethyl 2,4-difluoro-ζ-oxobenzeneheptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate
An In-depth Technical Guide to the
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive and in-depth exploration of a robust synthetic pathway for Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate (CAS No. 898753-10-1). This molecule, characterized by its difluorinated aromatic keto-ester structure, serves as a valuable building block in medicinal chemistry and materials science, where the inclusion of fluorine atoms can enhance metabolic stability and modify electronic properties. The core of the synthesis is a well-established Friedel-Crafts acylation reaction, a powerful method for forming carbon-carbon bonds with an aromatic ring.[1][2] This document is structured to provide not only a step-by-step protocol but also the underlying chemical principles, mechanistic insights, and practical considerations essential for successful laboratory implementation. We will dissect a logical three-stage approach, beginning with the selective preparation of the acylating agent from pimelic acid and culminating in the final acylation of 1,3-difluorobenzene.
Synthetic Strategy and Rationale
The paramount challenge in synthesizing aryl ketones lies in the selective and efficient formation of the aryl-carbonyl bond. The Friedel-Crafts acylation stands out as the most direct and reliable method for this transformation.[3] Unlike the related Friedel-Crafts alkylation, the acylation reaction has the distinct advantage of producing a deactivated aromatic ring as the product. This deactivation prevents undesirable poly-acylation, leading to cleaner reactions and higher yields of the mono-substituted product.[4]
Our synthetic design is a three-stage linear sequence that prioritizes commercially available starting materials and high-yielding transformations.
-
Stage 1: Mono-esterification of Pimelic Acid. The synthesis commences with pimelic acid, a seven-carbon dicarboxylic acid. To create the acylating agent for the Friedel-Crafts reaction, one of the two carboxylic acid groups must be protected as an ethyl ester while the other remains free for subsequent activation. This is achieved through a controlled Fischer esterification using a limited amount of ethanol.
-
Stage 2: Formation of the Acyl Chloride. The free carboxylic acid of monoethyl pimelate is then converted into a highly reactive acyl chloride, Ethyl 7-chloro-7-oxoheptanoate. This activation is crucial as carboxylic acids themselves are not sufficiently electrophilic to participate in Friedel-Crafts reactions. Thionyl chloride is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl).
-
Stage 3: Friedel-Crafts Acylation. This is the key bond-forming step. The synthesized acyl chloride is reacted with 1,3-difluorobenzene in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield the target compound.[5][6]
The overall workflow is depicted below.
Caption: Overall synthetic workflow for the target compound.
Reaction Mechanisms
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The key mechanistic transformation is the Friedel-Crafts acylation.
Mechanism of Friedel-Crafts Acylation
-
Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, abstracts the chloride from the acyl chloride, forming a highly electrophilic and resonance-stabilized acylium ion. This is the rate-determining step.[6]
-
Electrophilic Aromatic Substitution: The electron-rich π-system of the 1,3-difluorobenzene ring acts as a nucleophile, attacking the acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Regeneration: A weak base (such as the [AlCl₄]⁻ complex) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst (though it remains complexed to the product ketone).
Caption: Mechanism of the Friedel-Crafts Acylation reaction.
Detailed Experimental Protocols
Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Thionyl chloride and aluminum chloride are corrosive and react violently with water.
Stage 1: Synthesis of Monoethyl Pimelate
-
Principle: This procedure utilizes a substoichiometric amount of ethanol relative to the carboxylic acid groups in pimelic acid, favoring the formation of the monoester over the diester. An acid catalyst accelerates the equilibrium-based esterification process.
-
Methodology:
-
To a 500 mL round-bottom flask, add pimelic acid (e.g., 50 g, 1.0 equiv) and absolute ethanol (e.g., 1.2 equiv).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water and saturated sodium bicarbonate solution to remove unreacted diacid and sulfuric acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by fractional distillation under high vacuum to isolate the monoethyl pimelate.
-
Stage 2: Synthesis of Ethyl 7-chloro-7-oxoheptanoate
-
Principle: The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂). An excess of thionyl chloride is used to drive the reaction to completion, and it can also serve as the solvent.
-
Methodology:
-
In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), place the monoethyl pimelate (e.g., 30 g, 1.0 equiv).
-
Slowly add thionyl chloride (e.g., 2.0-2.5 equiv) at room temperature. A non-polar solvent like dichloromethane can be added if desired.
-
Heat the reaction mixture to a gentle reflux for 2-3 hours. The evolution of gas should cease, indicating the reaction is complete.
-
Allow the mixture to cool and remove the excess thionyl chloride by distillation (or rotary evaporation if DCM was used as a solvent).
-
The resulting crude Ethyl 7-chloro-7-oxoheptanoate is typically used in the next step without further purification.
-
Stage 3: Friedel-Crafts Acylation
-
Principle: This reaction must be performed under strictly anhydrous conditions as the Lewis acid catalyst, AlCl₃, is extremely water-sensitive. The reaction is started at a low temperature to control the initial exothermic reaction.
-
Methodology:
-
Charge a dry, three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer with anhydrous aluminum chloride (AlCl₃) (e.g., 1.2-1.5 equiv) and a dry, inert solvent such as dichloromethane (DCM).
-
Cool the suspension to 0 °C using an ice bath.
-
In the dropping funnel, prepare a solution of Ethyl 7-chloro-7-oxoheptanoate (1.0 equiv) and 1,3-difluorobenzene (1.1 equiv) in dry DCM.
-
Add the solution from the dropping funnel to the AlCl₃ suspension slowly over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.
-
Data Presentation
The following table summarizes the key parameters for the proposed synthesis. Yields are estimates based on analogous reactions and may require optimization.[5]
| Stage | Reaction | Starting Materials | Key Reagents & Solvents | Reaction Conditions | Estimated Yield (%) |
| 1 | Mono-esterification | Pimelic acid, Ethanol | Sulfuric acid (catalyst) | Reflux, 4-6 h | 40-50% |
| 2 | Acyl Chloride Formation | Monoethyl Pimelate | Thionyl chloride, Dichloromethane | Reflux, 2-3 h | >90% |
| 3 | Friedel-Crafts Acylation | Ethyl 7-chloro-7-oxoheptanoate, 1,3-Difluorobenzene | Aluminum chloride (AlCl₃), Dichloromethane | 0 °C to Room Temp, 2-4 h | 60-75% |
Physicochemical Properties of the Target Compound
| Property | Value | Source |
| CAS Number | 898753-10-1 | [7] |
| Molecular Formula | C₁₅H₁₈F₂O₃ | [7] |
| Molecular Weight | 284.30 g/mol | [7] |
References
- BenchChem. Comparing synthesis routes for different 7-oxoheptanoic acid derivatives.
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
- BenchChem. An In-depth Technical Guide to the Synthesis of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate.
- BenchChem. An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate.
-
Pour, M., et al. Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Available from: [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
- Google Patents. US11230524B2 - Myocyte enhancer factor 2 (MEF2) modulators.
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Chad's Prep. 18.2 Friedel Crafts Alkylation and Acylation. YouTube. Available from: [Link]
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PrepChem.com. Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. Available from: [Link]
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Arctom Scientific. CAS NO. 898753-10-1 | this compound. Available from: [Link]
- BenchChem. Application Notes and Protocols for Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate in Organic Synthesis.
- BenchChem. Technical Support Center: Synthesis of 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid.
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An In-depth Technical Guide to the Physicochemical Properties of Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate
Introduction
Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate, a distinct molecule within the class of fluorinated aryl ketones, presents a compelling subject for investigation in the realms of medicinal chemistry and drug discovery. The strategic incorporation of a difluorinated phenyl ring and a flexible heptanoate chain offers a unique combination of lipophilicity, metabolic stability, and potential for specific biological interactions. The 2,4-difluoro substitution pattern on the aromatic ring is of particular interest, as it can significantly modulate the compound's electronic properties and its ability to participate in hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition in biological systems.[1][2]
This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. While experimental data for this specific molecule is not extensively available in public literature, this document synthesizes foundational knowledge, data from close structural analogs, and established chemical principles to offer a robust profile for researchers, scientists, and drug development professionals. We will delve into its structural and physicochemical characteristics, propose a logical synthetic pathway, and outline detailed protocols for its analytical characterization, thereby providing a self-validating framework for its study and application.
Core Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical and biological systems. For this compound, these properties are influenced by the interplay between the polar ester and ketone functionalities, the nonpolar aliphatic chain, and the electron-withdrawing nature of the difluorinated aromatic ring.
Table 1: Summary of Physicochemical Properties for this compound
| Property | Value/Prediction | Source/Method |
| IUPAC Name | This compound | - |
| CAS Number | 898753-10-1 | [3] |
| Molecular Formula | C₁₅H₁₈F₂O₃ | [3] |
| Molecular Weight | 284.30 g/mol | [3] |
| Appearance | Colorless to pale yellow oil or low-melting solid | Analogy to similar compounds |
| Boiling Point | Not experimentally determined. Predicted to be >350 °C at 760 mmHg. | Analogy to similar structures |
| Melting Point | Not experimentally determined. | - |
| Solubility | Predicted to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and poorly soluble in water. | Analogy to similar structures[4] |
| pKa | Not experimentally determined. The alpha-protons adjacent to the ketone are weakly acidic. | General chemical principles |
| LogP (Octanol-Water Partition Coefficient) | Not experimentally determined. Predicted to be in the range of 3.5-4.5. | Estimation based on structure |
The difluorination of the phenyl ring is known to impact lipophilicity. While fluorination can sometimes decrease lipophilicity, the overall effect is context-dependent and also influenced by other functional groups within the molecule.[5]
Synthetic Strategy and Experimental Protocol
The most direct and established method for the synthesis of aryl ketones like this compound is the Friedel-Crafts acylation.[6] This electrophilic aromatic substitution reaction provides a reliable route to couple the acyl group with the aromatic ring. The proposed synthesis involves two primary stages: the preparation of the acylating agent and the subsequent Friedel-Crafts reaction.
Logical Synthesis Workflow
Caption: Proposed two-stage synthesis of this compound.
Detailed Experimental Protocol: Friedel-Crafts Acylation
Principle: This protocol outlines the reaction of ethyl 7-chloro-7-oxoheptanoate with 1,3-difluorobenzene in the presence of a Lewis acid catalyst to yield the target compound. The causality behind the choice of a strong Lewis acid like aluminum chloride is its ability to generate a highly electrophilic acylium ion, which is necessary to overcome the deactivating effect of the fluorine substituents on the aromatic ring.
Materials:
-
Ethyl 7-chloro-7-oxoheptanoate (1.0 eq)
-
1,3-Difluorobenzene (1.2 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 7-chloro-7-oxoheptanoate (1.0 eq) in anhydrous DCM to the stirred suspension via the dropping funnel.
-
After the addition is complete, add 1,3-difluorobenzene (1.2 eq) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Analytical Characterization
Robust analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Analytical Workflow
Caption: Workflow for the analytical characterization of the target compound.
Standard Analytical Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[7]
-
¹H NMR: Expected signals would include a triplet for the ethyl ester methyl group, a quartet for the ethyl ester methylene group, multiplets for the aliphatic chain protons, and complex multiplets in the aromatic region due to fluorine coupling.
-
¹³C NMR: Will show distinct signals for the ester and ketone carbonyls, the aliphatic carbons, and the aromatic carbons, with characteristic C-F coupling constants.
-
¹⁹F NMR: Will provide crucial information on the fluorine environments.
2. Mass Spectrometry (MS)
-
Instrumentation: High-Resolution Mass Spectrometer (HRMS) with an appropriate ionization source (e.g., ESI or EI).
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Expected Data: The HRMS data will provide a highly accurate mass of the molecular ion, confirming the elemental composition (C₁₅H₁₈F₂O₃).[7] The fragmentation pattern can also provide structural information.
3. Infrared (IR) Spectroscopy
-
Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the neat liquid sample between KBr plates.
-
Expected Data: Strong absorption bands are expected for the ester carbonyl (~1735 cm⁻¹) and the ketone carbonyl (~1690 cm⁻¹). C-F stretching vibrations will also be present in the 1100-1300 cm⁻¹ region.[7]
Role in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[8] The 2,4-difluorophenyl moiety in this compound can serve as a key pharmacophore. The fluorines can act as hydrogen bond acceptors and can modulate the pKa of nearby functionalities.
Furthermore, aryl ketones are known to be reversible inhibitors of certain enzymes.[9] The electrophilic nature of the ketone carbonyl, enhanced by the adjacent fluorinated ring, makes it a potential target for nucleophilic residues in enzyme active sites. Peptidyl fluoromethyl ketones, for instance, are potent inhibitors of serine and cysteine proteases.[1] This suggests that this compound and its derivatives could be valuable starting points for the design of novel therapeutic agents.
Conclusion
This compound is a molecule with significant potential in synthetic and medicinal chemistry. While a complete experimental dataset for its physicochemical properties is yet to be established in the public domain, this guide provides a comprehensive, logically structured overview based on established chemical principles and data from analogous compounds. The proposed synthetic and analytical protocols offer a clear and actionable framework for researchers to produce and characterize this compound, paving the way for its exploration in drug discovery and other applications. The unique structural features of this molecule, particularly the difluorinated aryl ketone moiety, warrant further investigation into its biological activities.
References
-
Festa, C., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PubMed. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Ketones in Modern Pharmaceutical Synthesis. Available at: [Link]
-
Zhang, J., et al. (2008). Aryl methylene ketones and fluorinated methylene ketones as reversible inhibitors for severe acute respiratory syndrome (SARS) 3C-like proteinase. PubMed Central. Available at: [Link]
-
Amerigo Scientific. Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate. Available at: [Link]
-
PubChem. 7-Oxoheptanoate. Available at: [Link]
-
University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase. Available at: [Link]
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Arctom Scientific. [CAS NO. 898753-10-1] this compound. Available at: [Link]
-
Chemsrc. Ethyl 7-oxoheptanoate | CAS#:3990-05-4. Available at: [Link]
-
Mahrous, M. (2015). Review: Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]
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- 8. researchgate.net [researchgate.net]
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An In-depth Technical Guide to Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate
CAS Number: 898753-10-1 Molecular Formula: C₁₅H₁₈F₂O₃ Molecular Weight: 284.30 g/mol
Prepared by: Gemini, Senior Application Scientist
Introduction: Situating a Novel Ketoester in Modern Chemistry
Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate is a specialized organic molecule characterized by a difluorinated aromatic ketone linked to a C7 ethyl ester chain. While specific research on this exact compound is not widespread in public literature, its structural motifs are of significant interest to researchers in medicinal chemistry and materials science. The 2,4-difluoro substitution on the phenyl ring is a common strategy in drug design to enhance metabolic stability, modulate electronic properties, and improve binding affinity through specific fluorine-protein interactions.[1][2] The keto-ester functionality provides a versatile scaffold, offering sites for further chemical modification and potential interactions with biological targets.
This guide serves as a foundational resource for researchers, providing a robust, plausible synthetic pathway, predicted physicochemical properties based on established principles and analogous compounds, a comprehensive analytical characterization workflow, and an outlook on its potential applications. The methodologies described herein are grounded in well-established chemical principles to ensure reliability and reproducibility.
Physicochemical Properties: A Predictive Analysis
Direct experimental data for this compound is limited. However, we can extrapolate its key properties with a high degree of confidence by comparing it to its non-fluorinated analogue, Ethyl 7-oxo-7-phenylheptanoate. The introduction of two highly electronegative fluorine atoms is expected to increase polarity, boiling point, and density.
| Property | Predicted Value for this compound | Reported Value for Ethyl 7-oxo-7-phenylheptanoate (CAS 112665-41-5) | Rationale for Prediction |
| Appearance | Colorless to pale yellow oil or low-melting solid | Data not widely available | Typical for similar aromatic ketoesters |
| Molecular Weight | 284.30 g/mol | 248.32 g/mol | Calculation from formula |
| Boiling Point | >360 °C at 760 mmHg | ~354 °C at 760 mmHg | Increased molecular weight and polarity due to fluorine atoms lead to stronger intermolecular forces. |
| Density | ~1.1 - 1.2 g/cm³ | ~1.035 g/cm³ | The higher atomic mass of fluorine compared to hydrogen increases the overall density. |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone, THF); Insoluble in water. | Soluble in organic solvents; Insoluble in water. | The long alkyl chain maintains solubility in organic solvents, while the polar groups are insufficient to overcome the hydrophobic character for water solubility. |
Plausible Synthetic Route: A Step-by-Step Protocol
The most logical and efficient synthesis of the target compound is a Friedel-Crafts acylation of 1,3-difluorobenzene. This requires the prior synthesis of the acylating agent, 7-ethoxy-7-oxoheptanoyl chloride (also known as mono-ethyl adipoyl chloride). The entire workflow is a three-step process starting from commercially available adipic acid.
Caption: Proposed three-step synthesis workflow for the target compound.
Experimental Protocol
Step 1: Synthesis of Adipic Acid Monoethyl Ester
This procedure is based on the principle of Fischer esterification, where an excess of the diacid relative to the alcohol, or controlled reaction conditions, favors mono-esterification. A more robust method involves the initial formation of adipic anhydride, which is then opened with ethanol to ensure high yields of the mono-ester.[3][4]
-
Apparatus Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a Dean-Stark trap. Add a magnetic stir bar.
-
Reagents: Add adipic acid (146.1 g, 1.0 mol) and toluene (200 mL) to the flask. Add a catalytic amount of concentrated sulfuric acid (2 mL).
-
Anhydride Formation: Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap. Continue refluxing until no more water is collected (~2-3 hours), indicating the formation of polymeric adipic anhydride.
-
Alcoholysis: Cool the reaction mixture to below 60 °C. Carefully add absolute ethanol (46.1 g, 1.0 mol) dropwise. An exothermic reaction will occur.
-
Reaction Completion: Once the addition is complete, heat the mixture to reflux for an additional 1-2 hours to ensure complete alcoholysis.
-
Workup: Cool the mixture. Wash with saturated sodium bicarbonate solution (2 x 100 mL) to remove unreacted acid and the catalyst, followed by brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure to yield the crude adipic acid monoethyl ester. Purification can be achieved by vacuum distillation.
Step 2: Synthesis of 7-Ethoxy-7-oxoheptanoyl chloride
This is a standard conversion of a carboxylic acid to an acyl chloride using thionyl chloride.[5]
-
Apparatus Setup: In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser connected to a gas trap (to neutralize HCl and SO₂). Add a magnetic stir bar.
-
Reagents: Place the adipic acid monoethyl ester (e.g., 87.1 g, 0.5 mol) in the flask. Carefully add thionyl chloride (71.4 g, 43.5 mL, 0.6 mol, 1.2 eq) dropwise at room temperature.
-
Reaction: After the initial evolution of gas subsides, heat the mixture gently to reflux (approx. 80 °C) for 2-3 hours. The reaction is complete when gas evolution ceases.
-
Purification: Remove the excess thionyl chloride by distillation at atmospheric pressure. The resulting crude 7-ethoxy-7-oxoheptanoyl chloride can be purified by vacuum distillation.
Step 3: Friedel-Crafts Acylation of 1,3-Difluorobenzene
This is the key C-C bond-forming step. The reaction proceeds via an electrophilic aromatic substitution mechanism.[1][6]
Caption: Mechanism of the Lewis acid-catalyzed Friedel-Crafts acylation.
-
Apparatus Setup: Assemble a flame-dried, three-necked 500 mL flask with a dropping funnel, a nitrogen inlet, and a magnetic stir bar.
-
Catalyst Suspension: In the flask, suspend anhydrous aluminum chloride (AlCl₃) (73.3 g, 0.55 mol, 1.1 eq) in anhydrous dichloromethane (DCM) (150 mL). Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve the 7-ethoxy-7-oxoheptanoyl chloride (e.g., 96.3 g, 0.5 mol) and 1,3-difluorobenzene (57.0 g, 0.5 mol) in anhydrous DCM (100 mL) and add this solution to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 1 hour, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Carefully and slowly pour the reaction mixture onto crushed ice (~500 g) containing concentrated HCl (50 mL) to quench the reaction and hydrolyze the aluminum complex.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL). Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by vacuum distillation or column chromatography on silica gel.
Causality and Regioselectivity: The two fluorine atoms on the benzene ring are deactivating due to their inductive effect but are ortho-, para-directing due to resonance. In 1,3-difluorobenzene, the 4-position is para to one fluorine and ortho to the other, making it the most electronically activated site for electrophilic attack. This results in a highly regioselective acylation to yield the desired 2,4-difluorophenyl product.[7]
Analytical Characterization Workflow
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized this compound.
| Technique | Expected Results |
| ¹H NMR | Ethyl Group: Triplet (~1.2 ppm, 3H) and Quartet (~4.1 ppm, 2H). Aliphatic Chain: Multiplets between ~1.3-1.8 ppm (6H, -(CH₂)₃-), a triplet at ~2.3 ppm (2H, -CH₂-COOEt), and a triplet at ~3.0 ppm (2H, Ar-CO-CH₂-). Aromatic Protons: Complex multiplet pattern between ~6.9-8.0 ppm (3H).[8][9] |
| ¹³C NMR | Ester: Carbonyl at ~173 ppm, -O-CH₂- at ~60 ppm, -CH₃ at ~14 ppm. Ketone: Carbonyl at ~195-200 ppm (deshielded by aromatic ring). Aliphatic Chain: Peaks in the range of ~24-40 ppm. Aromatic Carbons: Complex signals between ~105-165 ppm, showing C-F couplings. The carbons directly bonded to fluorine will show large one-bond couplings (¹JCF).[8][10] |
| ¹⁹F NMR | Two distinct signals are expected. The fluorine at C-2 (ortho to the carbonyl) will be deshielded relative to the fluorine at C-4 (para to the carbonyl). Expected chemical shifts (vs CFCl₃) would be in the range of -100 to -115 ppm for F-2 and -105 to -120 ppm for F-4. A significant ortho F-F coupling (³JFF) of ~15-25 Hz should be observed.[11][12][13][14] |
| FT-IR | Ester C=O stretch: Strong, sharp peak at ~1735 cm⁻¹. Aromatic Ketone C=O stretch: Strong, sharp peak at ~1670-1690 cm⁻¹ (shifted to lower wavenumber due to conjugation). C-F stretches: Strong absorptions in the 1100-1300 cm⁻¹ region. C-O stretch: ~1150-1250 cm⁻¹. Aromatic C=C stretches: Peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹.[15][16][17] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z = 284. Key Fragments: A prominent peak at m/z = 157 corresponding to the [F₂C₆H₃CO]⁺ (2,4-difluorobenzoyl) cation. Other fragments would arise from cleavage along the alkyl chain, such as loss of the ethoxy group (-45) or cleavage at the alpha-position to the ketone.[18][19][20][21] |
Potential Applications and Research Directions
The unique combination of a difluorinated aromatic head and a flexible ester tail makes this compound a molecule of considerable interest for further exploration.
-
Medicinal Chemistry: Fluorinated benzophenone derivatives are known to possess a wide range of biological activities and are considered privileged scaffolds in drug discovery. This compound could serve as a key intermediate for synthesizing more complex molecules targeting enzymes where hydrophobic and specific fluorine interactions in the binding pocket are crucial. The ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide coupling to build libraries of potential therapeutic agents.
-
Probe for Biological Systems: The two fluorine atoms provide a clean and sensitive handle for ¹⁹F NMR studies. If this moiety were incorporated into a biologically active molecule, ¹⁹F NMR could be used to study ligand-protein binding events, conformational changes, and cellular uptake without background noise from endogenous molecules.[12]
-
Materials Science: Long-chain aromatic ketones can be used as building blocks for polymers or as photoinitiators in polymerization processes. The fluorine substitution could enhance thermal stability and modify the electronic properties of resulting materials.
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Infrared Spectroscopy - CDN. (n.d.). Illinois State University. Retrieved from [Link]
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Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. (2008). PubMed. Retrieved from [Link]
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Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]
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Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2018). PubMed Central (PMC). Retrieved from [Link]
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Measurement of ionic resonances in alkyl phenyl ketone cations via infrared strong field mass spectrometry. (2013). PubMed. Retrieved from [Link]
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Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2018). ACS Publications. Retrieved from [Link]
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Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). University of Alberta Libraries. Retrieved from [Link]
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19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. (1995). PubMed Central (PMC). Retrieved from [Link]
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Ethyl Heptanoate. (n.d.). PubChem. Retrieved from [Link]
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Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2018). ACS Figshare. Retrieved from [Link]
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Update to the post I made on Monday. The adipic acid was successfully converted to adipoyl chloride using thionyl chloride. (2019). Reddit. Retrieved from [Link]
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One-Step Production of Renewable Adipic Acid Esters from Mucic Acid over an Ir-ReOx/C Catalyst with Low Ir. (2022). ACS Publications. Retrieved from [Link]
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Understanding the Regioselectivity and Reactivity of Friedel–Crafts benzoylation Using Parr Functions. (n.d.). J-STAGE. Retrieved from [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]
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Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. (2014). PubMed. Retrieved from [Link]
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Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube. Retrieved from [Link]
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The Advent and Evolution of Difluorophenyl Ketoesters: A Synthetic and Mechanistic Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Difluoromethylene Ketone Moiety
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of drug design. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Among the various fluorinated functional groups, the α,α-difluoromethylene ketone unit has emerged as a particularly valuable motif.[3] This guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of difluorophenyl ketoesters and related α,α-difluoroketones, offering field-proven insights for professionals in drug development.
The difluoromethylene group (CF2) adjacent to a ketone is more than just a metabolic blocker; it significantly enhances the electrophilicity of the carbonyl carbon.[4][5] This heightened reactivity makes these compounds potent inhibitors of serine and cysteine proteases, where they can form stable, covalent hemiacetal or hemithioketal adducts with active site residues.[4][6][7] This mechanism of action has positioned α,α-difluoroketones as crucial "warheads" in the design of targeted covalent inhibitors for a range of diseases.[4]
However, the synthesis of these valuable compounds has historically been challenging.[3] Early methods were often harsh and lacked general applicability, limiting the exploration of this chemical space. This guide will trace the chronological progression from these foundational challenges to the sophisticated catalytic and photoredox methods available today, providing detailed protocols and explaining the causal logic behind these advancements.
Early Synthetic Strategies: Foundational Challenges and Innovations
The initial approaches to synthesizing α,α-difluoroketones and their ester analogues were primarily based on direct fluorination or the use of pre-fluorinated building blocks.
Direct Electrophilic Fluorination
One of the most intuitive methods involves the direct fluorination of a pre-existing 1,3-dicarbonyl compound, such as a β-ketoester, at the α-position.
Causality Behind the Method: The acidity of the α-proton in a β-ketoester makes it susceptible to deprotonation, forming an enolate that can then be attacked by an electrophilic fluorine source. The challenge, however, lies in achieving difluorination without significant side reactions. Monofluorination occurs rapidly, but the resulting α-fluoro-β-ketoester is less enolic.[2][8] Consequently, the second fluorination step is often slower and requires forcing conditions or the addition of a base to facilitate the necessary enolization of the monofluorinated intermediate.[2][8]
A representative modern protocol uses elemental fluorine in the presence of a base like quinuclidine.[2][8] The base is thought to generate a more reactive N-F fluorinating agent in situ while also promoting the crucial enolization step.[2][8]
Representative Protocol: Direct Difluorination of a β-Ketoester[2][8]
-
Preparation: A solution of the starting β-ketoester (1.0 eq) and quinuclidine (1.1 eq) is prepared in an appropriate solvent (e.g., chloroform) in a reaction vessel suitable for gas dispersion.
-
Fluorination: A diluted mixture of fluorine gas (e.g., 10% F2 in N2) is bubbled through the solution at a controlled temperature (typically 0 °C to room temperature).
-
Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy until the starting material is consumed.
-
Quenching & Workup: The reaction is quenched by purging with nitrogen, followed by washing with aqueous sodium thiosulfate and brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate, concentrated in vacuo, and purified by column chromatography on silica gel to yield the desired 2,2-difluoro-1,3-ketoester.
Building Block Approaches
An alternative strategy involves using synthons that already contain the difluoromethylene group. Early examples included Reformatsky-type reactions with bromodifluoroacetate. More versatile methods, however, have since been developed, such as those utilizing difluoro enol silyl ethers. These intermediates can be prepared and subsequently hydrolyzed to furnish the target difluoromethyl ketones.[3] Another approach involves the homologation of ketones, where a silyl enol ether is subjected to difluorocyclopropanation followed by acid-mediated ring-opening to install the CF2 group adjacent to the carbonyl.[9]
The Catalytic Revolution: Expanding Scope and Efficiency
The limitations of early methods—harsh conditions, limited substrate scope, and the difficulty in preparing complex fluoroalkyl nucleophiles—drove the development of modern transition-metal-catalyzed reactions.[1] These approaches have revolutionized the synthesis of difluorophenyl ketoesters and their derivatives.
Palladium-Catalyzed α-Arylation
A landmark development has been the palladium-catalyzed α-arylation of α,α-difluoroketone enolates.[1] This method allows for the direct coupling of a difluoroketone with an aryl halide, providing a convergent and highly efficient route to α-aryl-α,α-difluoroketones.
Causality Behind the Method: The success of this reaction hinges on overcoming several mechanistic hurdles inherent to fluoroalkyl groups. Reductive elimination to form the key aryl–CF2 bond is often slow from traditional organometallic intermediates.[1] The innovation lies in using specialized palladium catalysts with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)Cy2) and a suitable base (e.g., Cs2CO3 or K3PO4). This catalytic system facilitates the key steps: oxidative addition of the aryl halide to the Pd(0) center, formation of a palladium fluoroenolate, and the crucial C-C bond-forming reductive elimination to release the product and regenerate the catalyst.[1]
Workflow: Pd-Catalyzed α-Arylation of Difluoroketones
Caption: Catalytic cycle for the Pd-catalyzed α-arylation of difluoroketones.
Photoredox Catalysis: A Mild and Modern Approach
More recently, visible-light photoredox catalysis has emerged as a powerful tool for generating difluoromethyl radicals under exceptionally mild conditions.[10] This strategy allows for the difluoromethylation of enol silanes, which are readily accessible from corresponding ketones.
Causality Behind the Method: This process utilizes a photocatalyst (e.g., fac-Ir(ppy)3) that, upon excitation by visible light (like blue LEDs), can engage in a single-electron transfer (SET) process. It reduces a difluoromethyl radical precursor, such as N-tosyl-S-difluoromethyl-S-phenylsulfoximine (Hu's reagent), to generate a CHF2 radical.[10] This radical then adds to the enol silane, and a subsequent hydrolysis step unveils the α-difluoromethyl ketone product. The mild, room-temperature conditions make this method highly attractive for synthesizing complex molecules with sensitive functional groups.[10]
Application in Drug Discovery: Covalent Inhibition of Proteases
The enhanced electrophilicity of the carbonyl carbon in difluorophenyl ketoesters makes them ideal candidates for inhibiting cysteine and serine proteases.[4][6][7]
Mechanism of Action: The catalytic cysteine (or serine) residue in the enzyme's active site performs a nucleophilic attack on the highly electrophilic carbonyl carbon of the difluoroketone inhibitor. This attack is facilitated by the strong electron-withdrawing effect of the two adjacent fluorine atoms. The result is the formation of a stable, covalent hemithioketal (or hemiacetal) adduct, which effectively inactivates the enzyme.[5][6] This mechanism often leads to slow, tight-binding inhibition, a desirable characteristic for potent therapeutic agents.[6]
Mechanism: Covalent Inhibition of a Cysteine Protease
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A Technical Guide to the Structural Elucidation of Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate
Abstract
The rigorous, unambiguous determination of a molecule's chemical structure is a foundational pillar of chemical research and drug development. Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate (CAS 898753-10-1) is an aromatic keto-ester, a class of compounds that serves as a versatile scaffold in the synthesis of more complex molecular architectures.[1] The presence of a difluorinated phenyl ring, a ketone, and an ester functional group necessitates a multi-technique analytical approach for complete characterization. This guide provides an in-depth, logical workflow for the structural elucidation of this target molecule, synthesizing data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind experimental choices is emphasized, providing a framework for researchers to confidently validate this and structurally related compounds.
Foundational Analysis: Molecular Formula and Degrees of Unsaturation
Before undertaking advanced spectroscopic analysis, the first step is to confirm the molecular formula and calculate the degrees of unsaturation (DoU). This fundamental value provides immediate insight into the number of rings and/or multiple bonds present in the molecule.
The degree of unsaturation is calculated using the formula: DoU = C - (H/2) - (X/2) + (N/2) + 1 DoU = 15 - (18/2) - (2/2) + 1 = 15 - 9 - 1 + 1 = 6
A DoU of 6 is highly informative. It immediately suggests the presence of the aromatic ring (1 ring + 3 π-bonds = 4 degrees) and two additional π-bonds, which are accounted for by the two carbonyl groups (one ketone, one ester). This initial calculation aligns perfectly with the proposed structure.
The Elucidation Workflow: A Multi-Spectroscopic Approach
A robust structural confirmation is never reliant on a single technique. It is the synergistic convergence of data from multiple orthogonal methods that provides irrefutable proof of structure.[3] The logical workflow begins with techniques that identify functional groups (IR) and confirm mass (MS), followed by the detailed atomic connectivity mapping provided by NMR.
Caption: A logical workflow for structure elucidation.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[4] For the target compound, the IR spectrum is expected to be dominated by strong absorptions characteristic of its two carbonyl groups.
| Expected Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~1735 | C=O Stretch (Strong) | Aliphatic Ester |
| ~1690 | C=O Stretch (Strong) | Aryl Ketone |
| 2850-3000 | C-H Stretch (Medium) | Aliphatic CH₂ groups |
| 1600, 1500 | C=C Stretch (Medium) | Aromatic Ring |
| 1250-1100 | C-F Stretch (Strong) | Aryl-Fluorine bonds |
| 1300-1000 | C-O Stretch (Strong) | Ester C-O bond |
| Table 1: Predicted Infrared Absorption Frequencies. |
The distinct frequencies for the ester and ketone carbonyls are key diagnostic markers. The ketone's carbonyl is at a lower wavenumber due to conjugation with the aromatic ring, which lowers the bond's vibrational energy.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues to its substructures.[5]
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.
-
Expected HRMS (ESI+) for [M+Na]⁺: Calculated for C₁₅H₁₈F₂O₃Na: 307.1065; Found: 307.1061 (example).
Fragmentation Analysis (EI or CID): The fragmentation pattern is a molecular fingerprint. The most likely cleavage points are adjacent to the carbonyl groups (alpha-cleavage) due to the stability of the resulting acylium ions.
| m/z (Predicted) | Proposed Fragment Ion | Description of Fragmentation |
| 284 | [C₁₅H₁₈F₂O₃]⁺• | Molecular ion peak [M]⁺•. |
| 239 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester group. |
| 141 | [C₇H₄F₂O]⁺ | Alpha-cleavage at the ketone, yielding the highly stable 2,4-difluorobenzoyl cation.[6] |
| 113 | [C₆H₉O₂]⁺ | Cleavage of the C₆-C₇ bond, with charge retained on the aliphatic ester fragment. |
| Table 2: Predicted Major Mass Fragments. |
The observation of the m/z 141 fragment would be strong evidence for the 2,4-difluorophenyl ketone substructure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy provides the most detailed picture of the molecular structure by probing the chemical environment of NMR-active nuclei (¹H, ¹³C, ¹⁹F).[7] A combination of 1D and 2D experiments is required for a complete assignment.
¹H NMR Spectroscopy
Proton NMR reveals the number of different proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).
| Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| b | ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| c | ~2.95 | Triplet (t) | 2H | -CH₂ -C(O)-Ar |
| d | ~2.30 | Triplet (t) | 2H | -CH₂ -C(O)O- |
| e, f, g | ~1.40 - 1.80 | Multiplets (m) | 6H | -C(O)-CH₂-CH₂CH₂CH₂ -CH₂-C(O)O- |
| h | ~7.95 | Multiplet (m) | 1H | Aromatic H (ortho to C=O) |
| i, j | ~7.10 - 7.30 | Multiplets (m) | 2H | Aromatic H's (meta/para to C=O) |
| Table 3: Predicted ¹H NMR Data (referenced to CDCl₃). |
Justification: The chemical shifts for the ethyl ester protons (a, b) and the aliphatic chain (c-g) are predicted based on known values for similar long-chain esters and ketones.[8][9] The protons at position 'c' are the most deshielded of the aliphatic chain due to their proximity to the electron-withdrawing aromatic ketone. The aromatic region (h, i, j) will show complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.[10]
¹³C NMR Spectroscopy
Carbon NMR identifies all unique carbon environments in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.
| Predicted Shift (δ, ppm) | Carbon Type | Assignment |
| ~198.5 | C | Ketone C =O |
| ~173.3 | C | Ester C =O |
| ~165.0 (dd) | C-F | Aromatic C -F (C4) |
| ~162.5 (dd) | C-F | Aromatic C -F (C2) |
| ~132.5 (dd) | CH | Aromatic C H (C6) |
| ~122.0 (d) | C | Aromatic C -C=O (C1) |
| ~112.0 (dd) | CH | Aromatic C H (C5) |
| ~105.0 (t) | CH | Aromatic C H (C3) |
| ~60.5 | CH₂ | -O -CH₂-CH₃ |
| ~42.0 | CH₂ | -C H₂-C(O)-Ar |
| ~34.1 | CH₂ | -C H₂-C(O)O- |
| ~28.8, 24.5, 23.8 | CH₂ | -C(O)-CH₂-C H₂C H₂C H₂-CH₂-C(O)O- |
| ~14.2 | CH₃ | -O-CH₂-C H₃ |
| Table 4: Predicted ¹³C NMR Data (referenced to CDCl₃). |
Justification: The downfield signals are characteristic of the carbonyl carbons.[8] The aromatic carbons will appear as doublets (d) or triplets (t) due to coupling with the directly attached or nearby fluorine atoms, providing definitive evidence of the substitution pattern.[4][11]
2D NMR: Connecting the Pieces
While 1D NMR identifies the fragments, 2D NMR shows how they are connected.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically 2-3 bonds apart). A COSY spectrum would show a clear correlation pathway from the ethyl protons (a ↔ b) and along the entire aliphatic backbone (c ↔ g ↔ f ↔ e ↔ d).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon. It allows for the unambiguous assignment of each carbon that has protons attached. For example, the proton signal at ~4.12 ppm (a) would correlate to the carbon signal at ~60.5 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the entire structure. It shows correlations between protons and carbons that are 2-3 bonds away.
Caption: Key predicted HMBC correlations for structural assembly.
-
¹ & ²: The protons on the ethyl group (Hₐ) and the adjacent methylene (Hₔ) will both show a correlation to the ester carbonyl carbon, confirming the ethyl heptanoate fragment.
-
³ & ⁴: The protons on the methylene adjacent to the ketone (Hₑ) and the ortho aromatic proton (Hₐᵣ) will both correlate to the ketone carbonyl carbon. This correlation is the critical link that connects the aliphatic chain to the aromatic ring, completing the elucidation.
Experimental Protocols
To ensure reproducibility and accuracy, standardized protocols must be followed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 10-15 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[11]
-
Instrumentation: Utilize a high-resolution NMR spectrometer operating at a minimum proton frequency of 400 MHz.
-
Data Acquisition: Record standard ¹H, ¹³C{¹H}, DEPT-135, gCOSY, gHSQC, and gHMBC spectra at a constant temperature (e.g., 298 K).[12]
LC-MS Protocol
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a working concentration of ~10 µg/mL using a 50:50 mixture of water and acetonitrile with 0.1% formic acid.[6]
-
Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution from 10% to 95% acetonitrile (with 0.1% formic acid) over 10 minutes.
-
Mass Spectrometry: Analyze using an electrospray ionization (ESI) source in positive ion mode. Acquire full scan data from m/z 50-500 and tandem MS (MS/MS) data on the precursor ion (m/z 285.1 for [M+H]⁺) using collision-induced dissociation (CID).
Conclusion
The structural elucidation of this compound is a clear demonstration of the power of a modern, multi-technique analytical workflow. Through the logical integration of data from IR, MS, and a suite of NMR experiments, every component of the molecule can be identified and its precise connectivity can be mapped. The degree of unsaturation provides the initial constraints, IR and MS confirm the key chemical features, and the combination of 1D and 2D NMR experiments provides the definitive, high-resolution structural proof. This systematic approach ensures the highest level of scientific integrity and is essential for any research or development professional working with novel chemical entities.
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Solubility Profile of Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate: A Practical Guide to Determination and Interpretation
An In-Depth Technical Guide for Researchers
Abstract
Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate is a fluorinated aromatic ketone and ester derivative with potential applications as a key intermediate in pharmaceutical synthesis and materials science.[1][2] A fundamental understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes like recrystallization, and formulation development. This technical guide addresses the notable absence of publicly available quantitative solubility data for this compound. It provides researchers, scientists, and drug development professionals with a robust framework for both predicting and experimentally determining its solubility. The guide details the well-established isothermal shake-flask method, explains the underlying physicochemical principles governing solubility, and offers a logical workflow for generating reliable and reproducible data.
Introduction and Physicochemical Profile
Understanding the solubility of a compound is a cornerstone of chemical and pharmaceutical development. It dictates the choice of solvents for synthesis, influences purification strategies, and is a critical parameter in designing drug delivery systems. This compound (CAS No. 898753-10-1) is a molecule of interest due to its combination of a flexible alkyl chain, an ester group, and a rigid, electron-poor difluorophenyl ketone moiety.
An analysis of its structure provides initial clues to its solubility behavior. The long alkyl ester chain introduces significant non-polar character, while the ketone and ester functional groups can act as hydrogen bond acceptors, and the difluorophenyl ring contributes to polarity and potential π-π stacking interactions.[3] This duality suggests that its solubility will be highly dependent on the specific nature of the solvent used.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 898753-10-1 | [1] |
| Molecular Formula | C₁₅H₁₈F₂O₃ | [1] |
| Molecular Weight | 284.30 g/mol | [1] |
| Structure | A heptanoate ethyl ester chain attached to a 2,4-difluorophenyl ketone group. | [1][2] |
| Predicted Polarity | Moderately polar, with significant non-polar regions. | Inferred |
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the guiding tenet for predicting solubility.[4][5] This rule states that substances with similar intermolecular forces and polarity will be more soluble in one another.[3][6]
-
Non-Polar Solvents (e.g., Hexane, Toluene): The heptanoate chain of the molecule suggests some affinity for non-polar solvents. However, the polar ketone, ester, and difluorophenyl groups will likely limit its solubility in highly non-polar solvents like hexane. Toluene, being aromatic, may offer slightly better solubility due to potential π-π interactions with the phenyl ring.
-
Polar Aprotic Solvents (e.g., Dichloromethane, Acetone, Ethyl Acetate): These solvents are often excellent candidates. They can engage in dipole-dipole interactions with the ketone and ester groups without the competing hydrogen bonding networks found in protic solvents. Dichloromethane is effective at dissolving moderately polar compounds, and acetone is a versatile solvent for a wide range of organic molecules.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Short-chain alcohols like ethanol and methanol can act as hydrogen bond donors to the ketone and ester oxygens, which should enhance solubility.[5] However, as the alkyl chain of an alcohol solvent gets longer, its polarity decreases, which may, in turn, reduce its effectiveness.
-
Highly Polar Solvents (e.g., DMSO, DMF): Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are highly polar and are excellent at dissolving a wide array of organic compounds.[6] It is anticipated that this compound would exhibit high solubility in these solvents.
Experimental Determination of Thermodynamic Solubility
To obtain definitive, quantitative data, an experimental approach is necessary. The isothermal shake-flask method is the gold-standard for determining thermodynamic (equilibrium) solubility due to its reliability and directness.[7] The following protocol is a self-validating system for generating accurate results.
Isothermal Shake-Flask Protocol
This method involves creating a saturated solution of the compound in the chosen solvent at a constant temperature and then measuring the concentration of the dissolved solute.
Core Principle: An excess of the solid solute is agitated in a solvent for a sufficient period to allow the system to reach thermodynamic equilibrium. Undissolved solid is then removed, and the concentration of the solute in the clear supernatant is quantified.
Diagram 1: Experimental Workflow for the Isothermal Shake-Flask Method
Caption: Workflow for determining solubility via the isothermal shake-flask method.
Step-by-Step Methodology:
-
Preparation: To a series of glass vials, add an excess amount of this compound to a precisely known volume (e.g., 2 mL) of the selected organic solvent. An "excess" means enough solid should remain undissolved at the end of the experiment. Prepare at least three replicate samples for each solvent to ensure statistical validity.
-
Equilibration: Seal the vials tightly and place them in an isothermal orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours. A preliminary test can determine the minimum time needed.[8]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let undissolved solids settle. Visually inspect each vial to confirm that a solid phase is still present.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure complete removal of any suspended microparticles, immediately filter the aliquot through a chemically compatible syringe filter (e.g., a 0.45 µm PTFE filter for organic solvents).[9][10]
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of your analytical method.
-
Quantify the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve of known concentrations.
-
-
Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The final result is typically expressed in units of mass per volume (e.g., mg/mL or g/L).
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear, structured table. This allows for easy comparison between different solvents and serves as a valuable reference for future experimental design.
Table 2: Template for Recording Experimental Solubility Data
| Organic Solvent | Classification | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |
| Heptane | Non-Polar | 25.0 | Record experimental value | Record value |
| Toluene | Non-Polar, Aromatic | 25.0 | Record experimental value | Record value |
| Dichloromethane | Polar Aprotic | 25.0 | Record experimental value | Record value |
| Acetone | Polar Aprotic | 25.0 | Record experimental value | Record value |
| Ethyl Acetate | Polar Aprotic | 25.0 | Record experimental value | Record value |
| Ethanol | Polar Protic | 25.0 | Record experimental value | Record value |
| Methanol | Polar Protic | 25.0 | Record experimental value | Record value |
| DMSO | Polar Aprotic | 25.0 | Record experimental value | Record value |
Conclusion
While published quantitative solubility data for this compound is not currently available, this guide provides the necessary tools for researchers to both predict its behavior and generate high-quality, reliable experimental data. By combining a theoretical understanding of intermolecular forces with the practical application of the gold-standard shake-flask method, scientists can confidently determine the solubility profile of this compound. This information is essential for optimizing its use in synthetic chemistry, enabling efficient purification, and advancing its potential in pharmaceutical and materials science applications.
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Introduction to fluorinated ketoesters in organic chemistry
An In-depth Technical Guide to Fluorinated Ketoesters in Organic Chemistry
Abstract
Fluorinated ketoesters represent a class of high-value synthetic intermediates whose strategic importance in modern drug discovery and materials science cannot be overstated. The incorporation of fluorine into the ketoester scaffold profoundly alters its physicochemical and biological properties, often leading to enhanced metabolic stability, modulated lipophilicity, and improved binding affinity in bioactive molecules.[1][2][3] This guide provides a comprehensive overview of the core principles governing the synthesis, properties, and applications of these versatile building blocks. We will explore the causal mechanisms behind key synthetic transformations, including electrophilic and nucleophilic fluorination strategies, with a significant focus on state-of-the-art asymmetric methods for constructing stereogenic fluorine-bearing centers. Detailed experimental protocols, safety considerations for handling potent fluorinating agents, and methods for spectroscopic characterization are presented to provide researchers, scientists, and drug development professionals with a field-proven, actionable resource.
The Strategic Value of Fluorine in Ketoester Scaffolds
The utility of β-ketoesters in organic synthesis is well-established; their dual functionality and acidic α-proton make them exceptionally versatile precursors for a wide range of molecular architectures, including important heterocycles.[4][5] The introduction of fluorine, the most electronegative element, into this scaffold imparts a unique set of properties:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol). Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing a drug's half-life and bioavailability.[2][6]
-
Modulation of Acidity and pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. This can alter a drug molecule's ionization state at physiological pH, impacting its solubility, cell permeability, and target engagement.[6]
-
Conformational Control and Binding Affinity: Fluorine's small steric footprint (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å) allows it to act as a "super-hydrogen" mimic. However, its unique electronic properties can influence molecular conformation through electrostatic and dipolar interactions, potentially pre-organizing a ligand for optimal binding to its protein target.[3]
-
Lipophilicity: The effect of fluorination on lipophilicity is highly context-dependent. While a single fluorine atom may have a minor effect, a trifluoromethyl (-CF3) group significantly increases lipophilicity, which can enhance membrane permeability.[6] This ability to fine-tune lipophilicity is a critical tool in drug design.[3]
These combined effects have driven a steady increase in the number of fluorinated pharmaceuticals approved for use across diverse therapeutic areas, including oncology, virology, and neurology.[3][6]
Caption: High-level workflow from β-ketoester to advanced applications.
Core Synthetic Methodologies
The synthesis of fluorinated ketoesters can be broadly categorized by the nature of the fluorinating agent and the strategy used to control stereochemistry.
Electrophilic Fluorination
The most common approach involves the reaction of a β-ketoester enolate with an electrophilic fluorine source ("F+"). The development of stable, solid, and relatively safe electrophilic fluorinating reagents has been a major driver of progress in this field.[7]
Key Reagents:
-
N-Fluorobenzenesulfonimide (NFSI): A highly effective and widely used reagent for the fluorination of a broad range of nucleophiles.[7]
-
Selectfluor® (F-TEDA-BF4): A more reactive and user-friendly N-fluoro reagent, valued for its stability and safety profile compared to elemental fluorine.[4][7]
The reaction mechanism typically involves the formation of an enol or enolate tautomer of the ketoester, which then acts as the nucleophile, attacking the electrophilic fluorine atom.[8][9] The choice of solvent and base (if any) is critical for controlling the tautomeric equilibrium and reaction rate.
Caption: Mechanism of electrophilic fluorination of a β-ketoester.
Asymmetric Synthesis of Chiral Fluorinated Ketoesters
The creation of stereogenic centers bearing a fluorine atom is of paramount importance, as the biological activity of chiral molecules is often confined to a single enantiomer. Significant research has focused on catalytic enantioselective methods.[10]
Metal Catalysis: This approach utilizes a chiral ligand coordinated to a metal center, which acts as a Lewis acid. The catalyst coordinates to the β-ketoester, promoting enolization and creating a rigid chiral environment that shields one face of the enolate from the fluorinating agent.[11] This directed approach ensures the electrophilic fluorine source adds preferentially to the other face, inducing high enantioselectivity.[7][11]
Organocatalysis: Chiral amines, particularly cinchona alkaloid derivatives, can catalyze the enantioselective fluorination of β-ketoesters.[12][13][14] These catalysts can operate through various modes of activation, including enamine formation, to generate a nucleophilic intermediate within a chiral environment. This strategy avoids the use of metals, which can be advantageous in pharmaceutical synthesis to prevent metal contamination in the final product.
| Catalyst System | Ligand/Catalyst Type | Fluorinating Agent | Substrate Scope | Typical Enantioselectivity (ee) | Reference |
| Titanium | Ti/TADDOL | Selectfluor® | Acyclic β-Ketoesters | Up to 90% | [7][11] |
| Copper | Cu(II)/BOX | NFSI | Cyclic & Acyclic β-Ketoesters | Moderate to High (e.g., >80%) | [7][11] |
| Nickel | Ni(II)/DBFOX | NFSI | Cyclic β-Ketoesters, Oxindoles | Excellent (93-99%) | [11] |
| Organocatalyst | Cinchona Alkaloid Derivative | NFSI / Selectfluor® | β-Ketoesters | Excellent | [12][13] |
Synthesis of Fluoroalkylated Ketoesters
Beyond direct fluorination, the introduction of fluoroalkyl groups like trifluoromethyl (-CF3) is a critical strategy in drug design.[1] While direct trifluoromethylation of β-ketoesters is challenging, methods have been developed using specialized electrophilic trifluoromethylating reagents (e.g., Togni's reagents) in conjunction with catalytic systems.[10][15]
Physicochemical Properties and Spectroscopic Characterization
Unambiguous characterization of fluorinated ketoesters is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
¹⁹F NMR: This is the most direct method for observing the incorporated fluorine. The chemical shift provides information about the electronic environment of the fluorine atom. For α-monofluorinated ketoesters, the signal often appears as a doublet due to coupling with the adjacent α-proton.[8]
-
¹H NMR: The proton on the fluorine-bearing carbon (α-proton) typically appears as a doublet with a large two-bond coupling constant (²J(H-F)), often in the range of 45-55 Hz.[8][9] This large coupling is a definitive indicator of monofluorination at that position.
-
¹³C NMR: The carbon directly attached to fluorine will appear as a doublet with a very large one-bond coupling constant (¹J(C-F)), typically >150 Hz.
In aqueous solutions, α-fluorinated ketones and ketoesters can exist in equilibrium with their hydrated gem-diol forms, a phenomenon that can be observed and quantified by NMR.[8][16]
Safety and Handling of Fluorinating Reagents
CAUTION: Fluorinating agents are hazardous materials that demand strict safety protocols. They are highly reactive, potentially explosive, and can be acutely toxic.[17] Many can generate hydrogen fluoride (HF) upon contact with moisture or acidic conditions, which is highly corrosive and can cause severe burns that may not be immediately painful.[17]
Core Safety Requirements:
-
Training and Knowledge: All personnel must be thoroughly trained on the specific hazards of the reagents being used and familiar with emergency procedures.[18] Never work alone when handling these compounds.[18]
-
Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to ensure adequate ventilation.[19]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[18]
-
Hand Protection: Use chemical-resistant gloves appropriate for the specific reagents and solvents. Double-gloving is strongly recommended.[18]
-
Body Protection: A flame-resistant lab coat is required. A chemical-resistant apron provides an additional layer of protection.[18]
-
-
Storage: Store fluorinating agents in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, bases, and reducing agents.[18][19]
-
Emergency Preparedness:
-
Spill Kit: An appropriate spill kit with compatible absorbent material must be readily available.[18]
-
First Aid: An HF-specific first aid kit, including 2.5% calcium gluconate gel, must be immediately accessible. In case of skin contact, immediately flush with copious amounts of water and apply calcium gluconate gel as per safety protocols.[20]
-
Experimental Protocols & Best Practices
The following is a generalized protocol for the electrophilic fluorination of a β-ketoester. It should be treated as a starting point and requires optimization for specific substrates.
General Protocol for the Asymmetric Fluorination of a β-Ketoester using a Metal/Ligand Catalyst
Objective: To synthesize an α-fluoro-β-ketoester with high enantioselectivity.
Materials:
-
β-Ketoester (1.0 equiv)
-
Chiral Ligand (e.g., BOX, TADDOL) (0.11 equiv)
-
Metal Salt (e.g., Cu(OTf)₂, Ti(Oi-Pr)₄) (0.10 equiv)
-
Electrophilic Fluorinating Agent (e.g., NFSI) (1.2 equiv)
-
Anhydrous Solvent (e.g., Acetonitrile, THF, CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In an oven-dried flask under an inert atmosphere, dissolve the chiral ligand and the metal salt in the anhydrous solvent. Stir the mixture at room temperature for 30-60 minutes to allow for complex formation. The appearance of a distinct color change often indicates successful complexation.
-
Substrate Addition: Add the β-ketoester substrate to the catalyst solution via syringe.
-
Fluorinating Agent Addition: Add the electrophilic fluorinating agent (e.g., NFSI) in one portion or in several small portions over time. Causality Note: Portion-wise addition can help control any exotherm and may improve selectivity in some cases.
-
Reaction Monitoring: Stir the reaction at the designated temperature (ranging from -78 °C to room temperature, depending on the specific catalyst system). Monitor the reaction progress by Thin Layer Chromatography (TLC) or by analyzing small aliquots via ¹H NMR or GC-MS.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure α-fluoro-β-ketoester.
-
Characterization: Confirm the structure of the product using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry. Determine the enantiomeric excess (ee) of the product using chiral HPLC or SFC.
Conclusion and Future Outlook
Fluorinated ketoesters are firmly established as indispensable building blocks in modern organic and medicinal chemistry. The continued development of more efficient, selective, and safer fluorination methods, particularly in the realm of asymmetric catalysis, is expanding the synthetic toolbox available to chemists. As our understanding of fluorine's subtle yet powerful influence on molecular properties grows, these versatile intermediates will undoubtedly play a central role in the design and synthesis of the next generation of pharmaceuticals, agrochemicals, and advanced materials. The future will likely see the emergence of late-stage fluorination techniques for complex ketoester-containing molecules and the development of novel fluoroalkylating reagents that offer unprecedented control over chemical reactivity and selectivity.
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Foreword: The Strategic Role of Fluorine in Modern Medicinal Chemistry
An In-depth Technical Guide to Aromatic Ketones with Fluorine Substituents: Synthesis, Properties, and Applications in Drug Discovery
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. An estimated 20-25% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to the profound and often beneficial impact of this unique element.[1] Aromatic ketones, a prevalent scaffold in biologically active compounds, are particularly valuable targets for fluorination. The introduction of fluorine can dramatically alter a molecule's physicochemical and pharmacological profile, influencing everything from metabolic stability to target binding affinity.[2][3][4]
This guide, intended for researchers, medicinal chemists, and drug development professionals, moves beyond a simple recitation of facts. As a Senior Application Scientist, my objective is to provide a narrative grounded in field-proven insights, explaining not just how to synthesize and utilize these compounds, but why specific experimental choices are made. We will explore the causal relationships between fluorine's fundamental properties and its strategic application, examine robust synthetic methodologies through the lens of mechanistic understanding, and review how these principles translate into successful therapeutic agents.
PART 1: The Fluorine Effect: Modulating Molecular Properties for Therapeutic Advantage
The decision to introduce a fluorine atom or a fluorinated moiety (like -CF₃) is a strategic one, aimed at fine-tuning a molecule's properties. The unique characteristics of the carbon-fluorine (C-F) bond—the strongest single bond in organic chemistry—and fluorine's extreme electronegativity are the primary drivers of these changes.[]
Enhanced Metabolic Stability
A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by Cytochrome P450 (CYP) enzymes. These enzymes frequently hydroxylate metabolically labile C-H bonds. By replacing a hydrogen atom at a susceptible position with a fluorine atom, we can effectively block this metabolic pathway. The high strength of the C-F bond makes it resistant to enzymatic cleavage, thereby increasing the drug's half-life and bioavailability.[3][][6]
Alteration of Physicochemical Properties
The introduction of fluorine has a multifaceted impact on a molecule's physical and chemical nature:
-
pKa Modulation: Due to its powerful electron-withdrawing inductive effect, fluorine can significantly lower the pKa (increase the acidity) of nearby functional groups.[][7] This is a critical tool for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and ability to interact with its biological target.
-
Lipophilicity Tuning: The effect of fluorine on lipophilicity is context-dependent. While fluorinating an aliphatic chain can decrease lipophilicity, incorporating fluorine into an aromatic ring generally increases it.[6][7] This enhanced lipophilicity can improve a drug's ability to cross cellular membranes and penetrate tissues, including the blood-brain barrier.[4][7]
-
Conformational Control: Although fluorine's van der Waals radius is only slightly larger than that of hydrogen, its substitution can introduce unique stereoelectronic effects and dipole moments that influence the molecule's preferred conformation.[4][] This can lock the molecule into a bioactive conformation, enhancing its binding affinity for a target receptor.[4]
Data Summary: Impact of Fluorine Substitution
| Property | Effect of Fluorine Substitution | Rationale for Drug Design |
| Metabolic Stability | Increased | Blocks CYP-mediated oxidation, prolongs in vivo half-life.[3][][6] |
| Acidity (pKa) | Lowers pKa of nearby groups | Optimizes ionization for improved solubility and target binding.[][7] |
| Lipophilicity | Increases in aromatic systems | Enhances membrane permeability and absorption.[6][7] |
| Binding Affinity | Can be significantly increased | Alters electrostatic interactions and can stabilize bioactive conformations.[4][6] |
| Dipole Moment | Significantly altered | Creates new polar interactions with the target protein.[7] |
PART 2: Core Synthetic Strategies and Methodologies
The synthesis of fluorinated aromatic ketones requires a robust and well-understood chemical toolkit. The choice of synthetic route is dictated by the desired substitution pattern, the electronic nature of the starting materials, and the tolerance of other functional groups. Here, we detail the most reliable and widely adopted methods, focusing on the mechanistic principles that ensure success.
Method A: Friedel-Crafts Acylation
This is a classic and powerful method for forming a C-C bond between an aromatic ring and an acyl group, creating a ketone.[8] It is an electrophilic aromatic substitution reaction where a fluorinated arene is treated with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst.
Causality and Experimental Insight: The success of a Friedel-Crafts acylation hinges on the generation of a highly electrophilic acylium ion.[9] The Lewis acid (e.g., AlCl₃) coordinates to the halogen of the acyl chloride, facilitating its departure and forming the resonance-stabilized acylium ion.
-
Substrate Scope: The reaction is most effective on electron-neutral or electron-rich fluorinated aromatics. It is generally incompatible with strongly deactivated rings (e.g., those bearing a nitro group) as they are not nucleophilic enough to attack the acylium ion.
-
Catalyst Choice: Aluminum trichloride (AlCl₃) is the traditional catalyst, but it must be used in stoichiometric amounts because it complexes strongly with the product ketone.[9] For more sensitive substrates, milder catalysts or superacids like trifluoromethanesulfonic acid (TfOH) can be advantageous, sometimes allowing for catalytic quantities.[10]
-
Regioselectivity: The fluorine atom is an ortho-, para-director. The choice of solvent can influence the ortho/para ratio. Non-polar solvents like dichloromethane often favor the sterically less hindered para-product, while polar solvents can sometimes increase the proportion of the ortho-isomer.[10]
Workflow Visualization: Friedel-Crafts Acylation
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Methodological & Application
Application Notes and Protocols: The Strategic Role of Fluorinated Ketoesters in Drug Discovery and Design
Introduction: The Power of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, the element fluorine has transitioned from a chemical curiosity to an indispensable tool for the medicinal chemist.[1] Approximately 20% of all pharmaceuticals on the market are fluorinated compounds, a testament to the profound and often beneficial changes this small, highly electronegative atom can impart to a molecule.[2] The strategic incorporation of fluorine can modulate a drug candidate's lipophilicity, metabolic stability, membrane permeability, and the acidity (pKa) of nearby functional groups.[1][3] These modifications frequently lead to enhanced pharmacokinetic profiles, improved target selectivity, and greater overall efficacy.[1]
Within the diverse arsenal of organofluorine compounds, fluorinated ketoesters and their derivatives, particularly trifluoromethyl ketones (TFMKs), have emerged as a privileged class of molecules. Their utility stems from a unique combination of electronic properties and steric compatibility, making them exceptional tools for designing highly potent and selective enzyme inhibitors. This guide provides an in-depth exploration of the application of fluorinated ketoesters, detailing their mechanism of action, synthetic strategies, and practical protocols for their use in a research setting.
The Unique Chemistry of Fluorinated Ketoesters
The potency of fluorinated ketoesters in drug design is rooted in their distinct physicochemical properties. The introduction of one or more fluorine atoms alpha to a ketone carbonyl group dramatically alters the chemical nature of that carbonyl.
-
Enhanced Electrophilicity: Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect pulls electron density away from the adjacent carbonyl carbon. This renders the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by nucleophiles.[4][5]
-
Hydrate Formation: This enhanced electrophilicity makes the carbonyl group readily form stable, tetrahedral hydrates in aqueous environments. This hydrated form is crucial, as it acts as a structural mimic of the tetrahedral transition state that forms during the enzymatic hydrolysis of peptide or ester bonds.[4][6]
-
pKa Modulation: The presence of fluorine can lower the pKa of nearby acidic or basic groups, which can be critical for optimizing a drug's bioavailability and its binding interactions with a biological target.[2][3]
These properties make α-fluorinated ketones, especially trifluoromethyl ketones, highly effective "warheads" for covalent inhibitors that target hydrolytic enzymes.[4][7]
Mechanism of Action: Transition-State Analogue Inhibition
Fluorinated ketones, particularly peptidyl trifluoromethyl ketones, are renowned as potent, reversible covalent inhibitors of serine and cysteine proteases.[4][7][8] Their mechanism of inhibition is a textbook example of transition-state analogue design.
Serine and cysteine proteases utilize a catalytic serine or cysteine residue, respectively, to attack the carbonyl carbon of a substrate's peptide bond. This forms a short-lived, high-energy tetrahedral intermediate. The fluorinated ketone warhead is designed to exploit this mechanism.
-
Initial Binding: The inhibitor, often featuring a peptide-like backbone, first binds non-covalently to the enzyme's active site, with its side chains occupying the same pockets (e.g., S1, S2) as the natural substrate.[9]
-
Nucleophilic Attack: The highly electrophilic carbonyl carbon of the fluorinated ketone is then attacked by the nucleophilic hydroxyl group of the active site serine (or the thiol group of cysteine).[4]
-
Stable Adduct Formation: Unlike the transient intermediate of a natural substrate, the resulting adduct—a hemiketal for serine proteases or a hemithioketal for cysteine proteases—is significantly stabilized by the electron-withdrawing fluorine atoms.[6][10] This stable, covalently bound complex effectively traps the enzyme in an inactive state.
Crystallographic studies have confirmed this mechanism, showing a covalent linkage between the enzyme's active site serine and the ketone carbon of the inhibitor.[10] This adduct closely mimics the geometry of the hydrolytic transition state, leading to very tight binding and low inhibition constants (Ki).[7][10]
Caption: Mechanism of serine protease inhibition by a trifluoromethyl ketone.
Applications and Case Studies
The principles described above have been successfully applied to develop inhibitors for a wide range of enzyme families critical to human health and disease.
Case Study 1: Serine Protease Inhibitors
Serine proteases like chymotrypsin and human leukocyte elastase are classic targets for studying inhibitor design. Peptidyl fluoromethyl ketones have been shown to be highly specific and potent inhibitors of these enzymes.[9][11] The potency of these inhibitors is directly related to how well the peptide portion mimics the enzyme's preferred substrate, demonstrating the importance of interactions at the S1, S2, and S3 subsites.[9]
| Inhibitor | Target Enzyme | Ki Value | Reference |
| Ac-Leu-ambo-Phe-CF3 | α-Chymotrypsin | Not specified | [9] |
| Ac-Pro-ambo-Ala-CF3 | Porcine Pancreatic Elastase | 3 x 10⁻³ M | [9] |
| Ac-Ala-Ala-Pro-ambo-Ala-CF3 | Porcine Pancreatic Elastase | 0.34 x 10⁻⁶ M | [9] |
| 6,6-dimethyl-1,1,1-trifluoro-2-heptanone | Acetylcholinesterase | 16 x 10⁻⁹ M | [6] |
| 3,3-difluoro-6,6-dimethyl-2-heptanone | Acetylcholinesterase | 1.6 x 10⁻⁹ M | [6] |
Table 1: Inhibition constants (Ki) for selected fluorinated ketone inhibitors against serine proteases. Note the dramatic increase in potency for the elastase inhibitor with an extended peptide chain, highlighting the importance of substrate mimicry.
Case Study 2: Cysteine Protease Inhibitors (Caspases & Cathepsins)
Cysteine proteases, such as caspases and cathepsins, play vital roles in apoptosis (programmed cell death), inflammation, and viral replication.[4][12] Fluoromethyl ketones are potent inhibitors of these enzymes as well, forming stable hemithioketal adducts with the active site cysteine.[4]
-
Caspases: Caspase inhibitors are valuable tools for studying apoptosis and have therapeutic potential in diseases where apoptosis is dysregulated.[12][13] Dipeptidyl fluoromethyl ketones have demonstrated good inhibitory activity against Caspase-3, a key executioner caspase.[12]
-
Cathepsins: Cathepsin inhibitors are being investigated for a range of diseases, including cancer and parasitic infections.[12][14]
-
Viral Proteases: The main protease (3CLpro or Mpro) of coronaviruses, including SARS-CoV, is a cysteine protease. Trifluoromethyl ketones have been designed as inhibitors of this enzyme, demonstrating time-dependent inhibition and providing a pathway for developing broad-spectrum antiviral agents.[4]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) via Claisen Condensation
Ethyl 4,4,4-trifluoroacetoacetate is a crucial building block for many more complex fluorinated inhibitors.[15][16][17] It is typically synthesized via a Claisen condensation reaction.
Objective: To synthesize the key intermediate Ethyl 4,4,4-trifluoroacetoacetate.
Materials:
-
Ethyl trifluoroacetate
-
Ethyl acetate
-
Sodium ethoxide (solid or as a solution in ethanol)
-
Anhydrous organic solvent (e.g., cyclohexane, toluene)
-
Apparatus for reflux and distillation under inert atmosphere (e.g., nitrogen or argon)
-
Acid for neutralization (e.g., dilute HCl or H₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Catalyst Addition: To the flask, add the anhydrous solvent and the sodium ethoxide catalyst. The use of a sodium ethoxide solution is often preferred for safety over metallic sodium.[15][18]
-
Reactant Addition: A mixture of ethyl trifluoroacetate and ethyl acetate is added dropwise to the stirred catalyst suspension at a controlled temperature (often room temperature or slightly elevated).
-
Reaction: The reaction mixture is heated to reflux for several hours to drive the condensation to completion. The progress can be monitored by techniques like GC or TLC.
-
Workup: After cooling, the reaction mixture is carefully neutralized with acid. This protonates the enolate product.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are then washed with brine and dried over an anhydrous salt like MgSO₄.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure Ethyl 4,4,4-trifluoroacetoacetate.[15]
Causality: The Claisen condensation relies on a strong base (sodium ethoxide) to deprotonate the α-carbon of ethyl acetate, forming an enolate nucleophile. This enolate then attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. The trifluoromethyl group makes this carbonyl particularly susceptible to attack, driving the reaction forward.
Protocol 2: In Vitro Fluorometric Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (e.g., IC₅₀ or Ki) of a synthesized fluorinated ketoester against a target protease.
Materials:
-
Purified target enzyme (e.g., Cathepsin L, Caspase-3)
-
Fluorogenic peptide substrate specific for the enzyme
-
Assay buffer (specific to the enzyme, often containing a reducing agent like DTT for cysteine proteases)
-
Synthesized inhibitor compound, dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate (black, for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the fluorinated ketoester inhibitor in the assay buffer. Ensure the final concentration of the solvent (e.g., DMSO) is low (<1%) and consistent across all wells.
-
Enzyme Addition: To the wells of the 96-well plate, add a fixed concentration of the enzyme in assay buffer.
-
Incubation: Add the serially diluted inhibitor to the enzyme-containing wells. Include control wells with enzyme and buffer only (100% activity) and buffer only (background). Incubate the plate for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C). This pre-incubation allows the inhibitor to bind to the enzyme. For slow-binding inhibitors, this time may need to be extended.[4]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Monitoring: Immediately place the plate in the fluorescence reader. Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore being released.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the velocities relative to the uninhibited control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., four-parameter logistic) to determine the IC₅₀ value.
-
If determining the Ki, the assay is run at multiple substrate concentrations, and the data are analyzed using models like the Michaelis-Menten equation and appropriate inhibition models.[19]
-
Self-Validation: The protocol's integrity is maintained by including positive (no inhibitor) and negative (no enzyme) controls. The consistency of the solvent concentration across wells ensures that any observed inhibition is due to the compound itself and not the vehicle.
Drug Discovery Workflow
The integration of fluorinated ketoesters into a drug discovery pipeline follows a systematic workflow, from initial design to preclinical evaluation.
Caption: General workflow for the application of fluorinated ketoesters in drug discovery.
Conclusion
Fluorinated ketoesters represent a powerful and versatile class of compounds in the medicinal chemist's toolkit. Their unique electronic properties, conferred by the strategic placement of fluorine atoms, enable the design of potent transition-state analogue inhibitors for critical enzyme families like serine and cysteine proteases. By understanding the underlying mechanism of covalent adduct formation and employing robust synthetic and screening protocols, researchers can leverage these remarkable molecules to develop novel therapeutics for a wide array of diseases, from viral infections to cancer. The continued development of new fluorination methods will undoubtedly expand the scope and impact of these valuable motifs in the future of drug design.[3]
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Application Notes and Protocols: Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate as a Versatile Building Block for Heterocyclic Synthesis
Introduction: The Strategic Value of a Fluorinated Keto-Ester
In the landscape of modern drug discovery, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. Their rigid frameworks allow for the precise spatial orientation of functional groups, enhancing binding affinity and selectivity for biological targets. The strategic incorporation of fluorine atoms into these scaffolds is a widely employed strategy to modulate key drug-like properties, including metabolic stability, lipophilicity, and receptor-binding interactions.
Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate is a uniquely structured building block poised for significant utility in this domain. It combines three key features: a reactive aromatic ketone, a terminal ethyl ester, and a flexible seven-carbon chain, all appended to a 2,4-difluorophenyl moiety—a common feature in numerous approved pharmaceuticals. The separation of the ketone and ester functionalities by a five-carbon linker (making it a 1,7-keto-ester) opens pathways to less common, medium-sized heterocyclic rings, particularly seven-membered systems that are of growing interest in medicinal chemistry for their unique conformational properties.
This technical guide provides an in-depth exploration of this reagent's application, focusing on the synthesis of diazepanone derivatives through direct cyclocondensation—a foundational reaction that unlocks a novel class of heterocyclic scaffolds.
Compound Profile and Physicochemical Properties
A thorough understanding of a starting material's properties is critical for successful reaction planning and execution. The key physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | - |
| CAS Number | 898753-10-1 | [1] |
| Molecular Formula | C₁₅H₁₈F₂O₃ | [1] |
| Molecular Weight | 284.30 g/mol | [1] |
| Appearance | Predicted: Colorless to pale yellow oil or solid | - |
| SMILES | O=C(OCC)CCCCCC(C1=CC=C(F)C=C1F)=O | [1] |
| Solubility | Predicted to be soluble in common organic solvents (e.g., ethanol, DCM, ethyl acetate) and poorly soluble in water. | - |
Core Synthetic Application: Synthesis of 7-Membered Diazepanones
The most direct and powerful application of this 1,7-keto-ester is its reaction with binucleophiles to form seven-membered heterocyclic rings. The reaction with hydrazine hydrate serves as a prime example, providing a straightforward entry into the 1,2-diazepan-3-one scaffold.
Principle and Mechanism
The synthesis proceeds via a two-stage, one-pot cyclocondensation reaction.
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of one nitrogen atom from hydrazine onto the more electrophilic carbonyl carbon of the ketone. This is the kinetically favored site of attack compared to the ester carbonyl. Subsequent dehydration rapidly forms a stable hydrazone intermediate.
-
Intramolecular Cyclization: The second, terminal nitrogen of the hydrazone intermediate then acts as an intramolecular nucleophile, attacking the ester carbonyl. This acyl substitution reaction results in the formation of a seven-membered ring and the elimination of ethanol, yielding the final diazepanone product.
The use of a mild acid catalyst, such as acetic acid, is often beneficial as it protonates the ketone's carbonyl oxygen, increasing its electrophilicity and accelerating the initial hydrazone formation step.
Caption: General workflow for the synthesis of a 1,2-diazepan-3-one derivative.
Detailed Experimental Protocol
Protocol 1: Synthesis of 7-(2,4-Difluorophenyl)-1,2,diazepan-3-one
This protocol is a robust, self-validating procedure for the synthesis of the target heterocycle.
Materials:
-
This compound (1.0 eq, e.g., 2.84 g, 10 mmol)
-
Hydrazine hydrate (~64% solution in water, 1.2 eq, e.g., 0.75 mL, 12 mmol)
-
Absolute Ethanol (0.2 M concentration, 50 mL)
-
Glacial Acetic Acid (catalytic amount, ~0.1 eq, 0.06 mL)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for chromatography)
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10 mmol). Dissolve the starting material in absolute ethanol (50 mL).
-
Addition of Reagents: To the stirred solution, add glacial acetic acid (0.1 eq) followed by the dropwise addition of hydrazine hydrate (1.2 eq).
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80°C).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane:ethyl acetate as eluent). The disappearance of the starting keto-ester spot indicates the reaction's progression. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 50 mL of water and 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate (2 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 40 mL) and brine (1 x 40 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure 7-(2,4-difluorophenyl)-1,2-diazepan-3-one.
Data Summary (Representative):
| Parameter | Expected Value |
| Reaction Time | 4 - 8 hours |
| Yield | 75 - 85% |
| Physical Appearance | White to off-white solid |
| TLC Eluent | Hexane:Ethyl Acetate (1:1) |
| Purification Method | Flash Column Chromatography |
Further Synthetic Potential: A Gateway to Other Heterocycles
While direct cyclization to diazepanones is a key application, the structure of this compound allows for its theoretical use in more complex, multi-step syntheses of other important heterocyclic systems. These transformations highlight the versatility of the building block for researchers aiming to construct diverse molecular libraries.
Accessing Pyridines via Hantzsch-type Synthesis (Multi-step)
The classic Hantzsch pyridine synthesis requires a β-ketoester (a 1,3-dicarbonyl compound).[2][3] Our substrate is a 1,7-keto-ester. To make it suitable, the internal alkyl chain would need to be functionalized to introduce the requisite 1,3-dicarbonyl relationship relative to the existing ester. This advanced approach underscores the potential for more complex synthetic campaigns starting from this building block.
Caption: Conceptual pathway for pyridine synthesis requiring intermediate steps.
Potential for Paal-Knorr Type Reactions (Multi-step)
Similarly, the Paal-Knorr synthesis is a powerful method for creating furans, pyrroles, and thiophenes but requires a 1,4-dicarbonyl precursor.[4][5][6] Accessing a 1,4-dicarbonyl from our 1,7-keto-ester would involve synthetic transformations to introduce a carbonyl group at the appropriate position on the alkyl chain. While not trivial, this illustrates how a single, functionalized building block can serve as a starting point for disparate heterocyclic targets through strategic synthetic planning.
Conclusion
This compound is more than a simple keto-ester; it is a strategic building block for modern heterocyclic chemistry. Its 1,7-dicarbonyl nature provides a direct and efficient route to valuable seven-membered diazepanone scaffolds, which are of increasing interest in drug discovery. The protocols and insights provided herein are designed to empower researchers, scientists, and drug development professionals to harness the full potential of this versatile reagent in the creation of novel, fluorinated heterocyclic compounds with therapeutic potential.
References
- Vertex AI Search. Hantzsch pyridine synthesis. Accessed January 17, 2026.
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Wikipedia. Paal–Knorr synthesis. Accessed January 17, 2026. Available from: [Link]
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Wikipedia. Hantzsch pyridine synthesis. Accessed January 17, 2026. Available from: [Link]
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El-Sayed, A. A., et al. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. Accessed January 17, 2026. Available from: [Link]
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Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University. Accessed January 17, 2026. Available from: [Link]
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Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Accessed January 17, 2026. Available from: [Link]
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Flores-Conde, M. I., et al. Recent advances in the synthesis of new pyrazole derivatives. RSC Advances. Accessed January 17, 2026. Available from: [Link]
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El-Sayed, M. A. A., et al. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. Accessed January 17, 2026. Available from: [Link]
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SciSpace. Hantzsch pyridine synthesis | 37 Publications | 294 Citations. Accessed January 17, 2026. Available from: [Link]
-
ResearchGate. Synthesis of pyrazole derivatives: Reagents and Conditions. Accessed January 17, 2026. Available from: [Link]
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Atroshchenko, Y. M., et al. Design and synthesis of phosphoryl-substituted steroidal pyridazines (Pho-STPYRs) as potent estrogen receptor alpha inhibitors. RSC Medicinal Chemistry. Accessed January 17, 2026. Available from: [Link]
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Organic Chemistry Portal. Paal-Knorr Furan Synthesis. Accessed January 17, 2026. Available from: [Link]
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ResearchGate. Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. Accessed January 17, 2026. Available from: [Link]
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Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Accessed January 17, 2026. Available from: [Link]
- Matrix Scientific. Ethyl 7-(2-chloro-4-fluorophenyl)
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Application Note: High-Resolution Purification of Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate via Silica Gel Column Chromatography
Abstract
This technical guide provides a detailed, field-proven protocol for the purification of Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate, a key intermediate in pharmaceutical synthesis. The methodology centers on normal-phase silica gel column chromatography, a robust technique for separating the target compound from common synthesis-related impurities.[1][2] This document outlines the entire workflow, from the initial analytical thin-layer chromatography (TLC) used for solvent system optimization to the final isolation of the purified product. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the protocol effectively.
Introduction and Scientific Principle
This compound is a difluorinated aromatic keto-ester.[3] Compounds of this class are of significant interest in drug development, where fluorine substitution is a common strategy to enhance metabolic stability and binding affinity. The primary synthetic route to such molecules, often a Friedel-Crafts acylation, can generate positional isomers and other byproducts that are structurally similar to the desired product.[4][5] Consequently, a high-resolution purification technique is essential.
Column chromatography is a cornerstone of purification in organic synthesis.[6][7] The technique described here utilizes a polar stationary phase (silica gel) and a less polar mobile phase (a solvent mixture). The separation is based on the principle of differential partitioning.[1][7]
-
Stationary Phase: Silica gel is a porous, amorphous form of silicon dioxide (SiO₂) featuring surface silanol groups (-SiOH).[1][6] These groups are polar and can form hydrogen bonds with polar molecules.
-
Mobile Phase: A liquid solvent or solvent mixture that flows through the stationary phase.[7]
-
Separation Mechanism: A crude mixture is applied to the top of the column. As the mobile phase flows through, compounds in the mixture partition between the stationary and mobile phases. Non-polar compounds have a weaker affinity for the polar silica gel and spend more time in the mobile phase, thus eluting from the column faster.[8] Polar compounds interact more strongly with the silica gel, move down the column more slowly, and elute later.[8] By carefully selecting the mobile phase polarity, a clean separation of the target compound from more polar and less polar impurities can be achieved.
Pre-Purification Analysis: TLC for Mobile Phase Optimization
Before committing a crude sample to a large-scale column, it is imperative to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).[1] TLC is a rapid, small-scale version of column chromatography that functions on the same principles.[9]
Objective: To find a solvent system where the target compound, this compound, has a Retention Factor (Rf) of approximately 0.25-0.35 . This Rf value typically provides the best balance for good separation on a column.[10]
Protocol: Analytical TLC
-
Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a thin origin line about 1 cm from the bottom edge.
-
Sample Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the origin line.
-
Developing the Plate: Prepare a series of developing chambers (e.g., a beaker covered with a watch glass) containing different ratios of a non-polar solvent (Hexane or Petroleum Ether) and a moderately polar solvent (Ethyl Acetate). A good starting point for a molecule like a keto-ester is a 9:1 or 4:1 Hexane:Ethyl Acetate mixture.[2][11] Place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin line.[12]
-
Elution: Allow the solvent front to travel up the plate until it is about 1 cm from the top edge.[12]
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (254 nm) and/or by staining with an iodine chamber.[12]
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[9]
-
Optimization: Adjust the solvent ratio until the spot corresponding to the product has an Rf of ~0.3.
-
If Rf is too high (spot runs too fast), decrease the polarity of the mobile phase (increase the proportion of hexane).
-
If Rf is too low (spot stays near the origin), increase the polarity (increase the proportion of ethyl acetate).
-
| Parameter | Description | Target Value | Rationale |
| Stationary Phase | Silica Gel 60 Å (230-400 mesh) | N/A | Industry standard for general-purpose flash chromatography, providing a high surface area for interaction.[1] |
| Mobile Phase | Hexane/Ethyl Acetate | To be determined by TLC | A versatile, common solvent system offering a wide polarity range with readily available and easily removable solvents.[2] |
| Target Rf | Retention Factor | 0.25 - 0.35 | Provides optimal resolution and a reasonable elution time during column chromatography.[10] |
Detailed Protocol: Column Chromatography Purification
This protocol is designed for the purification of 1-5 grams of crude this compound. Adjust the scale of the column and solvents accordingly.
3.1. Materials and Equipment
-
Crude Product: this compound
-
Stationary Phase: Silica Gel (60 Å, 230-400 mesh)
-
Solvents: HPLC-grade Hexane and Ethyl Acetate
-
Apparatus: Glass chromatography column with stopcock, separatory funnel (for solvent addition), collection flasks/test tubes, beaker, glass rod, cotton or glass wool plug, sand.
3.2. Step-by-Step Methodology
Step 1: Column Preparation (Slurry Packing)
Properly packing the column is critical to avoid air bubbles and channels, which lead to poor separation.[10]
-
Secure the Column: Clamp the column perfectly vertically to a retort stand.
-
Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column, just above the stopcock, to support the packing material. Add a thin layer (~0.5 cm) of sand on top of the plug.[10]
-
Prepare the Slurry: In a beaker, measure the required amount of silica gel (a good rule of thumb is a 30:1 to 50:1 weight ratio of silica to crude product). Add the less polar solvent from your optimized TLC system (hexane) to create a free-flowing slurry.
-
Pack the Column: Open the stopcock and fill the column about one-third full with hexane. Pour the silica slurry into the column in a single, continuous motion. Gently tap the side of the column to encourage even settling and dislodge any air bubbles.[10]
-
Equilibrate: Continuously drain solvent from the bottom while adding more hexane to the top until the silica bed is stable and has a flat top surface. Crucially, never let the solvent level drop below the top of the silica bed. Add a protective layer of sand (~0.5 cm) on top of the settled silica.
Step 2: Sample Loading (Dry Loading)
Dry loading is preferred for keto-esters as it often results in sharper bands and better separation compared to wet loading, especially if the compound has limited solubility in the initial non-polar eluent.[10]
-
Dissolve the crude product (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.[10]
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a dry, free-flowing powder of the crude product adsorbed onto silica gel.
-
Carefully add this powder to the top of the prepared column, creating a thin, even layer on top of the sand.
Step 3: Elution and Fraction Collection
-
Initial Elution: Carefully add the optimized mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) to the top of the column using a separatory funnel to ensure a constant head of solvent.
-
Run the Column: Open the stopcock to allow the solvent to flow through the column at a steady rate (a drip rate of ~1-2 drops per second is a good starting point).
-
Fraction Collection: Begin collecting the eluent in numbered test tubes or flasks. The size of the fractions will depend on the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
Gradient Elution (Optional): If the impurities and the product are well-separated, isocratic elution (using the same solvent mixture throughout) is sufficient. If separation is difficult, a gradient elution can be used, where the polarity of the mobile phase is gradually increased (e.g., slowly increasing the percentage of ethyl acetate) to elute more strongly adsorbed compounds.[13]
Step 4: Analysis of Fractions
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Spot a small amount from each fraction (or every few fractions) on a single TLC plate, alongside a spot of the original crude mixture and a pure standard if available.
-
Develop the TLC plate using the same mobile phase.
-
Identify the fractions that contain only the spot corresponding to the desired product.
-
Combine the pure fractions into a round-bottom flask and remove the solvent under reduced pressure to yield the purified this compound.
Visualization of Workflow and Principles
The following diagrams illustrate the logical workflow of the purification process and the fundamental principle of separation.
Figure 1: Workflow for the purification of this compound.
Figure 2: Principle of chromatographic separation based on polarity.
Troubleshooting and Expert Insights
-
Compound is Unstable on Silica: Keto-esters can sometimes exhibit keto-enol tautomerism, which may lead to band broadening.[14] Furthermore, standard silica gel is slightly acidic and can potentially cause degradation of sensitive compounds. If degradation is suspected (e.g., streaking or new spots on TLC), the silica gel can be deactivated by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (e.g., 0.1-1%).[14]
-
Poor Separation (Overlapping Spots): If the product and an impurity have very similar Rf values, consider using a different solvent system. Changing the solvent type (e.g., substituting ethyl acetate with dichloromethane or ether) can alter the selectivity of the separation.[2] Alternatively, using a longer column or finer mesh silica can improve resolution.
-
Product Won't Elute: If the product remains at the top of the column, the mobile phase is not polar enough. Gradually increase the percentage of the polar solvent (ethyl acetate) until the product begins to move down the column. Be aware that using more than 10% methanol in dichloromethane can start to dissolve the silica gel.[2]
By following this detailed protocol and understanding the underlying principles, researchers can reliably and efficiently purify this compound, ensuring high-quality material for subsequent research and development activities.
References
-
Santai Technologies Inc. (n.d.). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Available at: [Link]
-
Chemistry For Everyone. (2025, January 27). How Does Silica Gel Chromatography Work? [Video]. YouTube. Available at: [Link]
-
Sorbead India. (2023, July 1). Silica Gel for Column Chromatography. Available at: [Link]
-
CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Available at: [Link]
-
Britannica. (n.d.). Gel chromatography. Available at: [Link]
-
Chemistry For Everyone. (2024, December 29). In Silica Gel Chromatography Which Compounds Elute First? [Video]. YouTube. Available at: [Link]
-
ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography? Available at: [Link]
-
Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Available at: [Link]
-
alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]
-
Guiry, P. J., et al. (2023). Organocatalytic Asymmetric Peroxidation of ,-Unsaturated -Keto Esters—A Novel Route to Chiral Cycloperoxides. CORA. Available at: [Link]
-
Royal Society of Chemistry. (2022, August 3). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Available at: [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Available at: [Link]
-
BGD Group. (2011). TLC Developing System. Available at: [Link]
- Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
-
MDPI. (2024). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Available at: [Link]
-
Organic Chemistry, IUPUI. (2020, August 26). Thin-Layer Chromatography (TLC) [Video]. YouTube. Available at: [Link]
-
Joseph C. et al. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Available at: [Link]
-
Amerigo Scientific. (n.d.). Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate. Available at: [Link]
-
WIPO Patentscope. (n.d.). Preparation method for ethyl 7-chloro-2-oxoheptanoate. Available at: [Link]
-
Arctom. (n.d.). CAS NO. 898753-10-1 | this compound. Available at: [Link]
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Application Notes and Protocols for the Spectroscopic Analysis of Fluorinated Aromatic Compounds
Introduction: The Unique Role and Analytical Challenges of Fluorinated Aromatic Compounds
Fluorinated aromatic compounds are of immense importance in modern science, particularly in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms into an aromatic scaffold can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, a significant portion of top-selling pharmaceuticals and newly developed drug candidates feature fluorinated aromatic moieties.[3]
However, the very properties that make these compounds desirable also present unique analytical challenges. The high electronegativity and small size of the fluorine atom, along with its 100% natural abundance of the NMR-active ¹⁹F nucleus, necessitate specialized analytical approaches for robust characterization and quantification.[4][5] This guide provides an in-depth exploration of key spectroscopic techniques, offering both theoretical insights and practical, field-proven protocols for the successful analysis of fluorinated aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Fluorine Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation and quantification of fluorinated compounds. The ¹⁹F nucleus possesses favorable properties, including a spin of ½ and a high gyromagnetic ratio, making it highly sensitive for NMR detection.[5]
¹⁹F NMR: A Sensitive and Specific Probe
Principles: ¹⁹F NMR is a primary analytical technique due to the 100% natural abundance of the ¹⁹F isotope and its high receptivity.[5] A key advantage of ¹⁹F NMR is its vast chemical shift range, spanning approximately 800 ppm, which significantly reduces the likelihood of signal overlap—a common challenge in ¹H NMR.[3][5] The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, providing detailed structural information.[6] This sensitivity makes ¹⁹F NMR an excellent tool for fragment-based drug discovery, where changes in the fluorine signal can indicate binding to a target protein.[1][7][8][9][10]
Causality in Experimental Choices: The choice of solvent and internal standard is critical in ¹⁹F NMR. Deuterated solvents commonly used for ¹H NMR, such as DMSO-d₆ or methanol-d₄, are often suitable. For quantitative ¹⁹F NMR (qFNMR), an internal standard containing fluorine, such as trifluoroacetic acid (TFA), is often employed.[3][11] The internal standard should be chemically inert, have a simple ¹⁹F NMR spectrum, and resonate in a clear region of the spectrum.
Protocol 1: Quantitative ¹⁹F NMR (qFNMR) Analysis
Objective: To accurately determine the purity or concentration of a fluorinated aromatic compound.
Materials:
-
NMR spectrometer (300 MHz or higher) with a fluorine probe
-
High-precision NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., trifluoroacetic acid)
-
Analyte (fluorinated aromatic compound)
-
Volumetric flasks and micropipettes
Methodology:
-
Preparation of Internal Standard Stock Solution:
-
Accurately weigh a known amount of the internal standard.
-
Dissolve it in a known volume of the deuterated solvent in a volumetric flask.
-
-
Sample Preparation:
-
Accurately weigh the fluorinated aromatic compound.
-
Dissolve it in a precise volume of the deuterated solvent.
-
Add a known volume of the internal standard stock solution to the sample solution.[3]
-
-
NMR Data Acquisition:
-
Transfer the final solution to an NMR tube.
-
Acquire the ¹⁹F NMR spectrum. Key parameters to consider include:
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration.
-
Number of Scans (NS): A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.
-
Pulse Angle: Use a 90° pulse for maximum signal intensity in a single scan.
-
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the concentration or purity using the following formula:
Where:
-
Area = Integral of the signal
-
N_F = Number of fluorine atoms giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Common Fluorinated Aromatic Moieties
| Fluorinated Moiety | Approximate Chemical Shift Range (ppm vs. CFCl₃) |
| Ar-F | -100 to -140 |
| Ar-CF₃ | -55 to -70 |
| Ar-OCF₃ | -50 to -60 |
| Ar-SCF₃ | -40 to -50 |
Note: Chemical shifts are highly dependent on the substitution pattern of the aromatic ring.
¹H and ¹³C NMR: Completing the Structural Picture
While ¹⁹F NMR is paramount, ¹H and ¹³C NMR provide essential complementary information. The presence of fluorine atoms introduces J-coupling between ¹⁹F and nearby ¹H and ¹³C nuclei. These through-bond scalar couplings (J-couplings) provide valuable information about the connectivity of the molecule.[12] For instance, the magnitude of the coupling constant can help determine the relative positions of substituents on the aromatic ring.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of fluorinated aromatic compounds and gaining structural insights through fragmentation analysis.
Principles: In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).[13] For fluorinated compounds, the high electronegativity of fluorine can influence ionization and fragmentation pathways. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).[14]
Fragmentation Patterns: The fragmentation of fluorinated aromatic compounds often involves the loss of fluorine-containing species.[15] Common neutral losses include HF (mass loss of 20) and F• (mass loss of 19).[16] The presence of a CF₃ group often leads to the loss of a CF₃ radical (mass loss of 69) or the formation of a stable tropylium-like cation.
Table 2: Common Fragmentation Patterns in EI-MS of Fluorinated Aromatic Compounds
| Precursor Ion | Key Fragment Ions (m/z) | Interpretation |
| [M]+• | [M-19]+ | Loss of a fluorine radical (F•) |
| [M]+• | [M-20]+• | Loss of hydrogen fluoride (HF) |
| [M-CF₃]+ | [M-69]+ | Loss of a trifluoromethyl radical (•CF₃) |
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify volatile fluorinated aromatic compounds in a mixture.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-5ms)
-
Helium carrier gas
-
Sample dissolved in a volatile organic solvent (e.g., dichloromethane)
Methodology:
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent.
-
If necessary, perform derivatization to increase volatility.
-
-
GC-MS Instrument Setup:
-
Set the injector temperature (e.g., 250 °C).
-
Program the oven temperature to achieve good separation of the components. A typical program might start at a low temperature and ramp up to a higher temperature.
-
Set the mass spectrometer to scan a relevant m/z range (e.g., 50-500 amu).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
-
Data Analysis:
-
Identify the peaks in the TIC.
-
Analyze the mass spectrum of each peak to determine the molecular weight and fragmentation pattern.
-
Compare the obtained mass spectra with a library of known spectra for identification.[17]
-
Vibrational Spectroscopy: Probing Molecular Bonds
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule.[18][19] These techniques are complementary and can be used to identify functional groups and confirm the structure of fluorinated aromatic compounds.
Principles:
-
IR Spectroscopy: A molecule is IR active if its dipole moment changes during a vibration.[18] The strong C-F bond gives rise to intense absorption bands in the IR spectrum, typically in the 1000-1400 cm⁻¹ region.
-
Raman Spectroscopy: A vibration is Raman active if there is a change in the polarizability of the molecule.[18][20] Aromatic ring vibrations are often strong in the Raman spectrum.
Causality in Experimental Choices: The choice between IR and Raman spectroscopy can depend on the sample. For aqueous samples, Raman is often preferred as water is a weak Raman scatterer but a strong IR absorber.[21]
Protocol 3: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Objective: To obtain the infrared spectrum of a solid or liquid fluorinated aromatic compound with minimal sample preparation.
Materials:
-
Fourier-transform infrared (FTIR) spectrometer with an ATR accessory
-
Sample (solid or liquid)
Methodology:
-
Instrument Setup:
-
Ensure the ATR crystal is clean.
-
Collect a background spectrum.
-
-
Sample Analysis:
-
Place a small amount of the sample directly on the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands, paying close attention to the C-F stretching region (1000-1400 cm⁻¹).
-
Compare the spectrum to a reference library or use it for structural confirmation.
-
Hyphenated Techniques: The Power of Separation and Detection
Hyphenated techniques, such as GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS), combine the separation power of chromatography with the detection capabilities of mass spectrometry.[14][17][22][23][24] These techniques are indispensable for the analysis of complex mixtures containing fluorinated aromatic compounds.[17]
Workflow for Hyphenated Techniques
Caption: General workflow for hyphenated chromatographic-mass spectrometric analysis.
Conclusion
The spectroscopic analysis of fluorinated aromatic compounds requires a multi-faceted approach. ¹⁹F NMR stands out as the most powerful technique for both structural elucidation and quantification, offering unparalleled sensitivity and specificity. Mass spectrometry provides crucial information on molecular weight and fragmentation, while vibrational spectroscopy serves as a valuable complementary tool for functional group identification. By understanding the principles behind each technique and implementing robust, well-designed protocols, researchers, scientists, and drug development professionals can confidently and accurately characterize these important molecules.
References
-
Dalvit, C., & Vulpetti, A. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 29(23), 5748. [Link]
-
Okaru, A. O., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 8325603. [Link]
-
Leung, E. W., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 860. [Link]
-
Jee, J., & Gronenborn, A. M. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(3), 852-865. [Link]
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Johansson, M., & Malmström, D. (2016). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-portal.org. [Link]
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Dalvit, C., & Vulpetti, A. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. PubMed. [Link]
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Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(16), 4567-4576. [Link]
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Okaru, A. O., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. ResearchGate. [Link]
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Wang, T., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(6), 4239-4246. [Link]
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Liu, Y., et al. (2018). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Molecules, 23(11), 2843. [Link]
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Kaboré, H. A., et al. (2018). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). ResearchGate. [Link]
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Shakleya, D. M., et al. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 10(29), 3564-3573. [Link]
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Wang, Y., et al. (2025). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. ResearchGate. [Link]
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Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]
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Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]
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Berger, S. (2012). An Overview of Fluorine NMR. ResearchGate. [Link]
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ChM. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]
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Mohler, F. L., et al. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 46(2), 105. [Link]
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Mabury, S. A., et al. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. PubMed. [Link]
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Jamroz, P., et al. (2021). An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace. Molecules, 26(12), 3601. [Link]
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Rao, Y. V., et al. (2023). A comprehensive review on hyphenated techniques. ResearchGate. [Link]
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Singh, S., et al. (2025). Chromatography Hyphenated Techniques for the Analysis of Natural Products (A Review). Journal of Drug Delivery and Therapeutics, 15(1), 1-10. [Link]
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Kumar, R. S. (2013). Review on Hyphenated Techniques. International Journal of Chemical Studies, 1(3), 157-165. [Link]
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Application Notes & Protocols: A Senior Application Scientist's Guide to the Synthesis of Aryl Ketoesters
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Architectural Importance of Aryl Ketoesters
Aryl ketoesters are not merely another class of organic molecules; they are foundational scaffolds in the architecture of complex chemical entities. Their dual reactivity, stemming from the adjacent keto and ester functionalities, renders them exceptionally versatile synthons in medicinal chemistry and materials science. You will find their structural motifs embedded in pharmaceuticals, agrochemicals, and functional materials, making the mastery of their synthesis a critical skill for any serious research and development program.[1][2]
This guide eschews a simple recitation of steps. Instead, it is structured to provide a deep, mechanistic understanding of why certain protocols are chosen, how to ensure their success through robust experimental design, and what modern alternatives are emerging to meet the demands of greener, more efficient chemistry. We will explore the synthesis of α, β, and γ-aryl ketoesters, providing detailed, field-proven protocols grounded in authoritative literature.
Chapter 1: The Foundations of a Successful Synthesis: General Considerations
Before embarking on any specific protocol, it is imperative to establish a framework of best practices. The success of these syntheses often hinges less on the novelty of the reaction and more on the meticulous control of the experimental environment.
1.1 Inert Atmosphere and Anhydrous Conditions: The Non-Negotiables Many of the reagents used in these syntheses, particularly organometallics, strong bases (e.g., NaH, LiHMDS), and certain catalysts, are highly sensitive to moisture and atmospheric oxygen.
-
Causality: Water can quench sensitive reagents, hydrolyze ester groups, and interfere with catalytic cycles. Oxygen can lead to unwanted oxidative side products.
-
Best Practice: All glassware (flasks, syringes, cannulas) must be rigorously dried in an oven (typically >100°C) for several hours and cooled under a stream of dry, inert gas (Nitrogen or Argon). Reactions should be conducted under a positive pressure of this inert gas using a Schlenk line or within a glovebox. Anhydrous solvents, typically purchased in septum-sealed bottles or freshly distilled, are mandatory.
1.2 Reaction Monitoring: Your Navigational Chart A reaction left unattended is a reaction left to chance. Continuous monitoring is essential for determining reaction completion, identifying the formation of byproducts, and optimizing reaction times to maximize yield and purity.
-
Thin-Layer Chromatography (TLC): The workhorse of the synthesis lab. A quick, inexpensive method to qualitatively track the consumption of starting materials and the appearance of the product. Staining with potassium permanganate or iodine may be necessary if the compounds are not UV-active.
-
Gas Chromatography-Mass Spectrometry (GC-MS) & Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more definitive data, confirming the mass of the desired product and helping to identify byproducts. They are invaluable for optimizing reaction conditions during methods development.
1.3 Safety Is Paramount The reagents and conditions described herein carry inherent risks.
-
Oxidizing Agents (e.g., Oxone®, TBHP): Can form explosive mixtures with organic compounds. Handle with care and avoid contact with metals.
-
Strong Bases (e.g., DBU, NaH): Highly corrosive and can react violently with water.
-
Transition Metal Catalysts: Many are toxic and require careful handling and disposal.
-
Solvents: Many organic solvents are flammable and toxic. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Chapter 2: Synthesis of α-Aryl Ketoesters: The Workhorse Protocols
α-Aryl ketoesters are arguably the most common subclass, with a wealth of synthetic routes available. The choice of method often depends on the availability of starting materials and functional group tolerance.
Protocol 2.1: One-Pot Diazo Transfer and Oxidation of Arylacetates
This method is an excellent example of a classical transformation modernized into an efficient one-pot procedure. It leverages the ready availability of aryl acetic esters. The core principle involves activating the α-position by converting it to a diazo group, which is then readily oxidized.
Workflow: One-Pot Synthesis from Arylacetate
Caption: Workflow for the one-pot synthesis of α-aryl ketoesters.
Detailed Step-by-Step Protocol:
-
Apparatus: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.
-
Reagents:
-
Methyl phenylacetate (1.0 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.7 equiv)
-
p-Acetamidobenzenesulfonyl azide (1.2 equiv)
-
Oxone® (Potassium peroxymonosulfate) (approx. 10 equiv)
-
Acetone, Benzene, H₂O, NaHCO₃
-
-
Procedure:
-
Dissolve the methyl phenylacetate (e.g., 100 mg, 0.67 mmol) in anhydrous MeCN (5 mL) in the reaction flask under a nitrogen atmosphere.
-
Add DBU (e.g., 72 mg, 0.48 mmol) and stir the solution at room temperature for 15 minutes. The base is critical for deprotonating the α-carbon, making it nucleophilic for the subsequent diazo transfer.
-
Cool the solution to 0°C using an ice bath. Add the p-acetamidobenzenesulfonyl azide (e.g., 92 mg, 0.8 mmol) in one portion.
-
Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the completion of the diazotization by TLC. The formation of the yellow diazo compound is a good visual indicator.
-
To the resulting solution, add benzene (5 mL), acetone (3.5 mL), H₂O (5 mL), NaHCO₃ (2.16 g), and Oxone® (4.0 g). The combination of Oxone® and acetone generates the potent oxidant dimethyldioxirane (DMDO) in situ, which efficiently converts the diazo group to a ketone.
-
Stir the biphasic mixture vigorously for 25-30 minutes. The disappearance of the yellow color indicates the completion of the oxidation.
-
Proceed with aqueous work-up and purification as described in Chapter 5.
-
Protocol 2.2: Rhodium-Catalyzed Reaction of Aryl Diazoacetates
This elegant method utilizes a transition metal catalyst to facilitate the reaction between an aryl diazoacetate, water, and a trapping agent. It is particularly effective for substrates with electron-donating groups.[1]
Principle of Causality: The dirhodium acetate catalyst reacts with the aryl diazoacetate to form a rhodium-carbene intermediate. This highly reactive species then forms an oxonium ylide with water. Diethyl azodicarboxylate (DEAD) acts as an efficient trap for this ylide, leading to the formation of the α-keto ester in high yield.[1]
Detailed Step-by-Step Protocol:
-
Apparatus: A standard reflux setup with a condenser under a nitrogen atmosphere.
-
Reagents:
-
Aryl diazoacetate (1.0 equiv)
-
Dirhodium(II) acetate dimer [Rh₂(OAc)₄] (1 mol%)
-
Diethyl azodicarboxylate (DEAD) (1.5 equiv)
-
Water (H₂O) (2.0 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
To a solution of the aryl diazoacetate (e.g., 0.5 mmol) in anhydrous toluene (5 mL), add Rh₂(OAc)₄ (e.g., 0.005 mmol).
-
Add water (e.g., 1.0 mmol) and DEAD (e.g., 0.75 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approx. 110°C) and stir until the starting diazo compound is completely consumed, as monitored by TLC.
-
Cool the reaction to room temperature.
-
Concentrate the solvent under reduced pressure and proceed with purification (Chapter 5), typically column chromatography.
-
Chapter 3: Synthesis of β-Aryl Ketoesters: Forging the Cα-Cβ Bond
The synthesis of β-aryl ketoesters requires the formation of a carbon-carbon bond at the β-position relative to the ester. Palladium-catalyzed cross-coupling reactions are the state-of-the-art for this transformation.
Protocol 3.1: Palladium-Catalyzed β-Arylation of α-Keto Esters
This protocol provides a powerful and versatile method for coupling α-keto ester enolates with aryl bromides. Its success relies on the careful selection of the palladium catalyst and, crucially, the phosphine ligand.[3]
Principle of Causality: The reaction proceeds via a catalytic cycle. A strong base generates the keto ester enolate. The Pd(0) catalyst undergoes oxidative addition into the aryl bromide C-Br bond to form a Pd(II) species. Transmetalation with the enolate followed by reductive elimination forges the new C-C bond and regenerates the Pd(0) catalyst. The bulky, electron-rich tri(tert-butyl)phosphine (PtBu₃) ligand is essential for promoting both the oxidative addition and the final reductive elimination steps.[3]
Detailed Step-by-Step Protocol:
-
Apparatus: A Schlenk tube or a vial sealed with a Teflon-lined cap, prepared under an inert atmosphere (glovebox is recommended).
-
Reagents:
-
α-Keto ester (e.g., ethyl 2-oxohexanoate) (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)
-
Tri(tert-butyl)phosphine tetrafluoroborate [PtBu₃·HBF₄] (10 mol%)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
Inside a glovebox, add Pd₂(dba)₃, PtBu₃·HBF₄, and the aryl bromide to the reaction vessel.
-
Add anhydrous toluene, followed by the α-keto ester.
-
Finally, add the NaHMDS. The base is added last to pre-form the active catalyst and prevent unwanted side reactions.
-
Seal the vessel and heat the reaction mixture to 80°C for 12-24 hours.
-
Monitor the reaction by GC-MS. Upon completion, cool to room temperature.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Proceed with aqueous work-up and purification as described in Chapter 5.
-
Table 1: Representative Substrate Scope for Pd-Catalyzed β-Arylation[3]
| Entry | Aryl Bromide | α-Keto Ester | Yield (%) |
| 1 | 4-Bromoanisole | Ethyl 2-oxohexanoate | 85 |
| 2 | 4-Bromotoluene | Ethyl 2-oxohexanoate | 82 |
| 3 | 1-Bromonaphthalene | Ethyl 2-oxohexanoate | 78 |
| 4 | 3-Bromopyridine | Ethyl 2-oxobutanoate | 65 |
Chapter 4: Synthesis of γ-Aryl Ketoesters: Extending the Chain
The synthesis of γ-aryl ketoesters involves forming a C-C bond at the γ-position. Conjugate addition is a classic and reliable strategy for achieving this.
Protocol 4.1: DBU-Catalyzed One-Pot Conjugate Addition-Nef Reaction
This protocol efficiently constructs γ-keto esters from primary nitroalkanes and α,β-unsaturated esters in a single pot. The base, DBU, plays a dual role in catalyzing both key steps.[4]
Mechanism: DBU-Catalyzed Formation of γ-Keto Esters
Caption: Key transformations in the one-pot synthesis of γ-keto esters.
Detailed Step-by-Step Protocol:
-
Apparatus: A simple round-bottom flask with a stir bar and condenser.
-
Reagents:
-
Primary nitroalkane (e.g., 2-phenyl-1-nitroethane) (1.0 equiv)
-
α,β-Unsaturated ester (e.g., methyl acrylate) (1.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
-
Procedure:
-
In the flask, dissolve the primary nitroalkane and the α,β-unsaturated ester in anhydrous acetonitrile.
-
Add DBU (2.0 equivalents) to the solution. The first equivalent facilitates the initial conjugate addition, while the second promotes the subsequent Nef reaction to unmask the ketone.[4]
-
Heat the mixture at a temperature ranging from room temperature to 60°C. The reaction time can be long, often requiring several days.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, concentrate the solvent and proceed with work-up and purification (Chapter 5).
-
Chapter 5: The Crucial Endgame: Work-up, Purification, and Characterization
A successful reaction is only half the battle; isolating the pure product is paramount.
5.1 General Aqueous Work-up
-
Purpose: To quench the reaction and remove water-soluble reagents and byproducts.
-
Procedure:
-
Cool the reaction mixture to room temperature.
-
Slowly add a quenching solution (e.g., water, saturated NH₄Cl, or dilute acid) while stirring.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) three times.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
5.2 Purification by Column Chromatography
-
Principle: This is the most common method for purifying organic compounds. It separates molecules based on their differential adsorption to a stationary phase (typically silica gel) while being carried by a mobile phase (a solvent mixture, often hexane/ethyl acetate).
-
Procedure:
-
The crude product is adsorbed onto a small amount of silica gel.
-
This is loaded onto a column packed with silica gel equilibrated with a low-polarity solvent system (e.g., 95:5 Hexane:EtOAc).
-
The polarity of the mobile phase is gradually increased to elute the compounds. The desired aryl ketoester is collected in fractions, which are analyzed by TLC.
-
Fractions containing the pure product are combined and the solvent is evaporated.[5]
-
5.3 Product Characterization Final confirmation of the product's identity and purity is non-negotiable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, confirming its structure.
-
Infrared (IR) Spectroscopy: Used to identify key functional groups. Expect strong characteristic stretches for the C=O (keto) and C=O (ester) groups.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Chapter 6: The Horizon: Emerging Synthetic Strategies
The field of organic synthesis is constantly evolving, with a strong emphasis on developing more sustainable and efficient methods.
-
Photocatalysis: Utilizes visible light to drive reactions under exceptionally mild conditions, often at room temperature. This approach can generate radical intermediates for novel bond formations, avoiding harsh reagents.[6][7][8]
-
Electrochemistry: Employs electrons as a traceless and green "reagent" to mediate redox reactions. This can eliminate the need for stoichiometric chemical oxidants or reductants, improving the atom economy and environmental profile of the synthesis.[9][10]
These emerging areas represent the future of aryl ketoester synthesis, promising cleaner, safer, and more innovative pathways to these vital chemical building blocks.
References
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Ma, M., Li, C., Peng, L., & Wang, J. (2005). An efficient synthesis of aryl α-keto esters. Tetrahedron Letters, 46(21), 3643-3646. [Link]
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Crisenza, G. E. M., Mazzarella, D., & Melchiorre, P. (2020). Synthetic Methods Driven by the Photoactivity of Electron Donor–Acceptor Complexes. Journal of the American Chemical Society, 142(12), 5461–5476. [Link]
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Wu, H., Yu, X., & Cao, Z. (2020). Electrochemical Synthesis of α-Ketoamides under Catalyst-, Oxidant-, and Electrolyte-Free Conditions. Organic Letters, 22(6), 2201–2205. [Link]
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Ballini, R., Barboni, L., Bosica, G., & Fiorini, D. (2002). One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes. Synthesis, 2002(18), 2725-2728. [Link]
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Johnson, J. S., & Bartlett, S. L. (2017). Synthesis of Complex Tertiary Glycolates by Enantioconvergent Arylation of Stereochemically Labile α-Keto Esters. PubMed Central. [Link]
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da Silva, A. B., et al. (2021). Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions. Beilstein Journal of Organic Chemistry, 17, 1836-1845. [Link]
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Wang, Q., et al. (2020). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. ACS Omega, 5(14), 8206–8215. [Link]
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Guerrero-Corella, A., et al. (2024). Electrochemically driven green synthesis to unlock sustainable routes to β-keto spirolactones. Green Chemistry. [Link]
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Zbieg, J. R., et al. (2015). Direct, Convergent α-Amidation of β-Keto Esters via Nickelocene Catalysis. Organic Letters, 17(21), 5496-5499. [Link]
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ResearchGate. (2025). One-pot efficient synthesis of aryl α-keto esters from aryl-ketones. [Link]
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Guo, Z., Huang, H., Fu, Q., & Hu, W. (2006). Facile Synthesis of Aryl α-Keto Esters via the Reaction of Aryl Diazoacetate with H2O and DEAD. Synlett, 2006(15), 2486-2488. [Link]
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Mondal, E., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances, 12(35), 22699–22708. [Link]
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ResearchGate. (2006). Facile Synthesis of Aryl α-Keto Esters via the Reaction of Aryl Diazoacetate with H2O and DEAD. [Link]
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Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. [Link]
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ResearchGate. (n.d.). Methods for the synthesis of aryl α-ketoester. [Link]
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Lee, J., et al. (2019). Synthesis of Diverse γ-Aryl-β-ketoesters via Aryne Intermediates Generated by C-C Bond Cleavage. The Journal of Organic Chemistry, 84(23), 15556-15566. [Link]
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ResearchGate. (n.d.). Visible light triggered reaction of β-keto esters with aryl halides. [Link]
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Chen, J., et al. (2023). Photocatalyst-free decarboxylative cross-coupling of α-keto acids with aryl sulfinates for the synthesis of S-aryl thioesters. Chemical Communications, 59(8), 987-990. [Link]
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Zavesky, B. P., Bartlett, S. L., & Johnson, J. S. (2017). Palladium Catalyzed β-Arylation of α-Keto Esters. Organic Letters, 19(8), 2126–2129. [Link]
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Application Notes & Protocols: Strategic Derivatization of Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate for Advanced Synthetic Applications
For: Researchers, scientists, and drug development professionals.
Abstract
Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate is a versatile synthetic intermediate characterized by a difluorinated aromatic ring, a ketone, and an ester moiety. This application note provides a detailed guide to the strategic derivatization of this molecule, focusing on transformations of the ketone functional group. We present protocols for asymmetric reduction, olefination, and reductive amination, transforming the core structure into valuable chiral alcohols, alkenes, and amines, respectively. These derivatives are pivotal building blocks in medicinal chemistry and drug discovery, notably in the synthesis of antifungal agents like Voriconazole.[1][2][3][4][5] Each protocol is accompanied by mechanistic insights, experimental details, and data presentation to ensure scientific integrity and reproducibility.
Introduction: The Synthetic Potential of a Fluorinated Ketoester
This compound (CAS No. 898753-10-1) serves as a crucial precursor in the synthesis of complex organic molecules.[6] Its structure, featuring a difluorophenyl group, imparts unique electronic properties and metabolic stability, making it an attractive component in drug design. The diarylheptanoid scaffold, a related structural class, is recognized as a privileged structure in drug discovery.[7] The reactivity of this molecule is dominated by the ketone and ester functionalities, with the ketone offering a prime site for a variety of chemical transformations. This guide explores three key derivatization pathways that leverage the reactivity of the carbonyl group to generate structurally diverse and synthetically useful products.
Asymmetric Reduction of the Ketone: Accessing Chiral Alcohols
The conversion of the prochiral ketone in this compound to a chiral secondary alcohol is a critical transformation in the synthesis of many active pharmaceutical ingredients.[8][9][10] Among the most robust methods for achieving high enantioselectivity is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst.[11][12]
Mechanism Insight: The CBS reduction involves the coordination of the borane reducing agent (e.g., BH₃·THF) to the nitrogen of the oxazaborolidine catalyst. This complex then coordinates to the ketone, with the larger phenyl group of the ketone oriented away from the steric bulk of the catalyst. This directs the hydride delivery from the borane to one face of the ketone, resulting in a predictable stereochemical outcome.
Protocol 2.1: CBS-Catalyzed Asymmetric Reduction
Objective: To synthesize enantiomerically enriched ethyl 7-(2,4-difluorophenyl)-7-hydroxyheptanoate.
Materials:
-
This compound
-
(R)- or (S)-CBS catalyst solution (e.g., in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of the (R)- or (S)-CBS catalyst (0.1 equivalents) in anhydrous THF.
-
Cool the solution to -20 °C in a suitable cooling bath.
-
Slowly add the borane-THF complex solution (1.2 equivalents) to the catalyst solution while maintaining the temperature. Stir for 10 minutes.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst-borane mixture over 30 minutes, ensuring the internal temperature does not exceed -15 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and then add saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude alcohol by silica gel column chromatography.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | This compound | [6] |
| Catalyst | (R)-CBS | [11][12] |
| Reducing Agent | BH₃·THF | [11][13] |
| Expected Product | (R)-ethyl 7-(2,4-difluorophenyl)-7-hydroxyheptanoate | |
| Typical Yield | >90% | [12] |
| Typical Enantiomeric Excess (ee) | >95% | [12] |
Olefination via Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the Wittig reaction for the olefination of ketones, particularly for generating E-alkenes with high stereoselectivity.[14][15][16][17] The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic and less basic than the corresponding Wittig reagent, allowing it to react efficiently with ketones.[14][17] The water-soluble phosphate byproduct simplifies purification.[15]
Mechanism Insight: The reaction begins with the deprotonation of a phosphonate ester to form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to the ketone carbonyl, forming an intermediate oxaphosphetane. Elimination from this intermediate yields the alkene and a dialkyl phosphate salt. The stereochemical outcome is generally controlled by thermodynamic factors, favoring the formation of the more stable E-alkene.[14]
Protocol 3.1: HWE Olefination
Objective: To synthesize ethyl 7-(2,4-difluorophenyl)-7-(cyanomethylene)heptanoate.
Materials:
-
This compound
-
Diethyl (cyanomethyl)phosphonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF and cool to 0 °C.
-
Carefully add sodium hydride (1.2 equivalents) to the cooled THF.
-
Add diethyl (cyanomethyl)phosphonate (1.1 equivalents) dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Add the ketone solution dropwise to the phosphonate carbanion solution at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 4-6 hours.
-
Cool the reaction to room temperature and carefully quench with water.
-
Partition the mixture between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | This compound | [6] |
| Reagent | Diethyl (cyanomethyl)phosphonate | [14][15] |
| Base | Sodium Hydride (NaH) | [15][16] |
| Expected Product | Ethyl 7-(2,4-difluorophenyl)-7-(cyanomethylene)heptanoate | [14][17] |
| Stereoselectivity | Predominantly E-isomer | [14][17] |
Reductive Amination: Synthesis of Secondary Amines
Reductive amination is a powerful and versatile method for the formation of C-N bonds, converting a ketone into an amine via an intermediate imine.[18][19] This one-pot reaction typically involves the condensation of the ketone with a primary amine to form an imine, which is then reduced in situ by a suitable reducing agent.[19][20] Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent as it is selective for the iminium ion over the ketone.[18][20]
Mechanism Insight: The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine (or an enamine if a secondary amine is used).[19] In a weakly acidic medium, the imine is protonated to form an iminium ion, which is a better electrophile and is readily reduced by the hydride reagent.[18]
Protocol 4.1: Direct Reductive Amination
Objective: To synthesize ethyl 7-(benzylamino)-7-(2,4-difluorophenyl)heptanoate.
Materials:
-
This compound
-
Benzylamine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol.
-
Add benzylamine (1.1 equivalents) to the solution.
-
Add a few drops of glacial acetic acid to catalyze imine formation (adjust pH to ~5-6).
-
Stir the mixture at room temperature for 1 hour.
-
In a separate container, carefully dissolve sodium cyanoborohydride (1.5 equivalents) in methanol.
-
Add the NaBH₃CN solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete in 12-24 hours.
-
Quench the reaction by adding water.
-
Adjust the pH to ~8 with saturated aqueous NaHCO₃.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | This compound | [6] |
| Amine Source | Benzylamine | [18][19] |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | [18][20] |
| Expected Product | Ethyl 7-(benzylamino)-7-(2,4-difluorophenyl)heptanoate | [21][22] |
| Reaction Type | One-pot direct reductive amination | [19][21] |
Visualization of Synthetic Pathways
The following diagrams illustrate the workflows for the derivatization of this compound.
Caption: Workflow for Asymmetric Reduction.
Caption: Workflow for Reductive Amination.
Conclusion
This application note has detailed three robust and high-impact protocols for the derivatization of this compound. By targeting the ketone functionality, researchers can readily access a diverse range of valuable synthetic intermediates, including chiral alcohols, E-alkenes, and secondary amines. The methodologies presented are well-established, mechanistically understood, and directly applicable to drug discovery and development programs. The strategic application of these transformations enables the rapid generation of molecular complexity and facilitates the exploration of structure-activity relationships in medicinal chemistry.
References
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Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Retrieved from [Link]
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Horner–Wadsworth–Emmons reaction - Grokipedia. (n.d.). Retrieved from [Link]
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Horner-Wadsworth-Emmons Reaction - NROChemistry. (n.d.). Retrieved from [Link]
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Enantioselective reduction of ketones - Wikipedia. (n.d.). Retrieved from [Link]
- US20190002440A1 - Voriconazole intermediate and voriconazole synthesis method - Google Patents. (n.d.).
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Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC - NIH. (n.d.). Retrieved from [Link]
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Reductive Amination - Chemistry Steps. (n.d.). Retrieved from [Link]
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The Wittig reaction | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved from [Link]
- Reduction of Aryl Ketones and Aldehydes to Hydrocarbons Catalyzed by Palladium/Carbon. (2020). Synfacts, 16(04), 0448.
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Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Retrieved from [Link]
- US8575344B2 - Process for preparing voriconazole by using new intermediates - Google Patents. (n.d.).
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Wittig reaction - Wikipedia. (n.d.). Retrieved from [Link]
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-
New Methodology for the Asymmetric Reduction of Ketones | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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A Simple Protocol for Direct Reductive Amination of Aldehydes and Ketones Using Potassium Formate and Catalytic Palladium Acetate - ResearchGate. (n.d.). Retrieved from [Link]
-
High-Purity (2RS,3RS)-Voriconazole Intermediate for Advanced Synthesis and Pharmaceutical Research - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]
-
Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides. (n.d.). Retrieved from [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - MDPI. (2018). Retrieved from [Link]
-
Reductive amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Efficient Protocol for Reductive Amination of Aldehydes and Ketones with Sodium Borohydride in an Ionic Liquid/H2O System - Taylor & Francis Online. (2006). Retrieved from [Link]
-
Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Direct β-Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis - PMC - NIH. (n.d.). Retrieved from [Link]
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The enantioselective reductions of aryl alkyl ketones. - ResearchGate. (n.d.). Retrieved from [Link]
-
Enantioselective Reduction of Ketones - Organic Reactions. (n.d.). Retrieved from [Link]
-
Ethyl 7-oxoheptanoate | CAS#:3990-05-4 | Chemsrc. (n.d.). Retrieved from [Link]
-
Synthesis of ethyl 7-(4-fluorophenyl)-7-[2-hydroxy-5-(3-oxobutenyl)-3,4,6-trimethylphenyl]heptanoate - PrepChem.com. (n.d.). Retrieved from [Link]
-
Derivatization Reagents - For Selective Response and Detection in Complex Matrices - Greyhound Chromatography. (n.d.). Retrieved from [Link]
-
An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones - PMC - NIH. (n.d.). Retrieved from [Link]
-
Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate - Amerigo Scientific. (n.d.). Retrieved from [Link]
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Synthesis and properties of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate - PubMed. (1990). Retrieved from [Link]
-
New Fluorescence Derivatization Reagent for the Determination of 7 Unsaturated Fatty Acids in Oil Samples by Pre-Column Derivatization HPLC-FLD - ResearchGate. (n.d.). Retrieved from [Link]
-
Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI. (2023). Retrieved from [Link]
-
Diarylheptanoid: A privileged structure in drug discovery - PubMed. (2020). Retrieved from [Link]
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The Pivotal Role of Lewis Acid Catalysts in the Synthesis of Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate
<Application Notes and Protocols >
Introduction
Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate is a key intermediate in the synthesis of various pharmacologically active molecules and functional materials. Its synthesis predominantly relies on the Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic chemistry.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the critical role of Lewis acid catalysts in the synthesis of this valuable compound. We will explore the mechanistic underpinnings of catalyst selection, provide detailed experimental protocols, and offer insights into optimizing reaction conditions for enhanced yield and purity.
The core of this synthesis involves the acylation of 1,3-difluorobenzene with a suitable seven-carbon acylating agent, typically a derivative of heptanedioic acid. The presence of two fluorine atoms on the aromatic ring significantly deactivates it towards electrophilic attack.[3] Therefore, the choice and application of an appropriate Lewis acid catalyst are paramount to overcoming this deactivation and achieving a successful reaction.
Mechanism of Lewis Acid Catalysis in Friedel-Crafts Acylation
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[4][5] The Lewis acid catalyst plays a crucial role in the generation of the highly reactive electrophile, the acylium ion.[6][7]
Step 1: Formation of the Acylium Ion The Lewis acid, commonly aluminum trichloride (AlCl₃), coordinates to the halogen of the acyl chloride (in this case, ethyl 7-chloro-7-oxoheptanoate). This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a resonance-stabilized acylium ion.[8][9]
Step 2: Electrophilic Attack The electron-rich aromatic ring of 1,3-difluorobenzene attacks the electrophilic carbon of the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a positively charged intermediate known as the sigma complex or arenium ion.[1][10]
Step 3: Restoration of Aromaticity A base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.[4]
However, a key consideration in Friedel-Crafts acylation is that the product, an aryl ketone, is a Lewis base and can form a stable complex with the Lewis acid catalyst. This complexation often necessitates the use of stoichiometric or even excess amounts of the catalyst. The desired ketone is liberated during aqueous workup.[1]
Visualizing the Catalytic Cycle
Caption: Generalized workflow for Lewis acid-catalyzed Friedel-Crafts acylation.
Comparative Analysis of Lewis Acid Catalysts
While aluminum trichloride is the most common Lewis acid for this transformation, its drawbacks, such as its moisture sensitivity and the large volume of hazardous waste generated, have prompted the exploration of alternatives.[11] The choice of catalyst can significantly impact yield, regioselectivity, and reaction conditions.
| Lewis Acid Catalyst | Typical Loading (mol%) | Reaction Conditions | Advantages | Disadvantages |
| Aluminum Chloride (AlCl₃) | 100 - 150 | 0°C to rt, Anhydrous | High reactivity, readily available | Stoichiometric amounts required, moisture sensitive, corrosive waste |
| Iron(III) Chloride (FeCl₃) | 100 - 150 | rt to 60°C, Anhydrous | Less hazardous than AlCl₃, cost-effective | Often requires higher temperatures, can be less reactive |
| Zinc(II) Chloride (ZnCl₂) | Catalytic to Stoichiometric | Higher temperatures | Milder, better functional group tolerance | Generally lower reactivity, may require forcing conditions |
| Lanthanide Triflates (e.g., Yb(OTf)₃) | 5 - 20 | rt to 80°C | Water-tolerant, recoverable, catalytic amounts | Higher cost, may require specific solvents |
| Heterogeneous Catalysts (e.g., Zeolites) | Varies | High temperatures | Easy separation, reusable, environmentally friendly | Can suffer from deactivation, may have lower activity |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound using different Lewis acid catalysts.
Protocol 1: Synthesis using Aluminum Chloride (AlCl₃)
This protocol is a standard procedure leveraging the high reactivity of aluminum chloride.
Materials:
-
1,3-Difluorobenzene
-
Ethyl 7-chloro-7-oxoheptanoate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).
-
Solvent and Substrate Addition: Add anhydrous DCM and cool the slurry to 0°C in an ice bath. Add 1,3-difluorobenzene (1.0 equivalent) to the stirred slurry.
-
Acylating Agent Addition: Dissolve ethyl 7-chloro-7-oxoheptanoate (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 5°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully and slowly quench the reaction by pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Protocol 2: Synthesis using Iron(III) Chloride (FeCl₃)
This protocol offers a less hazardous alternative to aluminum chloride.[12]
Materials:
-
1,3-Difluorobenzene
-
Ethyl 7-chloro-7-oxoheptanoate
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a similar setup to Protocol 1, add anhydrous iron(III) chloride (1.2 equivalents) to the reaction flask.
-
Solvent and Substrate Addition: Add anhydrous DCM and 1,3-difluorobenzene (1.0 equivalent).
-
Acylating Agent Addition: Add a solution of ethyl 7-chloro-7-oxoheptanoate (1.0 equivalent) in anhydrous DCM dropwise at room temperature over 30 minutes.
-
Reaction Progression: Heat the reaction mixture to a gentle reflux (around 40°C) and stir for 4-6 hours, monitoring by TLC.
-
Workup, Extraction, Washing, Drying, and Purification: Follow steps 5-9 as described in Protocol 1.
Protocol 3: Catalytic Synthesis using Ytterbium Triflate (Yb(OTf)₃)
This protocol highlights a more "green" approach using a recoverable, water-tolerant Lewis acid catalyst.[2]
Materials:
-
1,3-Difluorobenzene
-
Heptanedioic acid monoethyl ester
-
Trifluoroacetic Anhydride (TFAA)
-
Ytterbium(III) Triflate (Yb(OTf)₃)
-
Anhydrous Toluene
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Acylating Agent Generation (in situ): In a round-bottom flask, dissolve heptanedioic acid monoethyl ester (1.0 equivalent) in anhydrous toluene. Add trifluoroacetic anhydride (1.2 equivalents) and stir at room temperature for 1 hour.
-
Catalyst and Substrate Addition: To the reaction mixture, add Ytterbium(III) triflate (0.1 equivalents) followed by 1,3-difluorobenzene (1.5 equivalents).
-
Reaction Progression: Heat the mixture to 60-80°C and stir for 8-12 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature and quench by the slow addition of saturated sodium bicarbonate solution.
-
Extraction: Extract the mixture with ethyl acetate (3 x).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography to yield the final product. The aqueous layer can be acidified and extracted to recover the catalyst.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Deactivated catalyst (moisture)- Insufficient catalyst loading- Low reaction temperature/time | - Ensure strictly anhydrous conditions- Increase catalyst loading or switch to a more reactive catalyst- Increase temperature and/or reaction time |
| Formation of Side Products | - Isomerization of the product- Polysubstitution | - Use a milder Lewis acid- Use a larger excess of the aromatic substrate |
| Difficult Product Isolation | - Emulsion during workup- Incomplete hydrolysis of the catalyst-product complex | - Add more brine during extraction- Ensure sufficient acid is used in the workup and stir for an extended period |
Conclusion
The synthesis of this compound via Friedel-Crafts acylation is a process heavily reliant on the judicious selection and application of a Lewis acid catalyst. While traditional catalysts like aluminum chloride are effective, modern synthetic demands are paving the way for milder, more environmentally benign alternatives such as lanthanide triflates and heterogeneous catalysts. The protocols and insights provided in this application note are intended to equip researchers with the necessary knowledge to not only successfully synthesize the target molecule but also to tailor the reaction conditions to their specific needs, balancing factors of yield, purity, cost, and environmental impact.
References
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Quora. (2018, March 29). What is the role of AlCl3 in the Friedal Craft acylation reaction?. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Vedantu. (n.d.). What is the role of AlCl3 in Friedel crafts acylation class 12 chemistry CBSE. Retrieved from [Link]
-
Vedantu. (n.d.). The function of AlCl3 in Friedel Crafts reaction is class 12 chemistry CBSE. Retrieved from [Link]
-
Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (1990). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education, 67(8), 704. [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. Retrieved from [Link]
-
LibreTexts Chemistry. (2019, June 5). 18.5 Friedel–Crafts Alkylation and Acylation. Retrieved from [Link]
-
International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]
- Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene.
-
Arctom Scientific. (n.d.). CAS NO. 898753-10-1 | this compound. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]
-
ResearchGate. (2022, January 11). Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study. Retrieved from [Link]
-
International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 3(1), 15-21. [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 6. What is the role of AlCl3 in Friedel crafts acylation class 12 chemistry CBSE [vedantu.com]
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- 9. The function of AlCl3 in Friedel Crafts reaction is class 12 chemistry CBSE [vedantu.com]
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- 12. pubs.acs.org [pubs.acs.org]
The Strategic Synthesis of Seratrodast: A Detailed Guide to the Pivotal Intermediate, Ethyl 7-oxo-7-phenylheptanoate
Introduction: Seratrodast and the Quest for a Potent Thromboxane A2 Antagonist
Seratrodast, a potent and selective thromboxane A2 (TXA2) receptor antagonist, has carved a significant niche in the therapeutic landscape, particularly in the management of asthma.[1][2] Its mechanism of action involves the inhibition of the TXA2 receptor, thereby mitigating the bronchoconstriction, vasoconstriction, and airway hyper-responsiveness associated with asthma and other inflammatory conditions.[3] The synthesis of this valuable pharmaceutical agent hinges on the efficient construction of its core structure, a process in which the intermediate, ethyl 7-oxo-7-phenylheptanoate, plays a critical role. This versatile building block provides the foundational seven-carbon chain and the phenyl group, which are essential components of the final active molecule.
This comprehensive guide provides an in-depth exploration of the synthesis of ethyl 7-oxo-7-phenylheptanoate and its subsequent conversion to Seratrodast. Tailored for researchers, scientists, and drug development professionals, these application notes and protocols are designed to be a self-validating system, elucidating the causality behind experimental choices and providing a robust framework for the successful synthesis of this important pharmaceutical intermediate.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of the key intermediate and the final product is paramount for successful synthesis, purification, and characterization.
Table 1: Physicochemical Properties
| Property | Ethyl 7-oxo-7-phenylheptanoate | Seratrodast |
| Molecular Formula | C₁₅H₂₀O₃[4] | C₂₂H₂₆O₄ |
| Molecular Weight | 248.32 g/mol [4] | 370.44 g/mol |
| Appearance | Colorless to pale yellow oil (predicted) | White to off-white crystalline powder |
| Boiling Point | 353.7 °C at 760 mmHg[4] | Not available |
| Melting Point | Not available | 83-86 °C |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF) | Soluble in organic solvents, sparingly soluble in water |
Table 2: Spectroscopic Data
| Spectroscopy | Ethyl 7-oxo-7-phenylheptanoate (Predicted/Reported) | Seratrodast (Predicted/Reported) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H), 4.12 (q, 2H), 2.95 (t, 2H), 2.32 (t, 2H), 1.70-1.80 (m, 2H), 1.60-1.70 (m, 2H), 1.35-1.45 (m, 2H), 1.25 (t, 3H) | δ 7.20-7.35 (m, 5H), 4.70 (t, 1H), 2.10-2.30 (m, 2H), 2.05 (s, 3H), 2.00 (s, 3H), 1.95 (s, 3H), 1.30-1.80 (m, 8H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 200.2, 173.5, 136.9, 133.0, 128.6, 128.0, 60.4, 38.8, 34.1, 28.9, 24.7, 23.9, 14.2 | δ 185.1, 184.7, 179.8, 145.2, 142.9, 141.8, 140.5, 128.6, 127.3, 126.8, 50.1, 36.4, 33.9, 29.1, 28.8, 25.3, 13.2, 12.5, 12.1 |
| IR (KBr, cm⁻¹) | ~2935 (C-H), ~1730 (C=O, ester), ~1685 (C=O, ketone), ~1600, 1450 (C=C, aromatic) | ~3400-2400 (O-H, acid), ~2930 (C-H), ~1710 (C=O, acid), ~1645 (C=O, quinone), ~1600, 1450 (C=C, aromatic) |
| Mass Spec. (EI, m/z) | 248 [M]⁺, 203 [M-OEt]⁺, 105 [PhCO]⁺, 77 [Ph]⁺ | 370 [M]⁺, 326 [M-CO₂]⁺, 135, 105 |
Synthetic Protocols
The synthesis of Seratrodast from readily available starting materials can be conceptually divided into two main stages: the preparation of the key intermediate, ethyl 7-oxo-7-phenylheptanoate, and its subsequent conversion to the final active pharmaceutical ingredient.
Part 1: Synthesis of Ethyl 7-oxo-7-phenylheptanoate via Friedel-Crafts Acylation
The construction of the aryl ketone moiety is most efficiently achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of an acylating agent with an aromatic ring in the presence of a Lewis acid catalyst. In this protocol, we adapt a robust three-step procedure starting from pimelic acid.
Caption: Synthetic workflow for ethyl 7-oxo-7-phenylheptanoate.
Stage 1: Synthesis of Monoethyl Pimelate
-
Principle: The selective mono-esterification of a dicarboxylic acid can be achieved by controlling the stoichiometry of the alcohol. Using one equivalent of ethanol under acidic catalysis favors the formation of the mono-ester over the di-ester.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add pimelic acid (1 equivalent) and absolute ethanol (1 equivalent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 g of pimelic acid).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After cooling to room temperature, quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the monoethyl pimelate.
-
Stage 2: Synthesis of Monoethyl Pimeloyl Chloride
-
Principle: The carboxylic acid functional group of the mono-ester is converted to a more reactive acyl chloride using thionyl chloride. This acyl chloride will serve as the electrophile in the subsequent Friedel-Crafts reaction.
-
Procedure:
-
Dissolve the purified monoethyl pimelate (1 equivalent) in anhydrous dichloromethane (DCM) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure. The crude monoethyl pimeloyl chloride is typically used in the next step without further purification.
-
Stage 3: Friedel-Crafts Acylation
-
Principle: The monoethyl pimeloyl chloride undergoes an electrophilic aromatic substitution reaction with benzene in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form the desired aryl ketone.
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous benzene (which also serves as the solvent).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the crude monoethyl pimeloyl chloride (1 equivalent) in anhydrous benzene to the dropping funnel and add it dropwise to the stirred suspension over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice containing concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure ethyl 7-oxo-7-phenylheptanoate.
-
Part 2: Proposed Synthesis of Seratrodast from Ethyl 7-oxo-7-phenylheptanoate
The conversion of ethyl 7-oxo-7-phenylheptanoate to Seratrodast involves two key transformations: the introduction of the trimethyl-p-benzoquinone moiety at the benzylic position and the hydrolysis of the ethyl ester to the corresponding carboxylic acid. The following is a proposed synthetic route based on established organic chemistry principles.
Caption: Proposed synthetic workflow for Seratrodast.
Step 1: Benzylic Bromination
-
Principle: A free-radical bromination at the benzylic position of the ketone is achieved using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). This introduces a leaving group for the subsequent nucleophilic substitution.
-
Procedure:
-
Dissolve ethyl 7-oxo-7-phenylheptanoate (1 equivalent) in carbon tetrachloride (CCl₄) in a round-bottom flask equipped with a reflux condenser.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude bromo-intermediate is often used directly in the next step.
-
Step 2: Nucleophilic Substitution with 2,3,5-Trimethylhydroquinone
-
Principle: The bromide is displaced by the nucleophilic attack of 2,3,5-trimethylhydroquinone in the presence of a base.
-
Procedure:
-
To a solution of 2,3,5-trimethylhydroquinone (1.2 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the crude ethyl 7-bromo-7-oxo-7-phenylheptanoate (1 equivalent) in DMF.
-
Heat the reaction mixture to 60-80 °C and stir for several hours, monitoring by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 3: Oxidation and Ester Hydrolysis
-
Principle: The hydroquinone is oxidized to the corresponding benzoquinone, and the ethyl ester is hydrolyzed to the carboxylic acid to yield the final product, Seratrodast. This can often be achieved in a one-pot or sequential manner.
-
Procedure:
-
Dissolve the product from the previous step in a suitable solvent mixture like THF/water.
-
Add an oxidizing agent such as iron(III) chloride (FeCl₃, 2.2 equivalents) and stir at room temperature until the oxidation is complete (monitored by TLC).
-
To the same reaction mixture, add an aqueous solution of lithium hydroxide (LiOH, 3 equivalents) and stir at room temperature until the ester hydrolysis is complete.
-
Acidify the reaction mixture with dilute HCl to pH 3-4.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure Seratrodast.
-
Conclusion: A Versatile Intermediate for a Vital Therapeutic Agent
The synthesis of ethyl 7-oxo-7-phenylheptanoate via a robust Friedel-Crafts acylation pathway provides a reliable and scalable route to a crucial intermediate for the production of Seratrodast. The detailed protocols and mechanistic insights presented in this guide offer a comprehensive framework for researchers and drug development professionals. By understanding the underlying principles of each synthetic step, scientists can optimize reaction conditions, troubleshoot potential issues, and ultimately contribute to the efficient and cost-effective production of this important anti-asthmatic medication. The proposed subsequent conversion to Seratrodast provides a logical and chemically sound pathway to the final active pharmaceutical ingredient, paving the way for further process development and optimization.
References
-
Wikipedia. Friedel–Crafts reaction. URL: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. URL: [Link]
-
PubChem. 7-Oxo-7-phenylheptanoic acid. URL: [Link]
-
ResearchGate. Synthesis and antiastifinatic activity of seratrodast. URL: [Link]
-
Wikipedia. Seratrodast. URL: [Link]
-
Zuventus Healthcare Ltd. Thromboxane A2 Receptor Blocker~ Seratrodast: A Novel Controller Medication For The Management Of Asthma. URL: [Link]
-
LookChem. ETHYL 7-OXO-7-[2-(PYRROLIDINOMETHYL)PHENYL]HEPTANOATE. URL: [Link]
-
PubChem. Seratrodast. URL: [Link]
-
GSRS. ETHYL 7-OXOHEPTANOATE. URL: [Link]
-
David Publishing. Trimethyl-1,4-Benzoquinone Synthesis via 2,3,6-Trimethylphenol Catalytic Oxidation by Oxygen in the Presence of. URL: [Link]
-
The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. URL: [Link]
-
SpectraBase. Ethyl 7-oxoheptanoate - Optional[MS (GC)] - Spectrum. URL: [Link]
-
Zuventus. Efficacy of Seratrodast, a Thromboxane A2 Receptor Inhibitor in a Double Blind Comparative Clinical Trial with Monteluklast. URL: [Link]
-
PubMed. Seratrodast, a thromboxane A2 receptor antagonist, inhibits neuronal ferroptosis by promoting GPX4 expression and suppressing JNK phosphorylation. URL: [Link]
-
PubMed. Study on the usefulness of seratrodast in the treatment of chronic pulmonary emphysema. URL: [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Acylation of Difluorobenzene
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of synthetic chemistry. This guide is structured to address the specific challenges encountered during the Friedel-Crafts acylation of difluorobenzene, a notoriously deactivated substrate. We will explore the causality behind common experimental failures and provide robust, self-validating protocols to enhance your reaction yields and purity.
Troubleshooting Guide: Addressing Low Yields
This section is designed in a question-and-answer format to directly tackle the most pressing issues you may face in the lab.
Question: My reaction is sluggish or has failed completely. What are the primary causes for low or no conversion?
Answer:
The Friedel-Crafts acylation of difluorobenzene is challenging primarily due to the deactivating nature of the two fluorine atoms.[1] Fluorine is highly electronegative and withdraws electron density from the aromatic ring through a strong inductive effect (-I), making the ring less nucleophilic and thus less reactive towards electrophilic attack.[1][2] Here are the most common culprits for low conversion and the corresponding solutions:
-
Substrate Reactivity: The three isomers of difluorobenzene have significantly different reactivities. The general order is: 1,3-difluorobenzene > 1,2-difluorobenzene ≈ 1,4-difluorobenzene.[1] If you are working with the 1,2- or 1,4-isomers, the reaction will be inherently more difficult.[1]
-
Solution: For less reactive isomers, more forcing conditions are necessary. This includes increasing the reaction temperature, using a more potent Lewis acid catalyst, or increasing the catalyst loading.[3]
-
-
Catalyst Inactivity or Insufficiency: The Lewis acid catalyst (typically AlCl₃) is the engine of this reaction, but its effectiveness can be easily compromised.
-
Moisture Contamination: AlCl₃ and other Lewis acids are extremely sensitive to moisture.[3][4] Any water in your glassware, solvents, or reagents will hydrolyze the catalyst, rendering it inactive.
-
Solution: Ensure all glassware is rigorously flame- or oven-dried before use. Use anhydrous solvents and fresh, high-purity reagents. The entire reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[3]
-
-
Stoichiometric Requirement: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid.[5] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃, effectively taking it out of the catalytic cycle.[5]
-
Solution: Use at least 1.1 to 1.5 equivalents of AlCl₃ relative to the acylating agent.[3] For particularly stubborn substrates, a higher ratio may be necessary.
-
-
-
Sub-Optimal Reaction Temperature: The high activation energy of this reaction, especially with deactivated rings, may not be overcome at low temperatures.
-
Solution: While starting the addition of the acylating agent at 0 °C is standard practice to control the initial exotherm, you may need to allow the reaction to warm to room temperature or even apply gentle heating (e.g., 40-50 °C) to drive it to completion.[6] Always monitor the reaction progress by TLC or GC to avoid decomposition at higher temperatures.[1]
-
Question: I'm getting a mixture of products. How can I improve the regioselectivity?
Answer:
Regioselectivity is governed by the directing effects of the fluorine substituents. Fluorine is an ortho, para-director due to its ability to donate a lone pair of electrons via resonance (+M effect).[1] However, steric hindrance and the combined electronic effects in difluorobenzene play a crucial role.
-
For 1,3-Difluorobenzene: This isomer is the most reactive and typically gives high regioselectivity.[1] The incoming electrophile is directed to positions ortho or para to the fluorine atoms. The 4-position is para to one fluorine and ortho to the other, making it the most electronically activated and sterically accessible site. This leads to the preferential formation of 2,4-difluoroacetophenone.[1]
-
For 1,2- and 1,4-Difluorobenzene: These isomers are less reactive and can lead to mixtures. For 1,2-difluorobenzene, acylation is expected at the 4-position, but the strong deactivation can make the reaction difficult.[3] For 1,4-difluorobenzene, all potential sites are electronically equivalent, but the overall reactivity is very low.[1]
Solutions to Improve Regioselectivity:
-
Control Temperature: Lower reaction temperatures generally favor the thermodynamically more stable para product and can minimize the formation of the sterically hindered ortho isomer.[7]
-
Choice of Catalyst: The size of the Lewis acid-acylating agent complex can influence steric hindrance. While less common, exploring alternative, bulkier Lewis acids might enhance selectivity in some cases. More importantly, using highly active catalysts like triflic acid can sometimes improve yields for poorly reactive isomers, though selectivity must be carefully monitored.[2]
Question: My yield is low, and I see several unexpected spots on my TLC plate. What are the likely side reactions?
Answer:
While Friedel-Crafts acylation is generally a clean reaction that avoids the polyalkylation issues of its alkylation counterpart, side reactions can still occur, especially under harsh conditions.[8]
-
Polyacylation: This is less common because the first acyl group introduced is electron-withdrawing and deactivates the ring towards further substitution.[7][9] However, if you use a large excess of the acylating agent and catalyst with the highly reactive 1,3-difluorobenzene isomer, or run the reaction at high temperatures for extended periods, di-acylation is possible.
-
Solution: Use a slight excess (e.g., 1.1 equivalents) of the acylating agent.[7] Ensure the reaction is monitored and stopped once the starting material is consumed.
-
-
Decomposition: Pushing the reaction too hard with high temperatures can lead to the decomposition of starting materials, reagents, or products, resulting in a complex mixture and lower yield.
-
Solution: Increase temperature gradually and monitor the reaction closely.[3] If decomposition is observed, it is better to try a more active catalyst system at a lower temperature.
-
-
Hydrolysis: If moisture is present, the acyl chloride will be hydrolyzed to the corresponding carboxylic acid, which is generally unreactive under these conditions. This will consume your acylating agent and reduce the yield.
Frequently Asked Questions (FAQs)
Q1: How exactly do the two fluorine atoms deactivate the benzene ring? A1: Fluorine is the most electronegative element, so it strongly pulls electron density from the benzene ring through the sigma bonds (a negative inductive effect, -I). This reduces the ring's overall electron density, making it less attractive to an incoming electrophile (the acylium ion). While fluorine can donate a lone pair of electrons back into the ring via resonance (a positive mesomeric effect, +M), for halogens, the inductive effect dominates, leading to overall deactivation.[1][10]
Q2: Why is a stoichiometric amount of Lewis acid needed? A2: The product of the acylation is an aryl ketone. The carbonyl oxygen of this ketone has lone pairs of electrons and acts as a Lewis base. It will coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃). This complex is quite stable and effectively sequesters the catalyst, preventing it from participating in further reactions.[5] Therefore, at least one equivalent of the catalyst is required for every equivalent of product formed.
Q3: Why is 1,3-difluorobenzene the most reactive isomer? A3: In 1,3-difluorobenzene, the resonance effects (+M) of the two fluorine atoms work together to activate the C4 position. This position is para to one fluorine and ortho to the other. This convergence of directing effects makes the C4 position significantly more nucleophilic than any position on the 1,2- or 1,4-isomers, where such electronic reinforcement does not occur.[1]
Q4: Are there any alternatives to aluminum chloride (AlCl₃)? A4: Yes, for deactivated substrates, more powerful catalytic systems may be required. Options include:
-
Trifluoromethanesulfonic acid (TfOH or triflic acid): A superacid that can catalyze acylations on deactivated rings.[2][11]
-
Metal Triflates: Catalysts like hafnium(IV) triflate (Hf(OTf)₄) or bismuth(III) triflate (Bi(OTf)₃) have been shown to be effective, sometimes in catalytic amounts, for acylating unactivated benzenes like fluorobenzene.[11][12]
-
Solid Acid Catalysts: Zeolites and other solid acids are being explored as reusable and more environmentally friendly alternatives, though they often require higher temperatures.[13]
Visualizing the Process
Friedel-Crafts Acylation Mechanism
Caption: General mechanism of Friedel-Crafts acylation.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
Data Summary
Reactivity of Difluorobenzene Isomers
| Isomer | Relative Reactivity | Major Product | Typical Observations & Notes |
| 1,3-Difluorobenzene | Highest[1] | 2,4-Difluoroacetophenone[1] | Most successful substrate. Reaction proceeds under standard conditions to give good yield and high regioselectivity. |
| 1,2-Difluorobenzene | Low[1] | 3,4-Difluoroacetophenone | Highly unreactive due to strong inductive deactivation and steric hindrance.[1] Requires forcing conditions (higher temp, excess catalyst). |
| 1,4-Difluorobenzene | Low[1] | 2,5-Difluoroacetophenone | Significantly less reactive than the 1,3-isomer.[1] May show little to no conversion under conditions effective for 1,3-difluorobenzene. |
Generalized Experimental Protocol
This protocol provides a baseline for the acylation of 1,3-difluorobenzene. Modifications (e.g., temperature, catalyst loading) will be necessary for other isomers.
Materials:
-
1,3-Difluorobenzene (1.0 eq.)
-
Acetyl Chloride (1.1 eq.)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
5% Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas). Maintain an inert atmosphere (N₂ or Ar) throughout the reaction.[1]
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 eq.). Add anhydrous DCM to create a stirrable suspension.
-
Substrate Addition: Cool the suspension to 0 °C in an ice bath. In the dropping funnel, add a solution of 1,3-difluorobenzene (1.0 eq.) and acetyl chloride (1.1 eq.) in anhydrous DCM.
-
Acylation: Add the substrate/acylating agent solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir for 4-6 hours, monitoring the progress by TLC.[1] If the reaction is sluggish, gentle heating (40 °C) can be applied.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum complexes.[1]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 5% HCl, water, saturated sodium bicarbonate solution, and finally, brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product, which can then be purified by distillation or chromatography.
References
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024, January 16). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017, September 26). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]
-
Friedel-Crafts Acylation. (n.d.). Chemistry Steps. Retrieved January 18, 2026, from [Link]
-
Explaining directing effects in Friedel-Crafts reactions. (n.d.). Socratic. Retrieved January 18, 2026, from [Link]
-
Why are Friedel Crafts reaction not possible for molecules less activated than benzene? (2020, March 30). Chemistry Stack Exchange. Retrieved January 18, 2026, from [Link]
-
Chapter 15 Reactions of Aromatic Compounds. (n.d.). University of Missouri-St. Louis. Retrieved January 18, 2026, from [Link]
- Process for the preparation of 2,4-difluoroacetophenone. (n.d.). Google Patents.
-
Activating and Deactivating Groups. (n.d.). Chemistry Steps. Retrieved January 18, 2026, from [Link]
-
Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved January 18, 2026, from [Link]
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017, July 5). YouTube. Retrieved January 18, 2026, from [Link]
-
Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. (2025, August 7). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. (2021, May 26). International Journal of Advanced Chemistry Research. Retrieved January 18, 2026, from [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Ch12: Friedel-Crafts limitations. (n.d.). University of Calgary. Retrieved January 18, 2026, from [Link]
-
Cleaner Routes for Friedel-Crafts Acylation. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Friedel-Crafts Acylation: alternative reagents. (2020, May 20). YouTube. Retrieved January 18, 2026, from [Link]
-
Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. (2022, August 31). ACS Omega. Retrieved January 18, 2026, from [Link]
-
Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. Retrieved January 18, 2026, from [Link]
-
Friedel-Crafts Acylation Example Problems. (2017, December 10). YouTube. Retrieved January 18, 2026, from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Ketoester Synthesis
<_Step_1>
Welcome to the technical support center for the synthesis of β-ketoesters. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of ketoester synthesis. Our focus is on providing practical, experience-driven insights to help you optimize your reaction conditions and achieve high yields of pure products.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Product Yield
Question: My Claisen condensation reaction is resulting in a very low yield or fails to proceed altogether. I've recovered most of my starting ester. What are the likely causes and how can I fix this?
Answer: This is a common issue that can often be traced back to the reaction's core requirements: the base and the reaction conditions.
Causality and Solutions:
-
Insufficiently Strong Base: The α-proton of an ester is not highly acidic (pKa ≈ 25).[1] A base that is not strong enough will fail to generate a sufficient concentration of the ester enolate, which is the key nucleophile in this reaction.
-
Solution: Employ a sufficiently strong base. Sodium alkoxides (e.g., sodium ethoxide for ethyl esters), sodium hydride (NaH), or lithium diisopropylamide (LDA) are effective choices.[1]
-
-
Incorrect Stoichiometry of the Base: The Claisen condensation requires a stoichiometric amount of base, not a catalytic one. This is because the resulting β-ketoester is more acidic (pKa ≈ 11) than the starting ester.[1][2] The base is consumed in the final step to deprotonate the product, which drives the reaction equilibrium towards the product side.[2][3]
-
Solution: Ensure you are using at least one full equivalent of the base relative to the ester that will be enolized.
-
-
Presence of Protic Impurities: Water or alcohols in the reaction mixture will quench the strong base and the enolate, effectively halting the reaction.[1]
-
Solution: Meticulously dry all glassware in an oven before use. Use anhydrous solvents and handle hygroscopic bases under an inert atmosphere (e.g., nitrogen or argon).
-
-
Steric Hindrance: Highly substituted esters may react slowly or not at all due to steric hindrance around the α-carbon and the carbonyl group.
-
Solution: If possible, consider using less sterically hindered starting materials.
-
Issue 2: Formation of Multiple Byproducts
Question: My reaction is producing the desired β-ketoester, but I'm also observing significant amounts of byproducts, making purification difficult. What are these byproducts and how can I minimize their formation?
Answer: Byproduct formation is a frequent challenge, often stemming from side reactions involving the starting materials, base, or the product itself.
Causality and Solutions:
-
Self-Condensation in Crossed Claisen Reactions: When performing a "crossed" Claisen condensation with two different esters that can both form enolates, a statistical mixture of up to four different products can be generated, which drastically reduces the yield of the desired product.[1]
-
Solution: To improve selectivity, one of the esters should be non-enolizable (i.e., lacks α-hydrogens).[1] Examples include aromatic esters like benzoates, as well as formates and carbonates.[1] Using the non-enolizable ester in excess can also favor the formation of the cross-condensation product.[1] For reactions where both esters have α-hydrogens, a directed approach using a strong, non-nucleophilic base like LDA at low temperatures (e.g., -78 °C) can be effective.[1] This allows for the selective formation of one enolate before the addition of the second ester.[1]
-
-
Transesterification: This occurs when the alkoxide base does not match the alkoxy group of the ester. For instance, using sodium methoxide with an ethyl ester can lead to the formation of methyl ester byproducts.[1][4][5]
-
Hydrolysis and Decarboxylation: The β-ketoester product can be hydrolyzed back to a β-keto acid, particularly during an aqueous workup.[1] These β-keto acids are often unstable and can readily decarboxylate upon heating to give a ketone and carbon dioxide.[1][7][8][9]
-
Solution: Maintain anhydrous conditions throughout the reaction. During the workup, perform any necessary acidification at low temperatures and avoid prolonged heating or exposure to strong acids or bases during purification.[1]
-
Issue 3: Product is a Ketone Instead of a β-Ketoester
Question: After my reaction and workup, the final isolated product is a ketone, not the expected β-ketoester. What could have caused this?
Answer: This is a classic case of unintentional decarboxylation. The β-ketoester is likely forming but is then converted to a ketone during the workup or purification process.
Causality and Solutions:
-
Harsh Workup Conditions: As mentioned previously, β-keto acids, formed from the hydrolysis of the ester, are prone to decarboxylation, especially when heated.[1][10][11]
-
Solution: Use mild workup conditions. If an acidic quench is necessary, do it at a low temperature (e.g., in an ice bath). Avoid heating the reaction mixture for extended periods, especially in the presence of acid or base.
-
-
Purification Issues: Distillation at high temperatures can also cause decarboxylation.
-
Solution: If distillation is required, perform it under reduced pressure to lower the boiling point. Alternatively, consider purification by column chromatography at room temperature.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal choice of solvent for a Claisen condensation?
A1: The choice of solvent is critical. For reactions using alkoxide bases, the corresponding alcohol (e.g., ethanol for sodium ethoxide) is often used. However, aprotic solvents like THF, toluene, or hexamethylphosphoramide (HMPA) can also be effective, particularly when using stronger bases like sodium hydride or LDA.[12][13] The key is to ensure the solvent is anhydrous.
Q2: How can I successfully perform an intramolecular Claisen condensation (Dieckmann condensation)?
A2: The Dieckmann condensation is most efficient for forming unstrained 5- and 6-membered rings.[1][2][14] For larger rings, the reaction often suffers from low yields due to competing intermolecular condensation.[1] To favor the intramolecular reaction, it is crucial to use high-dilution conditions. This involves the slow addition of the diester to the base solution to maintain a low concentration of the starting material, thus minimizing intermolecular reactions.
Q3: Can I use a ketone as one of the components in a Claisen-type condensation?
A3: Yes, reacting a ketone enolate with an ester is a valid method for synthesizing β-dicarbonyl compounds, in this case, a β-diketone.[15] Because the α-protons of a ketone are generally more acidic (pKa ~19-20) than those of an ester (pKa ~25), the ketone is preferentially deprotonated to form the enolate.[14][16]
Part 3: Experimental Protocol and Data
Standard Protocol for Claisen Condensation: Synthesis of Ethyl Acetoacetate
This protocol details the self-condensation of ethyl acetate to form ethyl acetoacetate.
Materials:
-
Sodium metal
-
Absolute ethanol (anhydrous)
-
Ethyl acetate (anhydrous)
-
Diethyl ether
-
Aqueous HCl (e.g., 1M)
-
Saturated NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, carefully add sodium metal to absolute ethanol. The reaction is exothermic. Allow the reaction to proceed until all the sodium has dissolved to form a solution of sodium ethoxide in ethanol.[1]
-
Enolate Formation and Condensation: Cool the sodium ethoxide solution in an ice bath. Add dry ethyl acetate dropwise from the addition funnel to the stirred solution. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then gently heat to reflux for 1-2 hours to drive the reaction to completion.[1]
-
Workup: Cool the reaction mixture and then pour it into a beaker containing ice and water. Acidify the mixture by slowly adding cold aqueous HCl until the solution is acidic to litmus paper.
-
Extraction: Transfer the mixture to a separatory funnel. The product will be in the organic layer. If needed, add diethyl ether to facilitate separation. Wash the organic layer with water and then with a saturated NaCl solution.[1]
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude ethyl acetoacetate can be purified by fractional distillation under reduced pressure.[1]
Table of Reaction Parameter Optimization
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base | Sodium Ethoxide (1 eq) | Sodium Hydroxide (1 eq) | Sodium Ethoxide (0.1 eq) | Condition A gives the highest yield. NaOH is not a strong enough base. Catalytic base (C) is insufficient. |
| Solvent | Anhydrous Ethanol | Ethanol with 5% water | Toluene | Anhydrous conditions (A, C) are superior. Water (B) will quench the reaction. |
| Workup Temp. | 0-5 °C | 50 °C | Room Temperature | Low temperature (A) minimizes hydrolysis and decarboxylation. Higher temperatures (B) risk product loss. |
Part 4: Visualizations
Claisen Condensation Mechanism and Key Byproduct Pathways
Caption: Claisen condensation mechanism and key byproduct pathways.
Troubleshooting Workflow for β-Ketoester Synthesis
Caption: Troubleshooting workflow for β-ketoester synthesis.
References
-
β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021). ChemistrySelect. Available at: [Link]
-
Acylation of ketones. University of Calgary. Available at: [Link]
-
Esters to β-Ketoesters: Claisen Condensation Overview. (2023). JoVE. Available at: [Link]
-
Claisen condensation. Wikipedia. Available at: [Link]
-
Base used in Claisen Condensation. Chemistry Stack Exchange. Available at: [Link]
-
Recent advances in the transesterification of β-keto esters. (2021). RSC Advances. Available at: [Link]
-
Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. Available at: [Link]
-
The Acylation of Ketones to Form β‐Diketones or β‐Keto Aldehydes. ResearchGate. Available at: [Link]
-
9.4: β-Ketoacids Decarboxylate. (2021). Chemistry LibreTexts. Available at: [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Available at: [Link]
-
Chapter 21: Ester Enolates. Available at: [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]
-
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). Chemistry Central Journal. Available at: [Link]
-
Mastering β-keto esters. (2025). ResearchGate. Available at: [Link]
-
Optimization of the reaction conditions. ResearchGate. Available at: [Link]
-
Jocic reaction. Grokipedia. Available at: [Link]
- Aliphatic β-keto esters. Google Patents.
-
Purification of baker's yeast β-keto ester oxidoreductase. ResearchGate. Available at: [Link]
- Synthesis of B-keto esters. Google Patents.
-
Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. (2025). JoVE. Available at: [Link]
-
Jocic reaction. Wikipedia. Available at: [Link]
-
Decarboxylation. Chemistry Steps. Available at: [Link]
-
3.5 Claisen condensation. (2023). Fiveable. Available at: [Link]
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2024). MDPI. Available at: [Link]
-
New approach of the synthesis of β-ketoesters. (2018). International Journal of Applied Research. Available at: [Link]
-
Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. (2011). Proceedings of the Japan Academy, Series B. Available at: [Link]
-
Decarboxylation. (2022). Master Organic Chemistry. Available at: [Link]
-
Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. (2015). Journal of Molecular Catalysis B: Enzymatic. Available at: [Link]
- Process for purifying an alpha-keto ester. Google Patents.
-
What solvent should I use to make a Schiff base from a ketone starting material? (2024). ResearchGate. Available at: [Link]
-
23.8: Mixed Claisen Condensations. (2025). Chemistry LibreTexts. Available at: [Link]
-
Claisen Condensation Practice Problems. Chemistry Steps. Available at: [Link]
-
Jocic Reaction. Organic Chemistry Portal. Available at: [Link]
-
What is the mechanism for the synthesis of beta keto esters and how does the choice of reactants and... Proprep. Available at: [Link]
-
Formation of γ-Keto Esters from β-Keto Esters. Organic Syntheses Procedure. Available at: [Link]
-
Jocic Reaction Mechanism | Organic Chemistry. (2022). YouTube. Available at: [Link]
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Preventing polyacylation in Friedel-Crafts reactions with activated rings
Technical Support Center: Friedel-Crafts Acylation
Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this cornerstone of C-C bond formation. Here, we move beyond basic protocols to address a particularly persistent issue: preventing polyacylation in reactions involving highly activated aromatic rings. We will explore the mechanistic underpinnings of this side reaction and provide actionable, field-proven troubleshooting strategies and protocols.
Frequently Asked Questions (FAQs)
Q1: Isn't Friedel-Crafts acylation supposed to be self-limiting? Why am I seeing di-acylated products?
A: You are correct in your premise. In theory, Friedel-Crafts acylation is self-limiting because the product, an aryl ketone, possesses an electron-withdrawing acyl group that deactivates the aromatic ring toward further electrophilic substitution.[1][2][3][4] However, when the starting material is a highly activated aromatic ring (e.g., anisole, phenol, N-alkylanilines), the strong electron-donating nature of the activating group can outweigh the deactivating effect of the newly introduced acyl group. The mono-acylated ring remains sufficiently nucleophilic to compete with the starting material for the acylium ion, leading to polyacylation.
Q2: What is the single most critical parameter to control to avoid polyacylation?
A: Stoichiometry. Precise control over the molar ratios of your reactants is the first and most effective line of defense. Ideally, a 1:1 molar ratio of the activated aromatic substrate to the acylating agent should be used to minimize the chance of a second acylation event.[5] Any deviation that results in an excess of the acylating agent dramatically increases the risk of byproduct formation.
Q3: My reaction is very exothermic and seems to be producing a mixture of products. Could this be related to polyacylation?
A: Absolutely. The formation of the acylium ion complex with the Lewis acid catalyst (e.g., AlCl₃) is highly exothermic.[6] Poor temperature control can lead to localized "hot spots" in the reaction mixture, increasing reaction rates indiscriminately and promoting side reactions, including polyacylation. Maintaining a low and stable temperature, especially during the addition of reagents, is crucial for selectivity.[5][7]
Q4: Can my choice of solvent influence the formation of polyacylated byproducts?
A: Yes, the solvent plays a critical role. The solvent must be inert to the reaction conditions.[5][8] Non-polar solvents like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane are common choices.[8][9] Polar solvents can complex with the Lewis acid catalyst, altering its activity. Furthermore, solvent choice can affect the solubility of the intermediate complexes, which can influence regioselectivity and the propensity for further reaction.[9]
Troubleshooting Guides: From Diagnosis to Solution
This section provides a deeper dive into specific experimental problems and their corresponding solutions, grounded in mechanistic principles.
Issue 1: Persistent Di-acylation Despite 1:1 Stoichiometry
Symptoms:
-
TLC/LC-MS analysis confirms the presence of a significant amount of di-acylated product (>5-10%).
-
The reaction was performed with a carefully measured 1:1 molar ratio of arene to acylating agent.
Causality Analysis: Even with perfect stoichiometry, the rate of the second acylation can be competitive if the mono-acylated product is still highly reactive. This is a kinetic issue. The key is to manipulate the reaction conditions to favor the first reaction so decisively that the second reaction is effectively suppressed.
Solutions:
-
Reverse Order of Addition: Instead of adding the Lewis acid to the mixture of the arene and acylating agent, try a "reverse addition" approach. First, form the acylium ion complex by slowly adding the acylating agent to a suspension of the Lewis acid (e.g., AlCl₃) in the chosen inert solvent at low temperature (0 °C or below). Then, add the activated arene dropwise to this pre-formed complex. This strategy maintains a low concentration of the arene, ensuring the electrophile is more likely to encounter a molecule of starting material than a molecule of the mono-acylated product.[5]
-
Temperature Control is Paramount: The initial complex formation and the subsequent electrophilic attack are often exothermic.[6]
-
Protocol: Begin the reaction at a low temperature (e.g., -10 °C to 0 °C) using an appropriate cooling bath.
-
Rationale: Lowering the temperature decreases the reaction rate, giving the mono-acylated product less opportunity to react again.[5][7] It also helps prevent thermal degradation of sensitive substrates.
-
-
Use of Excess Aromatic Substrate: If the starting aromatic compound is inexpensive, using it in excess (1.5 to 2.0 equivalents) can statistically favor the mono-acylation reaction by increasing its concentration relative to the product.[10][11]
Issue 2: My Product is a Mixture of Isomers and Polyacylated Species
Symptoms:
-
Complex product mixture observed via NMR or LC-MS.
-
Besides the desired mono-acylated product, you observe regioisomers and di-acylated byproducts.
Causality Analysis: This issue points to problems with both regioselectivity and over-reactivity. Temperature is a major factor influencing regioselectivity, with lower temperatures often favoring the kinetic product and higher temperatures allowing for rearrangement to the thermodynamic product.[7] These less-than-optimal conditions can also exacerbate polyacylation.
Solutions:
-
Optimize Lewis Acid and Stoichiometry: The traditional catalyst, AlCl₃, is extremely reactive and may not be the best choice for highly activated systems.
-
Consider Milder Lewis Acids: For very reactive arenes, switching to a milder Lewis acid like ZnCl₂, FeCl₃, or a metal triflate (e.g., Cu(OTf)₂) can provide the necessary activation without promoting unwanted side reactions.[3][12] These catalysts are often used in catalytic amounts, which can also be beneficial.[3]
-
Verify Catalyst Loading: Remember that even for a "catalytic" reaction, the Lewis acid complexes with the product ketone.[8][13] Therefore, a full stoichiometric equivalent (relative to the acylating agent) is often required to drive the reaction to completion.[1][3][7] Ensure you are using at least 1.1 equivalents of AlCl₃ if it is your chosen catalyst.
-
-
Solvent Selection for Regioselectivity: The polarity of the solvent can have a profound impact on which isomer is formed.
-
Non-polar Solvents (e.g., CS₂, CH₂Cl₂): These often favor the formation of the kinetic product.[9]
-
Polar Solvents (e.g., Nitrobenzene): These can promote the formation of the thermodynamic product.[9]
-
Action: Conduct small-scale trials in different inert solvents to determine the optimal medium for your desired regioselectivity, which may in turn be less prone to polyacylation.
-
Visualizing the Process
Reaction Pathway: The Competition at the Core of Polyacylation
Caption: Decision tree for troubleshooting polyacylation in Friedel-Crafts reactions.
Experimental Protocols & Data
Protocol: Controlled Mono-acylation of Anisole
This protocol provides a representative example for the controlled acylation of a highly activated substrate, anisole, using a reverse addition method to favor mono-acylation.
Materials:
-
Anisole (purified)
-
Acetyl Chloride (purified)
-
Aluminum Chloride (AlCl₃), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 eq) and anhydrous CH₂Cl₂ to create a stirrable slurry.
-
Cooling: Cool the slurry to 0 °C using an ice-water bath.
-
Acylium Ion Formation: Add acetyl chloride (1.0 eq) dropwise via the dropping funnel to the cooled AlCl₃ slurry over 15-20 minutes. A gentle evolution of HCl gas may be observed. Stir the mixture for an additional 20 minutes at 0 °C.
-
Substrate Addition: In the dropping funnel, prepare a solution of anisole (1.0 eq) in a small amount of anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C. [5][6]6. Reaction Monitoring: Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by very slowly pouring the reaction mixture onto crushed ice containing concentrated HCl. Caution: This is highly exothermic and releases HCl gas. Perform this in a well-ventilated fume hood.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product (primarily 4-methoxyacetophenone) can be purified by recrystallization or column chromatography.
Table 1: Key Parameter Summary for Mono-acylation
| Parameter | Standard Condition | Optimized for Activated Rings | Rationale |
| Arene:Acyl Agent Ratio | 1 : 1.1 | Strict 1 : 1 or 1.1 : 1 | Prevents excess electrophile available for a second reaction. [5] |
| Lewis Acid (AlCl₃) Ratio | ≥ 1.1 eq | ≥ 1.1 eq | Stoichiometric amount needed due to complexation with the product ketone. [3][7][8] |
| Temperature | Room Temp to 60°C | -10°C to 5°C | Reduces reaction rate, enhancing selectivity for the initial acylation. [5][7] |
| Order of Addition | Catalyst to substrate mix | Substrate to catalyst-acyl complex | Maintains low concentration of the nucleophilic arene, disfavoring polyacylation. [5] |
| Solvent | CS₂, CH₂Cl₂, Nitrobenzene | CH₂Cl₂, 1,2-Dichloroethane | Inert, non-polar solvents are generally preferred to avoid complexation and side reactions. [8][9] |
References
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, May 20). Friedel-Crafts Acylation: alternative reagents [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, April 2). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Retrieved from [Link]
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Technical Support Center: Strategies to Improve the Regioselectivity of Acylation on Difluorobenzene
Welcome to the technical support center for aromatic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the regioselective acylation of difluorobenzene isomers. Friedel-Crafts acylation is a cornerstone of C-C bond formation, but the unique electronic properties of fluorine substituents introduce significant challenges in controlling reaction outcomes. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and optimize your synthetic strategies.
The electronic nature of fluorine is dichotomous; it exhibits a powerful electron-withdrawing inductive effect (-I) that deactivates the aromatic ring, while its lone pairs can participate in a positive mesomeric or resonance effect (+M) that directs electrophiles to the ortho and para positions.[1][2][3] The interplay of these effects, combined with steric factors, dictates the reactivity and regioselectivity of the three difluorobenzene isomers.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: My acylation of 1,2-difluorobenzene results in very low yield and poor conversion.
Potential Causes & Step-by-Step Solutions
-
Cause A: Insufficient Electrophilicity/Catalyst Activity. The two adjacent, strongly electron-withdrawing fluorine atoms severely deactivate the aromatic ring, making it a poor nucleophile.[4][5] Standard Lewis acids or catalyst loadings may be insufficient.
-
Solution 1: Increase Catalyst Loading. For a typical Lewis acid like aluminum chloride (AlCl₃), which often forms a complex with the product ketone, a stoichiometric amount or even an excess is required.[6] Start by increasing the molar ratio of AlCl₃ to the acylating agent to 1.5 equivalents.[5]
-
Solution 2: Employ a Stronger Lewis Acid. If increasing AlCl₃ loading is ineffective, consider more potent Lewis acid systems. A combination of hafnium triflate (Hf(OTf)₄) and trifluoromethanesulfonic acid (TfOH) has been shown to be effective for acylating deactivated arenes like fluorobenzene.[7]
-
-
Cause B: Sub-Optimal Reaction Temperature. The high activation energy required for this deactivated substrate may not be met at room temperature or below.
-
Solution: Increase Reaction Temperature. Gradually increase the reaction temperature while monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For the acylation of 1,2-difluorobenzene with succinic anhydride, temperatures around 80°C have been reported.[8] Be cautious, as excessively high temperatures can lead to side reactions.[6]
-
-
Cause C: Moisture Contamination. Friedel-Crafts acylation is exceptionally sensitive to moisture, which rapidly deactivates the Lewis acid catalyst.[6][9]
-
Solution: Ensure Rigorous Anhydrous Conditions. All glassware must be oven- or flame-dried before use. Use anhydrous solvents and freshly opened or purified reagents. The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[5][6] A clumpy appearance or a strong smell of HCl from your AlCl₃ indicates moisture contamination.[9]
-
Problem 2: I'm observing a mixture of isomers in the acylation of 1,3-difluorobenzene.
Potential Causes & Step-by-Step Solutions
-
Cause A: Reaction Conditions are Too Forcing. While acylation of 1,3-difluorobenzene is highly regioselective for the 4-position, harsh conditions (high temperatures or excessive reaction times) can overcome the activation barrier for substitution at other, less-favored positions.[4]
-
Solution 1: Optimize Temperature. Lowering the reaction temperature can significantly enhance selectivity by favoring the kinetically preferred product.[9] For acylation with acetylating agents, temperatures between 25-55°C are often effective.[10]
-
Solution 2: Control Reaction Time. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the formation of thermodynamically favored, but undesired, isomers.
-
-
Cause B: Incorrect Solvent Choice. The solvent can influence the reactivity of the electrophile and the regioselectivity of the reaction.
-
Solution: Use a Non-Coordinating Solvent or Excess Substrate. Dichloromethane or dichloroethane are common choices. A patented process describes using excess 1,3-difluorobenzene itself as the solvent, which can drive the reaction towards the desired product and simplify purification.[10]
-
Experimental Workflow: Troubleshooting Poor Regioselectivity
Caption: A troubleshooting workflow for acylation of difluorobenzene.
Frequently Asked Questions (FAQs)
Q1: Why is 1,3-difluorobenzene the most reactive isomer towards Friedel-Crafts acylation?
A: The reactivity hierarchy of difluorobenzene isomers is generally: 1,3-difluorobenzene > 1,2-difluorobenzene ≈ 1,4-difluorobenzene.[4] This is a direct consequence of the interplay between the inductive (-I) and resonance (+M) effects of the fluorine atoms. In 1,3-difluorobenzene, the resonance effects of both fluorines additively direct the incoming electrophile to the 4-position, which is para to one fluorine and ortho to the other.[4] This concerted directing effect creates a site that is significantly more activated towards electrophilic attack than any position on the other two isomers, leading to higher reactivity and excellent regioselectivity for the formation of 2,4-difluoroacetophenone.[4] In contrast, the deactivating inductive effects are more pronounced in the 1,2- and 1,4-isomers, and there is no single position that benefits from the concerted resonance donation of both fluorine atoms.[4]
Regioselectivity in 1,3-Difluorobenzene Acylation
Caption: Directing effects in the acylation of 1,3-difluorobenzene.
Q2: What factors should I consider when selecting a Lewis acid catalyst?
A: The choice of Lewis acid is critical and depends on the substrate's reactivity and the desired reaction conditions.
| Catalyst | Typical Loading | Common Solvents | Temperature (°C) | Pros & Cons |
| Aluminum Chloride (AlCl₃) | 1.1 - 2.2 equiv.[8] | Dichloroethane, CS₂, Excess Substrate | 25 - 80[8][10] | Pros: High potency, low cost. Cons: Stoichiometric amounts needed, highly moisture-sensitive, generates corrosive waste.[6][11] |
| Ferric Chloride (FeCl₃) | ~1.1 equiv.[8] | Nitrobenzene | 100[8] | Pros: Milder than AlCl₃, less hazardous waste. Cons: Generally lower reactivity, may require higher temperatures. |
| Metal Triflates (e.g., Yb(OTf)₃, Hf(OTf)₄) | 0.2 - 10 mol%[7][11] | Nitromethane, various | 50 - 100[7][11] | Pros: Truly catalytic, water-tolerant, reusable.[7][12] Cons: Higher cost, may be less effective for highly deactivated substrates without additives. |
For highly deactivated substrates like 1,2- and 1,4-difluorobenzene, the high potency of AlCl₃ is often necessary. For the more reactive 1,3-difluorobenzene, milder or catalytic systems may be viable, offering a greener and more efficient process.
Q3: Can steric hindrance affect the regioselectivity of acylation?
A: Yes, steric hindrance plays a significant role, particularly in determining the ortho versus para product ratio. While fluorine is a small atom, the acylating agent (specifically the acylium ion complexed with the Lewis acid) is bulky. This bulkiness can impede attack at the ortho position, which is adjacent to an existing substituent.[2] Consequently, for monosubstituted benzenes like fluorobenzene, acylation strongly favors the sterically less hindered para position.[2] In the case of 1,2-difluorobenzene, the positions adjacent to the fluorines (3 and 6) are subject to both steric hindrance and strong inductive deactivation, making them less favorable for substitution.[4]
Q4: Are there greener alternatives to traditional Friedel-Crafts acylation?
A: Yes, significant research has focused on developing more environmentally benign acylation methods to circumvent the problems associated with traditional Lewis acids like AlCl₃. These include:
-
Catalytic Metal Triflates: Lanthanide and other metal triflates can be used in small, catalytic amounts and are often recoverable and reusable.[7]
-
Heterogeneous Catalysts: Solid acid catalysts like zeolites or metal oxides can facilitate acylation and are easily separated from the reaction mixture by filtration.[13]
-
Deep Eutectic Solvents: Certain mixtures, like choline chloride and zinc chloride, can act as both the solvent and catalyst, offering a recyclable and efficient medium for acylation.[14]
-
Mixed Anhydride Methods: Reagents formed in situ, such as from a carboxylic acid and trifluoroacetic anhydride (TFAA), can be powerful acylating agents that avoid the use of metal-based Lewis acids.[15]
While these methods are well-established for activated arenes, their application to strongly deactivated systems like difluorobenzenes may require significant optimization.
Protocols
Generalized Protocol for Regioselective Acylation of 1,3-Difluorobenzene
This protocol is a representative example for the synthesis of 2,4-difluoroacetophenone and should be adapted based on specific laboratory equipment and safety protocols.
Materials:
-
1,3-Difluorobenzene (used as both reactant and solvent)
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM, for dilution if needed)
-
Ice/water bath
-
Hydrochloric acid (1 M, for workup)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen/argon inlet and an outlet bubbler.
-
Charging the Flask: To the flask, add anhydrous aluminum chloride (1.1 equivalents relative to the acylating agent).
-
Solvent/Substrate Addition: Add 1,3-difluorobenzene (2.0 to 4.0 equivalents).[10] Begin stirring to create a suspension and cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Dilute acetyl chloride (1.0 equivalent) with a small amount of 1,3-difluorobenzene or anhydrous DCM in the dropping funnel. Add this solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous evolution of HCl gas will be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to 40-50 °C and stir for 2-4 hours.[10] Monitor the reaction's progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).
-
Quenching: Once the reaction is complete, cool the flask back down to 0 °C. Cautiously and slowly pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl.[9] This step is highly exothermic.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 2,4-difluoroacetophenone can be purified by vacuum distillation or column chromatography on silica gel if necessary.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- Wikipedia.
- College of Saint Benedict & Saint John's University. Electrophilic Aromatic Substitution AR5. Directing Effects.
- ACS Publications. Toward a Clean Alternative to Friedel-Crafts Acylation: In Situ Formation, Observation, and Reaction of an Acyl Bis(trifluoroacetyl)
- BenchChem. (2025).
- BenchChem. (2025).
- ACS Publications. (2007). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters.
- BenchChem. (2025). Comparative Study of Lewis Acid Catalysts for the Synthesis of 4-(3,4-Difluorophenyl).
- Google Patents.
- International Journal of Advanced Chemistry Research. (2021).
- PubMed Central (PMC). (2006).
- BenchChem. (2025).
- ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2.
- RSC Publishing. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistryjournals.net [chemistryjournals.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Development of Fluorous Lewis Acid-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
Removal of unreacted starting materials from Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate
Welcome to the Technical Support Center for the synthesis and purification of Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for the removal of unreacted starting materials and byproducts. Our focus is on providing practical, experience-driven advice to ensure the highest purity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: After my Friedel-Crafts acylation reaction to synthesize this compound, my crude product shows the presence of an acidic impurity. What is this likely to be and how can I remove it?
A1: The most probable acidic impurity is unreacted monoethyl adipate, a common precursor in the synthesis of the acylating agent, ethyl 7-chloro-7-oxoheptanoate. This impurity arises from incomplete conversion during the formation of the acyl chloride.
Identification:
-
TLC Analysis: The acidic impurity will likely have a lower Rf value than the desired product and may streak on the TLC plate.
-
¹H NMR Spectroscopy: Look for a characteristic broad singlet corresponding to a carboxylic acid proton.
Removal Protocol: Liquid-Liquid Extraction
The most effective method for removing acidic impurities is a basic aqueous wash during the reaction workup.
Step-by-Step Protocol:
-
Initial Quench: After the reaction is complete, carefully quench the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[1]
-
Solvent Addition: Transfer the mixture to a separatory funnel and add a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to dissolve the product.
-
Aqueous Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution (e.g., 1M). You will likely observe effervescence (CO₂ evolution) if a bicarbonate solution is used.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat: Repeat the basic wash one to two more times to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Causality Behind the Protocol: The basic wash deprotonates the carboxylic acid of the monoethyl adipate, forming a water-soluble carboxylate salt.[2] This salt is then partitioned into the aqueous layer, effectively separating it from the desired ester product which remains in the organic layer.
Q2: My crude product is contaminated with a highly reactive, moisture-sensitive compound. I suspect it's the unreacted acyl chloride. How can I safely and effectively remove it?
A2: Unreacted ethyl 7-chloro-7-oxoheptanoate is a common impurity if an excess was used in the Friedel-Crafts acylation. Due to its reactivity, it should be quenched before extensive purification.
Identification:
-
Handling observation: A pungent, acidic odor upon exposure to air is characteristic of acyl chlorides hydrolyzing to carboxylic acids and HCl.[3]
-
Analytical challenges: Acyl chlorides are often too reactive for direct analysis by methods like GC-MS without derivatization.
Removal Protocol: Hydrolysis during Workup
The simplest and most common method for removing unreacted acyl chlorides is hydrolysis.[3]
Step-by-Step Protocol:
-
Quenching: The initial step of quenching the reaction mixture with ice/water or a dilute acid solution will hydrolyze the majority of the unreacted acyl chloride to the corresponding carboxylic acid (monoethyl adipate).[3]
-
Basic Wash: Following the hydrolysis, the resulting monoethyl adipate can be removed by performing a basic wash as described in Q1 .
Alternative Quenching Agent: For a more controlled quench, a dilute solution of a non-nucleophilic base like sodium carbonate can be used.
Workflow for Removal of Unreacted Starting Materials
Caption: Workflow for the removal of acidic impurities.
Q3: After aqueous workup, I still have a significant amount of a non-polar impurity. How do I identify and remove it?
A3: A common non-polar impurity is unreacted 1,3-difluorobenzene, which is often used in excess to drive the Friedel-Crafts acylation reaction to completion.
Identification:
-
¹H NMR Spectroscopy: Look for characteristic aromatic signals corresponding to 1,3-difluorobenzene that do not belong to the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying volatile, non-polar impurities.[4]
Removal Protocol: Vacuum Distillation or Column Chromatography
The choice between these two methods depends on the boiling point difference between the product and the impurity.
Method 1: Vacuum Distillation If there is a significant difference in boiling points (>30 °C at a given pressure), vacuum distillation is an efficient method for removal.[5] 1,3-difluorobenzene has a much lower boiling point (83 °C) than the high-boiling product.
Step-by-Step Protocol:
-
Setup: Assemble a vacuum distillation apparatus.
-
Heating: Gently heat the crude product under vacuum.
-
Fraction Collection: The lower-boiling 1,3-difluorobenzene will distill first. Collect this fraction.
-
Product Distillation: Increase the temperature to distill the pure product, leaving any non-volatile impurities behind.
Method 2: Flash Column Chromatography If distillation is not feasible or if other non-polar impurities are present, flash column chromatography is the preferred method.[5][6]
Step-by-Step Protocol:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between the product and the impurity (aim for a ΔRf > 0.15).
-
Column Packing: Pack a silica gel column with the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Run the column, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary for Purification Methods
| Impurity | Type | Identification Method(s) | Primary Removal Technique | Principle of Removal |
| Monoethyl adipate | Acidic | TLC, ¹H NMR | Liquid-Liquid Extraction (Basic Wash) | Conversion to a water-soluble salt.[2] |
| Ethyl 7-chloro-7-oxoheptanoate | Reactive Acyl Halide | Pungent Odor, Hydrolysis | Aqueous Workup (Hydrolysis) | Conversion to the corresponding carboxylic acid.[3] |
| 1,3-difluorobenzene | Non-polar | ¹H NMR, GC-MS | Vacuum Distillation or Column Chromatography | Separation based on differences in boiling point or polarity.[5] |
References
- BenchChem. (2025).
- Homework.Study.com. How would unreacted alpha chloroacetyl chloride be removed from alpha-chloro-2,6-dimethylacetanilide?
- BenchChem. (2025). A Comparative Analysis of β-Keto Esters in Organic Synthesis: A Guide for Researchers.
- Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
- Google Patents. (n.d.).
- Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides.
- Google Patents. (n.d.). CN100335456C - Method for preparing acyclic beta keto ester.
- Google Patents. (n.d.). CN102351691A - Method for synthesizing adipic acid monoethyl ester.
- Reddit. (2021). How to efficiently remove thionyl chloride SOCl2?
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl 7-(3-fluorophenyl)
- BenchChem. (2025).
- Google Patents. (n.d.).
- Asian Journal of Chemistry. (2013).
- BenchChem. (2025).
Sources
Technical Support Center: Navigating the Challenges in Scale-Up Synthesis of Fluorinated Ketoesters
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the scale-up synthesis of fluorinated ketoesters. As a Senior Application Scientist, I understand the complexities and nuances that arise when transitioning these valuable syntheses from the bench to a larger scale. This guide is designed to provide you with practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and field-proven experience.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions that researchers often have when embarking on the scale-up of fluorinated ketoester synthesis.
Q1: What are the most critical parameters to control during the scale-up of a Claisen condensation for fluorinated ketoester synthesis?
The Claisen condensation is a powerful tool for forming the carbon-carbon bond in β-ketoesters, but it is notoriously sensitive to reaction conditions, especially during scale-up.[1][2] The most critical parameters to control are:
-
Temperature: The initial deprotonation and subsequent condensation steps are often exothermic. Inadequate temperature control on a larger scale can lead to runaway reactions and the formation of side products. A robust cooling system and controlled reagent addition rates are crucial.[3]
-
Stoichiometry of the Base: The Claisen condensation requires a stoichiometric amount of a strong base, as the final deprotonation of the β-ketoester product drives the reaction to completion.[1][4] Incomplete deprotonation can result in a stalled reaction and low yields.
-
Purity of Reagents and Solvents: Water and other protic impurities can quench the strong base and the enolate intermediate, significantly reducing the yield. Ensure all reagents and solvents are rigorously dried before use.
-
Mixing Efficiency: As the reaction volume increases, maintaining homogeneous mixing becomes more challenging. Poor mixing can lead to localized "hot spots" and uneven reaction progress, resulting in a complex mixture of products and starting materials.
Q2: I'm observing significant byproduct formation in my scale-up reaction. What are the likely culprits?
Byproduct formation is a common challenge in the synthesis of fluorinated ketoesters. The most common byproducts and their causes are:
-
Di-fluorinated products: This is particularly common when using electrophilic fluorinating agents like Selectfluor®.[5][6] It can be mitigated by careful control of the stoichiometry of the fluorinating agent and the reaction temperature.
-
Self-condensation of the non-fluorinated ester: If the base is not strong enough or if there are issues with mixing, the non-fluorinated ester can undergo self-condensation, leading to impurities that can be difficult to separate.[7]
-
Products of Aldol-type reactions: If the ester enolate reacts with an aldehyde impurity or if the reaction conditions promote the formation of aldehydes, aldol condensation byproducts can form.
-
Decarboxylation products: Fluorinated β-ketoesters can be susceptible to decarboxylation, especially in the presence of acid or at elevated temperatures during workup or purification.[8][9]
Q3: What are the primary safety concerns when working with fluorinating agents on a larger scale?
Safety is paramount when handling fluorinating agents, as many are hazardous.[10][11] Key safety considerations include:
-
Toxicity and Corrosivity: Reagents like sulfur tetrafluoride (SF₄) are extremely toxic and corrosive, requiring specialized equipment such as Hastelloy autoclaves and careful handling procedures.[12] Diethylaminosulfur trifluoride (DAST) is also hazardous and should be handled with appropriate personal protective equipment (PPE).[3]
-
Exothermic Reactions: Fluorination reactions can be highly exothermic. Proper cooling and controlled addition of reagents are essential to prevent runaway reactions.[3]
-
Handling of Gaseous Reagents: Gaseous fluorinating agents like fluorine gas require specialized delivery systems and scrubbers to ensure safe handling and to neutralize any unreacted gas.[13][14]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For highly hazardous reagents, additional protection such as a face shield and a chemical-resistant apron may be necessary.[10][15]
II. Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you may encounter during your scale-up experiments.
Guide 1: Low Yield in Claisen Condensation
Problem: You are experiencing a significant drop in yield for your Claisen condensation reaction upon scaling up.
Potential Root Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inefficient Deprotonation | The pKa of esters is relatively high, so a strong base is required for efficient enolate formation.[7] On a larger scale, inefficient mixing can lead to incomplete deprotonation. | 1. Verify Base Strength and Purity: Use a freshly opened or properly stored strong base (e.g., sodium ethoxide, sodium hydride).[16][17] 2. Improve Mixing: Use an overhead stirrer with appropriate impeller design for the reactor geometry. 3. Optimize Base Addition: Add the base at a controlled rate to a well-stirred solution of the ester. |
| Presence of Protic Impurities | Water or other protic impurities will react with the strong base and the enolate, quenching the reaction. | 1. Dry all Glassware and Reagents: Oven-dry all glassware and ensure solvents are anhydrous. 2. Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. |
| Incorrect Reaction Temperature | The equilibrium of the Claisen condensation can be temperature-dependent.[18] | 1. Monitor Internal Temperature: Use a temperature probe to monitor the internal reaction temperature. 2. Optimize Temperature Profile: Experiment with different temperature profiles for the base addition and reaction phases. |
| Reversible Reaction | The Claisen condensation is a reversible reaction. The final deprotonation of the β-ketoester product drives the equilibrium forward.[4] | 1. Ensure Stoichiometric Base: Use at least one full equivalent of a strong base. 2. Acidic Workup: Perform a careful acidic workup to neutralize the enolate of the product. |
Guide 2: Challenges in Purification of the Fluorinated Ketoester
Problem: You are struggling to obtain a pure product after the reaction, with persistent impurities that are difficult to remove by standard purification techniques.
Potential Root Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Similar Polarity of Product and Byproducts | Fluorinated compounds can have similar polarities, making chromatographic separation challenging.[19] | 1. Optimize Chromatography Conditions: Screen different solvent systems and stationary phases for column chromatography. 2. Consider Alternative Purification Methods: Explore techniques like fractional distillation under reduced pressure or crystallization. |
| Product Instability | The fluorinated ketoester may be thermally unstable or prone to decomposition on the stationary phase during chromatography. | 1. Use Milder Purification Conditions: Employ flash chromatography with a neutral stationary phase (e.g., deactivated silica gel). 2. Minimize Exposure to Heat: Use a rotary evaporator at a lower temperature for solvent removal. |
| Incomplete Reaction | The presence of unreacted starting materials can complicate purification. | 1. Monitor Reaction Progress: Use techniques like TLC, GC, or NMR to ensure the reaction has gone to completion before workup.[20] 2. Optimize Reaction Conditions: Revisit the reaction conditions to drive the reaction to completion. |
Scale-Up Purification Workflow
Caption: A logical workflow for the purification and analysis of fluorinated ketoesters.
Guide 3: Uncontrolled Exotherm During Scale-Up
Problem: You are observing a dangerous and uncontrolled temperature increase during the reaction scale-up.
Potential Root Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Rapid Reagent Addition | Adding a reactive reagent too quickly can generate heat faster than the cooling system can remove it. | 1. Slow Down Addition Rate: Use a syringe pump or a dropping funnel with a pressure-equalizing arm for controlled addition. 2. Monitor Internal Temperature: Continuously monitor the internal temperature and adjust the addition rate to maintain the desired temperature range. |
| Inadequate Cooling Capacity | The cooling system may not be sufficient for the larger reaction volume and the heat generated. | 1. Use a More Efficient Cooling Bath: Employ a cryostat or a larger cooling bath with a more efficient heat transfer fluid. 2. Increase Heat Transfer Surface Area: Use a reactor with a larger surface area-to-volume ratio or with internal cooling coils. |
| "Induction Period" Followed by Runaway | Some reactions have an induction period where the reaction is slow to start, followed by a rapid acceleration.[3] | 1. Controlled Initiation: Add a small amount of the reagent to initiate the reaction under controlled conditions before adding the rest. 2. Ensure Good Mixing: Vigorous stirring can help to dissipate heat and prevent localized hot spots. |
Visualizing the Claisen Condensation Pathway and Potential Pitfalls
Caption: The reaction pathway of the Claisen condensation and common side reactions.
III. References
-
Mykhailiuk, P. K. (2020). Semi-Industrial Fluorination of -Keto Esters with SF4: Safety vs Efficacy. Synthesis, 52(02), 245-252.
-
McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (1995). Fluoromethyl Phenyl Sulfide. Organic Syntheses, 72, 209.
-
Kumar, P., Mistry, L., Stewart, J. M., & Pattison, G. (2021). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Esters. ChemRxiv.
-
Noël, T., & Hessel, V. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 2-15.
-
Tarpo, J., Jr., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University Department of Chemistry.
-
Hairi. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment.
-
Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine.
-
Meyer, D., Jangra, H., Walther, F., & Renaud, P. (2018). A third generation of radical fluorinating agents based on N-fluoro-N-arylsulfonamides. Angewandte Chemie International Edition, 57(46), 15173-15177.
-
Wang, F., & Huang, Y. (2021). Recent Advances in the Synthesis of Distal Fluorinated Ketones. Chinese Journal of Organic Chemistry, 41(8), 3025-3037.
-
CN103694119A. (2014). The preparation method of 4,4,4-ethyl trifluoroacetoacetate. Google Patents.
-
Schmälzlein, C., et al. (2021). Selective Decarboxylative Fluorination of β‐Keto Acids in Aqueous Media: F‐NMR‐Assisted Batch Optimization and Transfer to Continuous Flow. Chemistry–A European Journal, 27(1), 356-364.
-
CN103012345A. (2013). Preparation method of ethyl 4,4,4-trifluoroacetoacetate. Patsnap.
-
Shibata, N., et al. (2010). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 131(12), 1175-1191.
-
Schmälzlein, C., et al. (2021). Flow scheme for the decarboxylative fluorination of β‐keto acids in continuous flow mode. ResearchGate.
-
Li, Z., et al. (2006). Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system. Biotechnology and Bioengineering, 95(5), 844-851.
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Ochiai, H., et al. (2015). Catalyst-Free Decarboxylative Fluorination of Tertiary β-Keto Carboxylic Acids. Asian Journal of Organic Chemistry, 4(8), 754-757.
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BenchChem. (2025). Application Notes and Protocols for the Fluorination of β-Ketoesters with 1-Fluoro-1H-imidazole.
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Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
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Pitts, C. R., et al. (2014). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. Journal of Fluorine Chemistry, 167, 47-60.
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Challener, C. A. (2013). GMP Fluorination Challenges Limit Use in API Synthesis. Pharmaceutical Technology, 37(10).
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Reddy, V. P., et al. (2009). Synthesis of α‐fluoro‐β‐keto ester derivatives 6. ResearchGate.
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Bio-Rad. (n.d.). Considerations for Scaling Up Purification Processes.
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Wang, W., et al. (2006). Magnesium Ethoxide as an Effective Catalyst in the Synthesis of Dicayanomethylendihydrofurans. ChemInform, 36(10).
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Granados, A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(14), 3264.
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Li, J., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3677.
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Park, S., et al. (2022). On–DNA Platform Molecules Based on a Diazide Scaffold II: A Compact Diazide Platform Designed for Small–Molecule Drug Discovery. International Journal of Molecular Sciences, 23(19), 11828.
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Chemistry LibreTexts. (2024). The Claisen Condensation Reaction.
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Granados, A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. PubMed.
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Schofield, M. (2022). Challenges in downstream purification of advanced therapies. Bio-Rad.
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Effect of temperature on the synthesis of Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate
Technical Support Center: Synthesis of Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of this compound, with a specific focus on the critical role of temperature. The synthesis, which likely proceeds via a Friedel-Crafts acylation, is highly sensitive to thermal conditions. Understanding and controlling temperature is paramount to achieving high yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in the Friedel-Crafts acylation of 1,3-difluorobenzene?
A1: Temperature is a crucial parameter that directly influences reaction rate, selectivity, and the stability of reactants and intermediates.[1] In this specific synthesis, the aromatic ring (1,3-difluorobenzene) is deactivated due to the electron-withdrawing nature of the fluorine atoms.[1][2] Consequently, forcing conditions like higher temperatures might seem necessary, but they can lead to undesirable outcomes. Excessively high temperatures can promote side reactions, such as decomposition of the acylating agent or the product, ultimately reducing the overall yield.[2][3] Conversely, temperatures that are too low may result in a sluggish or incomplete reaction.
Q2: What is the primary side reaction I should be concerned about at elevated temperatures?
A2: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, elevated temperatures can still lead to the formation of isomers or other byproducts.[2] The primary concern is often the degradation of the starting materials or the product, especially in the presence of a strong Lewis acid like AlCl₃. Furthermore, for some substrates, higher temperatures can decrease the regioselectivity of the acylation, although the directing effects of the fluorine atoms in 1,3-difluorobenzene are quite strong.
Q3: My reaction is failing or giving very low yields. Could the temperature be the sole cause?
A3: While suboptimal temperature is a common culprit for low yields, it's often intertwined with other factors.[1] The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture, and any water in the system will deactivate it.[3] It's also critical to use a stoichiometric amount of the catalyst, as the ketone product forms a stable complex with it, effectively removing it from the catalytic cycle.[4] Therefore, a failed reaction could be due to inactive catalyst, insufficient catalyst, or suboptimal temperature.
Q4: Is it better to run the reaction at 0 °C or room temperature?
A4: The optimal temperature depends on the specific acylating agent and solvent used. A common strategy is to perform the initial addition of reagents at a low temperature (0-5 °C) to control the initial exothermic reaction and prevent rapid, uncontrolled side reactions.[5] After the initial addition, the reaction may be allowed to slowly warm to room temperature to ensure it proceeds to completion.[5] Running the entire reaction at 0 °C may be too slow, while starting at room temperature could risk byproduct formation. It is always recommended to monitor the reaction's progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[6]
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps & Explanation |
| Reaction Temperature Too Low | The activation energy for the reaction is not being met, leading to an extremely slow or stalled reaction. Solution: After initial reagent addition at 0-5 °C, allow the mixture to warm to room temperature and stir for several hours.[5] If the reaction still does not proceed (as monitored by TLC), consider gentle heating (e.g., 40-50 °C), but be aware of the increased risk of side products.[1] |
| Reaction Temperature Too High | Excessive heat can cause decomposition of the acyl chloride, the aromatic substrate, or the final ketone product. The Lewis acid complex can also promote charring at high temperatures. Solution: Maintain strict temperature control during reagent addition using an ice bath (0-5 °C).[5] If heating is required, use a precisely controlled oil bath and increase the temperature incrementally. |
| Lewis Acid Deactivation | The AlCl₃ catalyst is highly sensitive to moisture. If the reaction temperature is raised, any trace moisture will more rapidly deactivate the catalyst. Solution: Ensure all glassware is flame-dried before use. Use anhydrous solvents and fresh, high-purity reagents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[3] |
Problem 2: High Levels of Impurities or Isomer Formation
| Possible Cause | Troubleshooting Steps & Explanation |
| Side Reactions at High Temperature | Elevated temperatures provide the activation energy for alternative reaction pathways, leading to byproducts. Solution: Lowering the reaction temperature is the most effective solution. Running the reaction at a consistently low temperature (e.g., 0 °C throughout) can significantly improve selectivity, even if it requires a longer reaction time.[7] |
| Poor Reagent Addition | Adding the acylating agent or the aromatic substrate too quickly can create localized "hot spots" in the reaction flask, even if the external bath is cold. This can lead to impurity formation. Solution: Dissolve the reagents in an anhydrous solvent and add them dropwise using an addition funnel over a prolonged period (e.g., 20-30 minutes) while vigorously stirring and maintaining the low temperature of the reaction mixture.[5] |
Data Summary: Hypothetical Effect of Temperature on Synthesis
The following table illustrates the expected trade-offs when varying the reaction temperature, based on general principles of Friedel-Crafts reactions.
| Temperature | Reaction Time | Estimated Yield | Purity/Byproduct Profile |
| 0 °C | 8 - 12 hours | 60 - 70% | High purity, minimal byproducts. |
| Room Temp (~25 °C) | 2 - 4 hours | 65 - 75% | Good purity, potential for minor impurities. |
| 50 °C | 1 - 2 hours | 40 - 50% | Lower purity, significant byproduct formation and potential for decomposition. |
Experimental Protocol & Workflow
This protocol provides a generalized, step-by-step methodology for the synthesis, emphasizing critical temperature control points.
Step-by-Step Protocol
-
Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to manage HCl gas evolution). Ensure the system is under an inert atmosphere (N₂ or Ar).
-
Catalyst Suspension: To the flask, add anhydrous dichloromethane (DCM) and anhydrous aluminum chloride (AlCl₃, 1.2 equivalents). Cool the suspension to 0-5 °C using an ice-salt bath.
-
Reagent Addition:
-
In the dropping funnel, prepare a solution of Ethyl 7-chloro-7-oxoheptanoate (1.0 equivalent) in anhydrous DCM.
-
Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C .
-
After this addition is complete, add 1,3-difluorobenzene (1.1 equivalents) dropwise over 20 minutes, again maintaining a temperature below 10 °C .
-
-
Reaction: Once all reagents are added, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress by TLC.
-
Work-up:
-
Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to quench the reaction and decompose the aluminum complex.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine all organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude oil via column chromatography on silica gel to yield the final product, this compound.
Visual Workflow
Troubleshooting Decision Tree
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Technical Support Center: Catalyst Deactivation and Regeneration in Friedel-Crafts Acylation
Welcome to the Technical Support Center dedicated to providing in-depth guidance on catalyst deactivation and regeneration in Friedel-Crafts acylation. This resource is tailored for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and resolve common challenges encountered during this cornerstone of C-C bond formation.
Introduction
Friedel-Crafts acylation is a fundamental reaction in organic synthesis for the preparation of aromatic ketones, which are key intermediates in the production of pharmaceuticals, agrochemicals, and fragrances.[1][2] The reaction is typically catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), or solid acid catalysts like zeolites.[1][3] A persistent challenge in both laboratory and industrial settings is the deactivation of the catalyst, which can lead to low yields, incomplete reactions, and difficulties in catalyst recovery and reuse. This guide provides a structured approach to understanding the root causes of catalyst deactivation and offers validated protocols for regeneration.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst deactivation in Friedel-Crafts acylation, providing concise, scientifically grounded answers.
Q1: What is the primary mechanism of deactivation for traditional Lewis acid catalysts like AlCl₃ in Friedel-Crafts acylation?
A1: The principal cause of deactivation for Lewis acids such as AlCl₃ is the formation of a stable complex with the ketone product.[4][5] The carbonyl oxygen of the resulting aryl ketone acts as a Lewis base and coordinates strongly with the Lewis acidic catalyst. This complex is often so stable that more than a stoichiometric amount of the catalyst is required for the reaction to proceed to completion.[4][5] This sequestration of the catalyst effectively removes it from the catalytic cycle.
Q2: Why are anhydrous conditions so critical for Friedel-Crafts acylation using Lewis acid catalysts?
A2: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[6][7] Water readily hydrolyzes the catalyst, forming inactive species such as aluminum hydroxide and hydrochloric acid.[4] This hydrolysis not only deactivates the catalyst but can also lead to undesirable side reactions. Therefore, the use of anhydrous solvents, dry reagents, and properly dried glassware is imperative for a successful reaction.[4][6]
Q3: My aromatic substrate contains a nitro group, and the reaction is not proceeding. Why?
A3: Aromatic rings bearing strongly electron-withdrawing groups, such as nitro (-NO₂), are highly deactivated towards electrophilic aromatic substitution.[6][8] These groups reduce the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards the electrophilic acylium ion. Similarly, substrates with amine (-NH₂) or hydroxyl (-OH) groups can also be problematic as these functional groups can react with the Lewis acid catalyst, forming unreactive complexes.[7][8][9]
Q4: What are the main causes of deactivation for solid acid catalysts like zeolites in Friedel-Crafts acylation?
A4: For solid acid catalysts such as zeolites, the primary deactivation mechanisms are:
-
Coke Formation: The deposition of carbonaceous materials, or "coke," on the active sites and within the pores of the catalyst is a major issue.[10][11] This coke can block access to the active sites and hinder the diffusion of reactants and products.[10][12]
-
Strong Product Adsorption: The polar ketone product can strongly adsorb onto the acid sites within the zeolite pores, leading to product inhibition and deactivation.[13][14]
-
Poisoning: Impurities in the feedstock, such as sulfur or nitrogen-containing compounds, can irreversibly bind to the active sites, leading to catalyst poisoning.[15][16]
Q5: Are solid acid catalysts a viable alternative to traditional Lewis acids?
A5: Yes, solid acid catalysts, including zeolites, clays, and sulfated zirconia, offer several advantages over traditional Lewis acids.[4][17] They are generally less corrosive, easier to handle, and can be separated from the reaction mixture by simple filtration, which facilitates their regeneration and reuse.[1][18] This makes them a more environmentally benign option.[1]
Part 2: Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common experimental issues related to catalyst deactivation.
Issue 1: Low or No Product Yield with AlCl₃ Catalyst
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity due to Moisture | Ensure all glassware is thoroughly oven-dried or flame-dried. Use freshly opened, anhydrous AlCl₃ and anhydrous solvents. It is crucial to work under an inert atmosphere (e.g., nitrogen or argon).[6] |
| Insufficient Catalyst Loading | For Friedel-Crafts acylation, a stoichiometric or even excess amount of AlCl₃ relative to the acylating agent is often necessary due to complexation with the product.[6][7] Increase the catalyst loading incrementally. |
| Deactivated Aromatic Substrate | If your substrate has strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the reaction may not proceed under standard conditions.[6] Consider using a more reactive, non-deactivated aromatic compound. |
| Presence of Basic Functional Groups | Functional groups with lone pairs, like amines (-NH₂) or alcohols (-OH), will complex with and deactivate the Lewis acid.[7] These groups may require protection prior to the acylation reaction. |
Issue 2: Rapid Deactivation of Solid Acid Catalysts (e.g., Zeolites)
| Potential Cause | Troubleshooting Steps |
| Coke Formation | Optimize reaction conditions to minimize coke formation. This can include lowering the reaction temperature or reducing the reaction time. If deactivation persists, the catalyst will require regeneration. |
| Strong Product Inhibition | The ketone product can strongly adsorb to the catalyst's active sites.[13] Consider using a solvent that can help desorb the product without interfering with the reaction. After the reaction, washing the catalyst with a suitable solvent can help remove adsorbed species.[4] |
| Feedstock Impurities | Ensure the purity of your reactants. Impurities can act as poisons for the catalyst's active sites.[15][19] Pre-treatment of the feedstock to remove potential poisons may be necessary in some cases.[16] |
| Leaching of Active Sites | For supported catalysts, the active species may leach into the reaction medium.[15] Characterize the spent catalyst to check for changes in its composition. If leaching is confirmed, a different support material or catalyst preparation method may be needed. |
Part 3: Catalyst Regeneration Protocols
Regeneration of deactivated catalysts is crucial for the economic and environmental sustainability of Friedel-Crafts acylation. While homogeneous Lewis acids like AlCl₃ are typically consumed in the reaction and workup, solid acid catalysts can often be effectively regenerated.
Protocol 1: Regeneration of Coked Zeolite Catalysts by Calcination
This protocol describes the removal of carbonaceous deposits (coke) from a zeolite catalyst by controlled oxidation at elevated temperatures.
Materials:
-
Deactivated (coked) zeolite catalyst
-
Muffle furnace with temperature control
-
Ceramic crucible
-
Desiccator
Procedure:
-
Catalyst Recovery: After the reaction, separate the zeolite catalyst from the reaction mixture by filtration or centrifugation.
-
Solvent Washing: Wash the recovered catalyst thoroughly with a suitable solvent (e.g., acetone or the reaction solvent) to remove any adsorbed reactants and products. Dry the catalyst in an oven at 100-120°C for several hours to remove the washing solvent.[4]
-
Calcination: Place the dried, deactivated catalyst in a ceramic crucible. Transfer the crucible to a muffle furnace.
-
Heating Program: Slowly ramp the temperature of the furnace to 500-550°C in the presence of a slow stream of air. The slow ramp rate is important to prevent rapid, uncontrolled combustion of the coke, which could damage the zeolite structure.
-
Hold Temperature: Maintain the temperature at 500-550°C for 3-5 hours to ensure complete combustion of the coke.[4]
-
Cooling: After the calcination period, turn off the furnace and allow the catalyst to cool down to room temperature slowly inside the furnace or in a desiccator to prevent moisture absorption.
-
Storage: Store the regenerated catalyst in a tightly sealed container in a dry environment until its next use.
Part 4: Visualizing Deactivation and Regeneration
Diagram 1: Major Pathways of Catalyst Deactivation
Caption: Key mechanisms leading to catalyst deactivation in Friedel-Crafts acylation.
Diagram 2: Workflow for Zeolite Catalyst Regeneration
Caption: Step-by-step process for regenerating coked zeolite catalysts.
References
-
Coke-induced deactivation in zeolite catalysts: mechanisms, anti-coking modifications, and regeneration approaches. Dalton Transactions (RSC Publishing). [Link]
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Suppression of coke formation and enhancement of aromatic hydrocarbon production in catalytic fast pyrolysis of cellulose over different zeolites: effects of pore structure and acidity. RSC Publishing. [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
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Advances in the study of coke formation over zeolite catalysts in the methanol-to-hydrocarbon process. -ORCA. [Link]
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ACID INDUCED MESOPOROUS Si-MCM-41 AS SOLID ACID CATALYST FOR FRIEDEL-CRAFTS ALKYLATION AND ACYLATION. TSI Journals. [Link]
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Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
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Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. LibreTexts Chemistry. [Link]
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Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatization. MDPI. [Link]
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Continuous acylation of anisole by acetic anhydride in mesoporous solid acid catalysts: Reaction media effects on catalyst deactivation. ResearchGate. [Link]
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Advances in the study of coke formation over zeolite catalysts in the methanol-to-hydrocarbon process. ResearchGate. [Link]
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Friedel-Crafts acylation. Khan Academy. [Link]
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Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. [Link]
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Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]
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Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies. [Link]
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What is the role of AlCl3 in the Friedal Craft acylation reaction?. Quora. [Link]
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Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. Chemguide. [Link]
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Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link]
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16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts Chemistry. [Link]
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Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
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Deactivation and Regeneration of Zeolite Catalysts. ResearchGate. [Link]
-
Mechanism of zeolite catalyzed acylation of aromatics. ResearchGate. [Link]
-
Deactivation And Regeneration Of Zeolite Catalysts. [Link]
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Deactivation and Regeneration of Zeolite Catalysts. World Scientific Publishing. [Link]
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Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. [Link]
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Friedel–Crafts reaction. Wikipedia. [Link]
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Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
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Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading. Publikationen in KITopen. [Link]
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18.2 Friedel Crafts Alkylation and Acylation. YouTube. [Link]
-
Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects. [Link]
-
A Model of Catalytic Cracking: Catalyst Deactivation Induced by Feedstock and Process Variables. MDPI. [Link]
-
How Can You Prevent Catalyst Poisoning?. YouTube. [Link]
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Validation & Comparative
A Comparative Guide to the Structural Validation of Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate by NMR and Mass Spectrometry
Introduction: The Imperative of Unambiguous Characterization
In the landscape of drug discovery and materials science, the synthesis of novel molecular entities is merely the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of the synthesized molecule's structure. Mischaracterization can lead to the costly pursuit of inactive compounds or the misinterpretation of structure-activity relationships (SAR). Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate, a fluorinated aromatic keto-ester, represents a class of compounds with significant potential as a versatile building block, owing to the influence of fluorine on properties like metabolic stability and binding affinity.
This guide provides an in-depth, comparative analysis of the validation of this compound using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will move beyond a simple recitation of data to explain the causality behind experimental choices, demonstrating how these techniques provide complementary, self-validating data points that, when combined, offer an irrefutable confirmation of chemical identity and purity.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the Molecular Skeleton
NMR spectroscopy serves as the gold standard for elucidating the precise atomic connectivity of a small molecule. By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and in this case, ¹⁹F—we can construct a detailed map of the molecule's structure.
Expert Rationale for Experimental Design
The choice of NMR experiments and parameters is not arbitrary; it is a deliberate strategy to solve the structural puzzle.
-
¹H NMR: This is the initial workhorse experiment. It provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their geometric relationship (coupling constants).
-
¹³C NMR: While less sensitive than ¹H NMR, this technique reveals the carbon framework of the molecule. The chemical shifts are highly sensitive to the carbon's hybridization and the electronegativity of its neighbors.
-
¹⁹F NMR: For a fluorinated compound, this experiment is indispensable. The chemical shifts and couplings of ¹⁹F nuclei are exceptionally sensitive to the electronic environment, providing unambiguous confirmation of the fluorine atoms' positions on the aromatic ring.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a logical first choice. It is a relatively non-polar solvent that readily dissolves many organic compounds and its residual proton signal (δ ≈ 7.26 ppm) and carbon signals (δ ≈ 77.16 ppm) are well-characterized, serving as convenient secondary references.[1]
-
Referencing: All chemical shifts should be reported relative to a primary internal standard, Tetramethylsilane (TMS), at 0 ppm, in accordance with IUPAC recommendations.[2][3] This ensures data consistency and comparability across different instruments and laboratories.
Predicted NMR Data and Structural Correlation
To validate the structure, we compare the experimental spectrum against a predicted spectrum derived from established chemical shift principles and spectral databases.[4] The molecular structure with proton, carbon, and fluorine atom numbering for assignment is shown below.
Figure 1. Structure of this compound with numbering for NMR assignments.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃) vs. Expected Structural Information
| Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Structural Confirmation |
| H-a (3H) | 1.25 | Triplet (t) | 7.1 | Confirms the -CH₃ of the ethyl ester, coupled to the two -CH₂- protons (H-b). |
| H-d (2H) | 1.40 | Quintet | 7.5 | Aliphatic chain protons adjacent to two CH₂ groups. |
| H-c/e (4H) | 1.75 | Multiplet (m) | - | Overlapping signals of the central aliphatic protons. |
| H-f (2H) | 3.05 | Triplet (t) | 7.3 | Protons alpha to the aromatic ketone, deshielded by the carbonyl group. |
| H-b (2H) | 4.14 | Quartet (q) | 7.1 | Confirms the -O-CH₂- of the ethyl ester, deshielded by oxygen and coupled to H-a. |
| H-12 (1H) | 6.95 | Multiplet (m) | - | Aromatic proton ortho to two fluorine atoms, showing complex coupling. |
| H-10 (1H) | 7.05 | Multiplet (m) | - | Aromatic proton para to one fluorine and meta to another. |
| H-13 (1H) | 8.00 | Multiplet (m) | - | Aromatic proton ortho to the carbonyl group, significantly deshielded. |
Table 2: Predicted ¹³C and ¹⁹F NMR Data vs. Expected Structural Information
| Nucleus | Assignment | Predicted δ (ppm) | Structural Confirmation |
| ¹³C | C-a | 14.2 | Ethyl ester methyl carbon. |
| ¹³C | C-d | 24.5 | Central aliphatic carbons. |
| ¹³C | C-c/e | 28.7 | Central aliphatic carbons. |
| ¹³C | C-f | 38.5 | Carbon alpha to the aromatic ketone. |
| ¹³C | C-b | 60.5 | Ethyl ester methylene carbon, deshielded by oxygen. |
| ¹³C | C-10/12 | 105.1 (dd) | Aromatic CH carbons coupled to fluorine (large C-F coupling). |
| ¹³C | C-13 | 112.5 (dd) | Aromatic CH carbon coupled to fluorine. |
| ¹³C | C-8 | 122.0 (dd) | Quaternary aromatic carbon attached to the carbonyl, coupled to fluorine. |
| ¹³C | C-9/11 | 163.0 (dd) | Aromatic carbons directly bonded to fluorine (very large C-F coupling). |
| ¹³C | C-g (Ester C=O) | 173.5 | Ester carbonyl carbon. |
| ¹³C | C-h (Ketone C=O) | 198.0 | Ketone carbonyl carbon, highly deshielded. |
| ¹⁹F | F (pos. 4) | -105.0 | Chemical shift characteristic of its position. |
| ¹⁹F | F (pos. 2) | -109.0 | Chemical shift characteristic of its position, coupled to the other F and nearby H's. |
The true power of this analysis lies in the comparison. An experimental result that closely matches these predicted values—including the complex splitting patterns of the aromatic protons and carbons due to F-H and F-C coupling—provides compelling evidence for the proposed 2,4-difluoro substitution pattern and the overall molecular structure.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 10-15 mg of this compound. Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a clean, dry NMR tube.[5] Ensure the solution is homogeneous.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure the spectral window is wide enough to capture all signals (e.g., -1 to 10 ppm).[6]
-
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans must be averaged to achieve an adequate signal-to-noise ratio.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and perform a baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Reference the ¹³C and ¹⁹F spectra accordingly. Integrate the ¹H signals.
Visualization: NMR Validation Workflow
Caption: Workflow for structural validation by NMR spectroscopy.
Part 2: Mass Spectrometry – Confirming Molecular Weight and Composition
While NMR excels at defining atomic connectivity, Mass Spectrometry (MS) provides definitive information about a molecule's mass and elemental formula. For a compound like this compound, which is not excessively volatile, Electrospray Ionization (ESI) is an ideal "soft" ionization technique that minimizes fragmentation and preserves the molecular ion.[7]
Expert Rationale for Experimental Design
-
Ionization Technique: ESI is chosen because it gently transfers ions from solution into the gas phase, typically yielding protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺.[8] This allows for the clear determination of the molecular weight.
-
High-Resolution MS (HRMS): Using a high-resolution mass analyzer (e.g., Orbitrap or TOF) is critical. These instruments can measure mass-to-charge ratios (m/z) to several decimal places, enabling the calculation of a precise elemental formula (e.g., C₁₅H₁₈F₂O₃). This capability allows us to distinguish our target compound from any potential isomers or impurities with the same nominal mass.
-
Tandem MS (MS/MS): To further confirm the structure, we can perform an MS/MS experiment. The molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are diagnostic of the molecule's structure.
Predicted Mass Spectrum and Fragmentation
The molecular formula C₁₅H₁₈F₂O₃ gives a monoisotopic mass of 284.1224 g/mol .[9] In ESI-MS, we expect to see ions corresponding to this mass plus a charge carrier.
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion Species | Predicted m/z | Calculated Elemental Formula |
| [M+H]⁺ | 285.1302 | C₁₅H₁₉F₂O₃⁺ |
| [M+Na]⁺ | 307.1121 | C₁₅H₁₈F₂NaO₃⁺ |
| [M+K]⁺ | 323.0861 | C₁₅H₁₈F₂KO₃⁺ |
The fragmentation pattern provides a structural fingerprint. Key bond cleavages, such as alpha-cleavage adjacent to the carbonyl groups, are anticipated.[10][11]
Table 4: Predicted Major Fragment Ions in MS/MS (Precursor Ion: m/z 285.1302)
| Predicted m/z | Proposed Fragment | Fragmentation Pathway Description |
| 239.1197 | [M+H - C₂H₅OH]⁺ | Loss of neutral ethanol from the ester, a common pathway for ethyl esters. |
| 141.0143 | [C₇H₄F₂O]⁺ | Alpha-cleavage at the ketone, yielding the highly stable 2,4-difluorobenzoyl cation. This is expected to be a prominent, diagnostic peak. |
| 113.0030 | [C₇H₄F]⁺ | Loss of carbon monoxide (CO) from the 2,4-difluorobenzoyl cation. |
Observing the accurate mass of the molecular ion and the predicted key fragments provides orthogonal, confirmatory evidence for the structure elucidated by NMR.
Experimental Protocol: LC-MS (ESI) Analysis
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. Perform a serial dilution to create a working solution of ~1-10 µg/mL in a suitable mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[12] Formic acid aids in protonation for positive ion mode ESI.
-
LC-MS System Setup:
-
Chromatography: Use a C18 reverse-phase column to separate the analyte from any potential impurities before it enters the mass spectrometer.
-
Ion Source: Set the ESI source to positive ion mode. Optimize key parameters, including sprayer voltage, capillary temperature, and nebulizing gas flow, to achieve a stable and robust signal.[13]
-
-
Data Acquisition:
-
Full Scan MS: Acquire data in full scan mode over a relevant m/z range (e.g., 100-500) to detect the molecular ion ([M+H]⁺, [M+Na]⁺).
-
MS/MS: Perform a separate run or use a data-dependent acquisition method. Set the most abundant molecular ion (e.g., m/z 285.13) as the precursor for collision-induced dissociation (CID) and acquire the product ion spectrum.
-
-
Data Analysis: Extract the accurate mass of the parent ion and compare it to the theoretical mass to confirm the elemental formula. Propose structures for the major fragment ions observed in the MS/MS spectrum and verify that they are consistent with the known structure.
Visualization: Predicted ESI-MS Fragmentation Pathway
Caption: Predicted fragmentation of this compound in ESI-MS/MS.
Conclusion: A Synergistic and Self-Validating Approach
The structural validation of a novel compound is not achieved by a single measurement but by the convergence of evidence from multiple, orthogonal techniques. This guide demonstrates how NMR spectroscopy and mass spectrometry provide a powerful, synergistic toolkit for the unambiguous characterization of this compound.
-
NMR definitively establishes the atomic connectivity, confirming the presence of the ethyl ester, the seven-carbon chain, and the specific 2,4-disubstitution pattern on the phenyl ring.
-
High-Resolution MS confirms the elemental composition with high precision, ruling out isobaric impurities.
-
Tandem MS provides a structural fingerprint through fragmentation, corroborating the connectivity established by NMR.
When the experimental data from these analyses align with the predicted values, as outlined in this guide, a researcher can have the highest degree of confidence in the structure and purity of their synthesized material. This rigorous, self-validating approach is fundamental to scientific integrity and is an absolute prerequisite for advancing a compound in any research or development pipeline.
References
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Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe. [Link]
-
Harris, R. K., Becker, E. D., De Menezes, S. M. C., Goodfellow, R., & Granger, P. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link]
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University of California, Santa Barbara. (n.d.). Chemical Shift Referencing. UCSB Chemistry and Biochemistry NMR Facility. [Link]
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Starkey, L. S. (2010). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR: Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 87(9), 976-978. [Link]
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IUPAC. (2017). A critical review of reporting and storage of NMR data for spin-half nuclei in small molecules. Project Details. [Link]
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Harris, R. K., Becker, E. D., De Menezes, S. M. C., Granger, P., Hoffman, R. E., & Zilm, K. W. (2008). Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). Pure and Applied Chemistry, 80(1), 59-84. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for various chemical syntheses. [Link]
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DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]
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University of Oxford, Department of Chemistry. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]
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ResearchGate. (2020). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]
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Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]
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Chan, E., & Wee, P. Y. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical and Experimental Pharmacology and Physiology, 30(s2), 1-10. [Link]
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Nierengarten, J. F., Noth, J., & Holler, M. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 92(1), 434-453. [Link]
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Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
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Arctom Scientific. (n.d.). CAS NO. 898753-10-1 | this compound. [Link]
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A Researcher's Guide to Catalyst Selection for the Friedel-Crafts Acylation of Fluorinated Aromatics
Introduction: The Enduring Relevance and Unique Challenges of Acylating Fluorinated Aromatics
The Friedel-Crafts acylation, a cornerstone of C-C bond formation discovered in 1877, remains an indispensable tool in modern organic synthesis.[1] Its ability to install an acyl group onto an aromatic ring provides direct access to aryl ketones, which are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] The incorporation of fluorine into aromatic systems is a widely adopted strategy in drug development to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. Consequently, the efficient acylation of fluorinated aromatics is a frequent and critical challenge for researchers in the field.
However, these substrates present a significant hurdle. The high electronegativity of fluorine deactivates the aromatic ring through a powerful inductive effect, rendering it less nucleophilic and thus less reactive towards electrophilic aromatic substitution.[4] This inherent low reactivity necessitates careful optimization of catalysts and reaction conditions to achieve satisfactory yields and selectivities. This guide provides a comparative analysis of various catalytic systems for the Friedel-Crafts acylation of fluorinated aromatics, offering field-proven insights and experimental data to inform your catalyst selection and methodology.
The Core Mechanism: Generating the Acylium Ion
The reaction proceeds via an electrophilic aromatic substitution pathway. The catalyst's primary role is to generate a highly reactive acylium ion ([R-C≡O]⁺) from an acylating agent, typically an acyl chloride or anhydride.[5][6] This electrophile is then attacked by the electron-rich aromatic ring. A key advantage of the acylation reaction over its alkylation counterpart is that the resulting ketone is less reactive than the starting material, which effectively prevents polysubstitution.[7] Furthermore, the resonance-stabilized acylium ion does not undergo the rearrangements that often plague alkylations.[6]
Caption: General mechanism of Friedel-Crafts acylation.
Comparative Analysis of Catalytic Systems
The choice of catalyst is the most critical parameter for successfully acylating deactivated fluorinated aromatics. The ideal catalyst should be strong enough to generate the acylium ion but not so harsh that it leads to side reactions or degradation.
Classical Lewis Acids: The High-Reactivity Workhorses
Traditional Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are highly effective due to their strong acidity.[3][8]
-
Expertise & Experience: AlCl₃ is often the first catalyst screened due to its sheer reactivity. For a deactivated ring, its power is a significant advantage. However, this strength comes at a cost. The product ketone, a Lewis base, forms a stable complex with AlCl₃, which necessitates the use of stoichiometric or even super-stoichiometric amounts of the catalyst.[5][9] This leads to difficult aqueous workups and generates significant corrosive waste.
-
Trustworthiness: While reliable for achieving conversion, the requirement for stoichiometric quantities and the exothermic nature of the reaction can introduce variability, especially on a larger scale.[10] Precise control of addition rates and temperature is crucial.
Metal Triflates: The Rise of Catalytic Efficiency
Metal trifluoromethanesulfonates (triflates), such as those of Scandium (Sc(OTf)₃), Ytterbium (Yb(OTf)₃), and Hafnium (Hf(OTf)₄), have emerged as powerful, water-tolerant Lewis acids that can often be used in truly catalytic amounts.[8][11][12]
-
Expertise & Experience: For deactivated substrates like fluorobenzene, metal triflates represent a significant process improvement. They do not form the same intractable complexes with the product, allowing for catalyst turnover.[11] A particularly potent system for unactivated benzenes involves a combination of Hafnium(IV) triflate (Hf(OTf)₄) and trifluoromethanesulfonic acid (TfOH), which can drive reactions to completion with low catalyst loading.[11] Lanthanide triflates are also noted for their reusability.[11]
-
Trustworthiness: These catalysts offer higher reproducibility and simpler workups compared to AlCl₃. Their activity is often predictable, and their tolerance to trace amounts of water makes them more robust for industrial applications.
Brønsted Superacids: Halogen-Free Alternatives
Strong Brønsted acids, especially trifluoromethanesulfonic acid (TfOH) and heteropoly acids (HPAs), can catalyze acylations, often without any metal or halogen.[13][14][15]
-
Expertise & Experience: TfOH is an exceptionally strong acid capable of protonating even weak bases to generate electrophiles.[14] It can be used as a catalyst on its own or, more effectively, as a co-catalyst with a Lewis acid like Hf(OTf)₄ to accelerate the reaction.[11] Heteropoly acids are solid Brønsted acids that offer the benefits of heterogeneous catalysis, such as easy separation and recyclability, though they may have lower thermal stability and surface area compared to other solid supports.[3][15]
-
Trustworthiness: These systems provide a "greener" approach to acylation.[16] Reactions are often clean, and the absence of metal halides simplifies product purification. Their performance, however, is highly dependent on the specific acid and substrate pairing.
Heterogeneous Catalysts: The Path to Sustainable Synthesis
Solid acid catalysts, such as zeolites, clays (e.g., montmorillonillonite K10), and supported acids (e.g., 12-TPA on ZrO₂), are at the forefront of sustainable chemistry.[3][17][18]
-
Expertise & Experience: The primary advantage of heterogeneous catalysts is the ease of separation from the reaction mixture, allowing for straightforward product isolation and catalyst recycling.[3][17] This is particularly valuable in large-scale industrial processes. While their activity with deactivated substrates like fluoroaromatics may be lower than homogeneous systems, they can be highly effective under optimized conditions, such as in continuous-flow reactors.[18]
-
Trustworthiness: These catalysts provide a robust and environmentally benign platform for acylation. The fixed-bed nature of many solid catalysts in flow chemistry leads to highly consistent product quality and simplified process control.[18]
Data Presentation: Performance Comparison
The following table summarizes representative performance data for the acylation of fluorobenzene with acetyl chloride, a common model reaction for evaluating catalyst efficacy with deactivated aromatic substrates.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Predominant Isomer | Reference(s) |
| AlCl₃ | 110 | Dichloromethane | 0 to RT | 1 | ~85 | para | [8][10] |
| FeCl₃ | 110 | (neat) | 80 | 2 | ~80 | para | [11][19] |
| Hf(OTf)₄ / TfOH | 5 / 10 | (neat) | 50 | 3 | >90 | para | [11] |
| Yb(OTf)₃ | 10 | Nitromethane | 100 | 12 | ~93 | para | [11] |
| Zeolite H-Beta | (Heterogeneous) | (neat) | 150 | 6 | ~75 | para | [13][17] |
| La(OTf)₃ / TfOH | 5 / 10 | Dichloromethane | RT | 4 | >95 | >99% para | [4] |
Note: Yields and conditions are illustrative and compiled from multiple sources to show representative trends. Actual results will vary based on specific experimental setup.
Experimental Protocols: A Practical Comparison
The procedural differences between using a classical Lewis acid and a modern metal triflate catalyst are significant. Below are two representative protocols that highlight these distinctions.
Caption: A generalized experimental workflow for catalyst comparison.
Protocol 1: Acylation of Fluorobenzene using Aluminum Chloride (AlCl₃)
This protocol illustrates the use of a traditional, stoichiometric Lewis acid.
-
Causality Behind Choices: Anhydrous conditions are critical as AlCl₃ reacts violently with water.[10] Dichloromethane is a common inert solvent. The reaction is cooled to 0°C initially to control the highly exothermic reaction between AlCl₃ and the acyl chloride.[10] A stoichiometric excess of AlCl₃ is used to ensure full conversion, accounting for complexation with the product. The acidic aqueous quench is required to break down the aluminum-ketone complex.[9]
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Fluorobenzene
-
Acetyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M), Ice
-
Saturated Sodium Bicarbonate Solution, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous AlCl₃ (1.1 equivalents).
-
Add anhydrous DCM and cool the suspension to 0°C in an ice bath.
-
Add acetyl chloride (1.0 equivalent) dropwise via the dropping funnel over 15 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, add fluorobenzene (1.05 equivalents) dropwise over 15 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor reaction progress by TLC or GC.
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and 1M HCl with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 4-fluoroacetophenone.
Protocol 2: Acylation of Fluorobenzene using Ytterbium Triflate (Yb(OTf)₃)
This protocol demonstrates a more modern approach using a catalytic amount of a metal triflate.
-
Causality Behind Choices: Yb(OTf)₃ is water-tolerant, simplifying the setup, though dry conditions are still good practice.[11] A catalytic amount (10 mol%) is sufficient. Higher temperatures are often required to achieve reasonable reaction rates with a milder, catalytic system compared to the stoichiometric AlCl₃ method. The workup is significantly simpler as there is no bulky metal-product complex to decompose; a simple basic wash neutralizes any acid.[8]
Materials:
-
Ytterbium(III) Trifluoromethanesulfonate (Yb(OTf)₃)
-
Fluorobenzene
-
Acetic Anhydride
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add fluorobenzene (1.0 equivalent), acetic anhydride (1.2 equivalents), and Yb(OTf)₃ (10 mol%).
-
Heat the mixture to 100°C and stir for 12 hours. Monitor the reaction by TLC or GC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Wash the organic solution sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Conclusion and Future Outlook
The Friedel-Crafts acylation of fluorinated aromatics, while challenging due to substrate deactivation, is readily achievable with the appropriate choice of catalyst.
-
Classical Lewis acids (AlCl₃) remain a viable option for their high reactivity, but their use is hampered by stoichiometric requirements and significant waste generation.[5]
-
Metal triflates (Hf(OTf)₄, Yb(OTf)₃) offer a superior alternative, enabling the reaction to be run with catalytic loadings, simplifying workup, and improving the overall process economy.[8][11]
-
Brønsted acids and heterogeneous systems represent the frontier of "green" acylation chemistry, providing metal-free options and pathways for catalyst recycling and continuous manufacturing.[15][18]
For researchers and drug development professionals, the trend is clearly moving away from stoichiometric, corrosive reagents towards more sustainable, catalytic systems. The initial investment in developing a process with a recyclable solid acid or an efficient metal triflate often pays dividends in terms of reproducibility, scalability, and environmental impact.
References
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- Lee, S., et al. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7590–7594. [Link: https://pubs.acs.org/doi/10.1021/acs.orglett.0c02824]
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- Srogl, J., et al. (2015). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. Organic Letters, 17(23), 5842–5845. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4670566/]
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- Unknown. (n.d.).
- BenchChem. (2025). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance. Retrieved from benchchem.com. [Link: https://www.benchchem.
- Reddy, B. V. S., et al. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 3(2), 1-10. [Link: https://www.chemistryjournals.net/archives/2021/vol3/issue2/3-2-8]
- ResearchGate. (2025). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. Retrieved from researchgate.net. [Link: https://www.researchgate.
- MDPI. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 27(18), 5991. [Link: https://www.mdpi.com/1420-3049/27/18/5991]
- Yamamoto, H., & Ishihara, K. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 27(18), 5991. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9504780/]
- Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from scribd.com. [Link: https://www.scribd.
- ResearchGate. (2025). Trifluoromethanesulfonic Acid Catalyzed Novel Friedel-Crafts Acylation of Aromatics with Methyl Benzoate. Retrieved from researchgate.net. [Link: https://www.researchgate.
- ResearchGate. (2025). Highly Selective Catalytic Friedel—Crafts Acylation and Sulfonylation of Activated Aromatic Compounds Using Indium Metal. Retrieved from researchgate.net. [Link: https://www.researchgate.
- da Silva, M. J., et al. (2024). (PDF)
- Tanimu, A., et al. (2021). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. RSC Publishing. [Link: https://pubs.rsc.org/en/content/articlelanding/2021/re/d1re00236a]
- ResearchGate. (2025). Catalytic Friedel–Crafts Acylation of Heteroaromatics. Retrieved from researchgate.net. [Link: https://www.researchgate.
- Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube. [Link: https://www.youtube.
- ResearchGate. (n.d.). Friedel-Crafts Acylation and Related Reactions Catalyzed by Heteropoly Acids. Retrieved from researchgate.net. [Link: https://www.researchgate.
- Smith, M. B. (n.d.).
- askIITians. (2018, September 23). Product of friedelscraft benzoylationwith anhydrous AlCl3 or FeCl3. [Link: https://www.askiitians.
- Akiyama, T. (2009). Chiral Brønsted acid catalyzed Friedel–Crafts alkylation reactions. Chemical Society Reviews, 38(5), 1233-1240. [Link: https://pubs.rsc.org/en/content/articlelanding/2009/cs/b818837m]
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A Comparative Guide to the Synthesis of Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate for Pharmaceutical Research
For researchers and professionals in the dynamic field of drug development, the efficient and reliable synthesis of novel molecular entities is paramount. Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate, a fluorinated aromatic ketoester, represents a key building block in the synthesis of various pharmacologically active compounds. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth comparison of viable synthetic routes to this valuable intermediate, complete with experimental insights and supporting data to inform your research and development endeavors.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several strategic pathways. The most direct and widely employed method is the Friedel-Crafts acylation , a classic electrophilic aromatic substitution. An alternative, though potentially more complex, approach involves the use of organometallic reagents . This guide will dissect both methodologies, offering a critical evaluation of their respective strengths and weaknesses in the context of laboratory-scale synthesis and potential scale-up.
Route 1: The Friedel-Crafts Acylation Pathway
The Friedel-Crafts acylation is a robust and well-established method for the formation of aryl ketones.[1][2] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to activate an acylating agent, which then reacts with an aromatic ring.[1] For the synthesis of our target molecule, this pathway involves three key stages:
-
Preparation of Monoethyl Pimelate: The synthesis begins with the selective mono-esterification of a C7 dicarboxylic acid, such as pimelic acid.
-
Formation of Ethyl 7-chloro-7-oxoheptanoate: The resulting monoester is then converted to its corresponding acyl chloride.
-
Friedel-Crafts Acylation: Finally, the acyl chloride reacts with 1,3-difluorobenzene in the presence of a Lewis acid to yield this compound.
This multi-step approach offers a high degree of control and generally provides good yields.
Logical Workflow for Friedel-Crafts Acylation
Caption: Synthetic pathway for this compound via Friedel-Crafts Acylation.
Experimental Protocol: Friedel-Crafts Acylation
Stage 1: Synthesis of Monoethyl Pimelate
-
To a solution of pimelic acid (1 equivalent) in excess ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired monoester.
Stage 2: Synthesis of Ethyl 7-chloro-7-oxoheptanoate
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve Monoethyl Pimelate (1 equivalent) in anhydrous dichloromethane (DCM).
-
Carefully add thionyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Monitor the reaction to completion by TLC.
-
Cool the mixture and carefully remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride, which can often be used in the next step without further purification.
Stage 3: Friedel-Crafts Acylation
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM at 0 °C.
-
Add a solution of Ethyl 7-chloro-7-oxoheptanoate (1 equivalent) in DCM dropwise to the suspension.
-
Stir the mixture for 15-20 minutes at 0 °C.
-
Add 1,3-difluorobenzene (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with a saturated aqueous solution of sodium bicarbonate and then brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.
Data Summary: Friedel-Crafts Acylation Route
| Stage | Reaction | Key Reagents & Solvents | Reaction Conditions | Estimated Yield |
| 1 | Mono-esterification | Pimelic acid, Ethanol, Sulfuric acid (cat.) | Reflux, 4-6 h | 40-50% |
| 2 | Acyl Chloride Formation | Monoethyl Pimelate, Thionyl chloride, DCM | Reflux, 2-3 h | >90% |
| 3 | Friedel-Crafts Acylation | Ethyl 7-chloro-7-oxoheptanoate, 1,3-Difluorobenzene, AlCl₃, DCM | 0 °C to RT, 2-4 h | 60-70% |
Yields are estimated based on analogous reactions and may vary.
Route 2: The Organometallic Approach (A Comparative Perspective)
An alternative strategy for the synthesis of this compound involves the use of organometallic reagents, such as a Grignard or organolithium reagent, derived from 1,3-difluorobenzene. This nucleophilic reagent would then react with a suitable electrophilic derivative of the heptanoate chain.
Conceptual Workflow for an Organometallic Route
Caption: Conceptual workflow for an organometallic approach to the target molecule.
Comparative Analysis: Friedel-Crafts vs. Organometallic Routes
| Feature | Friedel-Crafts Acylation | Organometallic Route |
| Reagents | Readily available and relatively inexpensive. | Organolithium reagents require careful handling and anhydrous conditions. Grignard reagents are also moisture-sensitive. |
| Reaction Conditions | Generally mild, though the use of a strong Lewis acid is required. | Often requires cryogenic temperatures (-78 °C) to prevent side reactions. Strict anhydrous conditions are essential. |
| Scalability | Well-established for large-scale industrial synthesis. | Can be challenging to scale up due to the handling of highly reactive reagents and the need for precise temperature control. |
| Substrate Scope | Sensitive functional groups on the aromatic ring can be problematic. | Can be more tolerant of certain functional groups, but the strong basicity of the organometallic reagent can lead to side reactions with ester functionalities. |
| Byproducts | Generates stoichiometric amounts of Lewis acid waste, which requires quenching and disposal. | Typically generates metal halide salts as byproducts, which are generally easier to remove. |
| Overall Yield | Generally provides moderate to good overall yields. | Yields can be variable and are highly dependent on reaction conditions and the purity of reagents. |
Conclusion
For the laboratory-scale synthesis of this compound, the Friedel-Crafts acylation route offers a more reliable and straightforward approach . Its well-documented procedures and predictable outcomes make it the preferred method for most research applications. While the organometallic route presents an interesting alternative , the challenges associated with reagent handling, stringent reaction conditions, and potential for side reactions make it a less practical choice unless specific substrate functionalities preclude the use of Friedel-Crafts conditions.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research project, including available resources, desired scale, and the presence of other functional groups in more complex starting materials. This guide provides the foundational knowledge to make an informed decision and proceed with a scientifically sound synthetic strategy.
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A Comparative Guide to the Reactivity of Difluorobenzene Isomers in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Nuanced Role of Fluorine in Electrophilic Aromatic Substitution
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aryl ketones, which are pivotal intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2] When the aromatic substrate is substituted with fluorine, a halogen known for its unique electronic properties, the reactivity and regioselectivity of the reaction are significantly influenced. The two strongly electronegative fluorine atoms in difluorobenzene isomers substantially deactivate the benzene ring towards electrophilic attack compared to benzene itself, a consequence of fluorine's potent inductive electron-withdrawing effect (-I).[1]
However, the position of the fluorine substituents gives rise to notable differences in reactivity among the 1,2-, 1,3-, and 1,4-difluorobenzene isomers. This divergence stems from the interplay between the inductive effect and the resonance effect (+M), where the lone pairs on fluorine can donate electron density to the aromatic ring.[3][4] Although deactivating overall, this resonance effect is key to understanding the directing properties of fluorine and the relative reactivity of the isomers.[5][6] This guide provides an in-depth comparison of the reactivity of difluorobenzene isomers in acylation reactions, supported by available experimental data and mechanistic insights, to aid in experimental design and synthetic strategy.
Mechanistic Considerations: The Interplay of Inductive and Resonance Effects
The reactivity of the difluorobenzene isomers in electrophilic aromatic substitution is governed by the stability of the cationic intermediate, known as the sigma complex or arenium ion, formed during the reaction. Fluorine's strong inductive effect withdraws electron density from the ring, destabilizing this intermediate and thus deactivating the ring.[3] Conversely, the resonance effect of fluorine can donate electron density, particularly to the ortho and para positions, which can stabilize the positive charge of the sigma complex.[5][7] It is the balance of these two opposing effects that determines the overall reactivity and the preferred position of electrophilic attack.
Directing Effects of Fluorine
Fluorine is considered an ortho, para-director, despite being a deactivating group.[8][9] This is because the resonance stabilization of the sigma complex is most effective when the electrophile attacks the positions ortho or para to the fluorine atom, as this allows for a resonance structure where the positive charge is adjacent to the fluorine, enabling delocalization through a pi-bond.[5]
Below is a diagram illustrating the interplay of these electronic effects, which dictates the reactivity and regioselectivity of the difluorobenzene isomers.
Caption: Factors governing difluorobenzene isomer reactivity.[1]
Comparative Reactivity and Product Distribution
Experimental evidence consistently shows a clear order of reactivity among the difluorobenzene isomers in Friedel-Crafts acylation:
1,3-Difluorobenzene > 1,2-Difluorobenzene ≈ 1,4-Difluorobenzene [1]
This reactivity trend can be rationalized by examining the electronic environment of each isomer:
-
1,3-Difluorobenzene: This is the most reactive of the three isomers.[1] The inductive effects of the two fluorine atoms are additive at the 2-position, but at the 4- and 6-positions (ortho and para to one fluorine and meta to the other), the deactivating inductive effects are not fully cumulative. More importantly, the resonance effects of both fluorine atoms reinforce each other to activate the 4- and 6-positions, making them the most nucleophilic sites for acylation. The primary product is 2,4-difluoroacetophenone .[10][11]
-
1,2-Difluorobenzene: In this isomer, the two adjacent fluorine atoms strongly deactivate the ring through their combined inductive effects. While both are ortho, para-directors, the positions between the fluorine atoms are sterically hindered and electronically deactivated. Acylation primarily occurs at the 4-position, para to one fluorine and meta to the other, leading to the formation of 3,4-difluoroacetophenone .[12] The reactivity is significantly lower than that of the 1,3-isomer.
-
1,4-Difluorobenzene: This isomer is generally the least reactive. All positions on the ring are ortho to a fluorine atom, and the symmetrical arrangement of the powerful electron-withdrawing groups leads to a highly deactivated ring.[1] Acylation, when it occurs, yields 2,5-difluoroacetophenone .[13][14] In many instances, 1,4-difluorobenzene may show little to no reactivity under standard Friedel-Crafts conditions.[1]
Summary of Experimental Data
| Isomer | Major Product | Typical Yield | Representative Conditions |
| 1,3-Difluorobenzene | 2,4-Difluoroacetophenone | High (can exceed 90%) | Acetyl chloride, AlCl₃, often using excess 1,3-difluorobenzene as solvent, moderate temperatures. |
| 1,2-Difluorobenzene | 3,4-Difluoroacetophenone | Moderate to Low | Acetyl chloride, AlCl₃, often requires more forcing conditions (higher temperatures or longer reaction times). |
| 1,4-Difluorobenzene | 2,5-Difluoroacetophenone | Low to Very Low | Acetyl chloride, AlCl₃, typically requires harsh conditions and may result in no reaction. |
Experimental Protocol for Comparative Acylation
To ensure a valid comparison of reactivity, it is crucial to maintain consistent molar ratios of reactants, catalyst, and solvent, as well as identical reaction temperatures and durations for each isomer.
General Workflow
The following diagram outlines the general workflow for a comparative Friedel-Crafts acylation experiment.
Caption: General workflow for comparative Friedel-Crafts acylation.[1]
Step-by-Step Methodology
1. Reaction Setup:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
2. Reagent Addition:
-
Cool the mixture to 0 °C in an ice bath.[1]
-
Add the difluorobenzene isomer (1.0 equivalent) to the stirred suspension.[1]
-
Dilute acetyl chloride (1.1 equivalents) with anhydrous dichloromethane in the dropping funnel.[1]
-
Add the acetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.[1]
3. Reaction Progression:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
4. Workup:
-
Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.[15]
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.[15]
-
Combine the organic layers and wash sequentially with 5% hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.[1]
5. Isolation and Analysis:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[1]
-
Analyze the crude product by Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR to determine the conversion and product distribution. The yield of the respective acylated product will provide a direct measure of the relative reactivity of the isomer.[1]
Conclusion
The reactivity of difluorobenzene isomers in Friedel-Crafts acylation is a clear demonstration of the delicate balance between inductive and resonance effects. The superior reactivity of 1,3-difluorobenzene makes it a valuable substrate for the synthesis of 2,4-difluorophenyl ketones, which are common motifs in pharmaceuticals.[16][17] In contrast, the pronounced deactivation of 1,2- and particularly 1,4-difluorobenzene necessitates more stringent reaction conditions and often results in lower yields. For synthetic chemists, a thorough understanding of these reactivity patterns is essential for predicting reaction outcomes, optimizing conditions, and designing efficient synthetic routes to complex fluorinated molecules.
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Video: ortho–para-Directing Deactivators: Halogens - JoVE. (2023). Available at: [Link]
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Introduction
Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate is a keto-ester bearing a difluorophenyl moiety, a structural motif frequently associated with significant biological activity in medicinal chemistry. The presence of the fluorine atoms can enhance metabolic stability, binding affinity, and pharmacokinetic properties of a molecule. While specific biological data for this compound is not extensively documented in publicly available literature, its structural components—a 7-aryl-7-oxoheptanoate core—are present in a variety of compounds with demonstrated therapeutic potential.[1][2]
This guide provides a comprehensive overview of the potential biological activities of this compound by drawing parallels with structurally related molecules. We will explore potential therapeutic applications, propose detailed experimental protocols for biological activity screening, and present comparative data from analogous compounds to guide researchers in their investigation of this and similar chemical entities.
Potential Biological Activities: An Evidence-Based Extrapolation
Based on the known activities of structurally similar compounds, this compound and its analogs are hypothesized to exhibit a range of biological effects. The primary areas of interest include antifungal, anticancer, and anti-inflammatory activities.
Antifungal Activity
The 2,4-difluorophenyl group is a key component of several clinically successful antifungal agents, most notably fluconazole and ketoconazole.[3][4] This structural feature is crucial for their mechanism of action, which involves the inhibition of cytochrome P450 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis.[4][5] The disruption of this pathway leads to the accumulation of toxic sterol intermediates and compromised fungal membrane integrity.
Several studies have reported the synthesis and potent in vitro antifungal activity of various compounds containing the 2,4-difluorophenyl moiety against a spectrum of pathogenic fungi, including Candida species and Aspergillus fumigatus.[3][4] For instance, certain triazole derivatives incorporating this group have shown activities equal to or greater than ketoconazole and markedly superior to fluconazole.[3]
Anticancer Activity
The difluorophenyl motif has also been incorporated into molecules with demonstrated anticancer properties. While the specific mechanisms can vary, the introduction of fluorine atoms can influence cell permeability, interaction with target proteins, and resistance to metabolic degradation. Studies on various fluorinated compounds have shown cytotoxic effects against a range of cancer cell lines.[6][7][8] For example, certain novel derivatives of ethyl formate have exhibited anticancer activity towards human colon adenocarcinoma, uterus cancer, and breast carcinoma cells.[6]
Anti-inflammatory Activity
Compounds structurally related to 7-aryl-heptanoates, such as diarylheptanoids, are known to possess anti-inflammatory properties.[9][10] Their mechanism of action can involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or the modulation of inflammatory signaling pathways.[1][10] The keto-ester functionality in this compound could potentially interact with the active sites of these enzymes.
Proposed Experimental Workflows for Biological Activity Screening
To investigate the potential biological activities of this compound, a systematic screening approach is recommended. The following workflows outline detailed, step-by-step methodologies for key experiments.
Antifungal Susceptibility Testing Workflow
This workflow aims to determine the minimum inhibitory concentration (MIC) of the test compound against a panel of pathogenic fungi.
Caption: Workflow for determining antifungal activity using broth microdilution.
Detailed Protocol:
-
Preparation of Test Compound: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Fungal Strains: Utilize a panel of clinically relevant fungal strains, such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.
-
Inoculum Preparation: Grow fungal cultures on appropriate agar plates. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Broth Microdilution Assay: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in RPMI-1640 medium to obtain a range of concentrations.
-
Inoculation: Add the standardized fungal inoculum to each well.
-
Controls: Include wells with a known antifungal agent (e.g., fluconazole) as a positive control and wells with DMSO (vehicle) as a negative control.
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.
In Vitro Anticancer Activity Screening
This workflow describes the use of an MTT assay to assess the cytotoxic effects of the compound on cancer cell lines.
Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.
Detailed Protocol:
-
Cell Lines: Use a panel of human cancer cell lines, for example, MCF-7 (breast cancer) and HeLa (cervical cancer).
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Comparative Performance Data of Related Compounds
The following tables summarize the reported biological activities of compounds structurally related to this compound. This data provides a benchmark for evaluating the potential efficacy of the target compound.
Table 1: Antifungal Activity of 2,4-Difluorophenyl-Containing Compounds
| Compound Class | Fungal Species | Reported Activity (MIC in µg/mL) | Reference |
| Triazole Derivatives | Candida albicans | 0.125 - 8 | [3] |
| Cryptococcus neoformans | 0.25 - 4 | [3] | |
| Aspergillus fumigatus | 1 - 16 | [4] | |
| Dithiocarbamate Analogs | Candida species | Better than fluconazole and ketoconazole | [4] |
Table 2: Anticancer Activity of Related Heterocyclic Compounds
| Compound Class | Cancer Cell Line | Reported Activity (GI% or IC50) | Reference |
| Tetrahydroimidazo[2,1-c][1][2][3]triazin-3-yl)formates | SiHa (Uterus Cancer) | GI = 41-52% at 10-50 µg/mL | [6] |
| LS180 (Colon Adenocarcinoma) | High potential to reduce growth at 50 µg/mL | [6] | |
| 1,3,4-Thiadiazole Derivatives | MCF-7 (Breast Cancer) | IC50 values of 52.35–65.95 µM | [7] |
Table 3: Anti-inflammatory Activity of Diarylheptanoid Analogs
| Compound | Target | Reported Activity (IC50) | Reference |
| Hexahydrocurcumin | COX-2 | 0.7 µM | [10] |
| Diarylheptylamine Analogs | iNOS and COX-2 | Inhibition observed | [10] |
Conclusion
While direct experimental data on the biological activity of this compound is currently limited, a comprehensive analysis of structurally related compounds strongly suggests its potential as a candidate for antifungal, anticancer, and anti-inflammatory screening. The presence of the 2,4-difluorophenyl moiety is a particularly promising indicator for antifungal activity. The proposed experimental workflows provide a robust framework for systematically evaluating these potential therapeutic properties. Further investigation into this and related compounds is warranted to explore their full potential in drug discovery and development.
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Zhang, D. Z., Zhou, T. S., Wu, Y. J., Liu, C. M., Ma, M. C., & Feng, X. T. (1997). Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols. Yao Xue Xue Bao, 32(12), 943-949. [Link]
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Hu, H., et al. (2014). Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates. European Journal of Medicinal Chemistry, 74, 473-482. [Link]
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Amerigo Scientific. Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate. [Link]
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Sagatova, A. A., Keniya, M. V., Wilson, R. K., & Monk, B. C. (2015). Rational Design of New Monoterpene-Containing Azoles and Their Antifungal Activity. Antibiotics, 4(1), 50-77. [Link]
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Nawara, D., et al. (2012). Synthesis, crystal structure and anticancer activity of novel derivatives of ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][1][2][3]triazin-3-yl)formate. European Journal of Medicinal Chemistry, 54, 86-95. [Link]
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Poczta, A., et al. (2022). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 27(19), 6527. [Link]
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Gizebo, A., et al. (2010). Synthesis, anticancer and antioxidant activities of 7-methoxyisoflavanone and 2,3-diarylchromanones. European Journal of Medicinal Chemistry, 45(11), 5271-5277. [Link]
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Wang, L., et al. (2023). Synthesis and Antitumor Activity of 3-[2-(4-Hydroxy-Phenyl)-Ethyl]-Benzo[ d ] Isoxazole-4,6-Diol. International Journal of Organic Chemistry, 13(01), 1-6. [Link]
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Jahng, Y., & Park, J. G. (2018). Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. Molecules, 23(12), 3107. [Link]
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Osorio, M., et al. (2006). Preparation and anti-inflammatory activities of diarylheptanoid and diarylheptylamine analogs. Bioorganic & Medicinal Chemistry, 14(10), 3326-3333. [Link]
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A Senior Application Scientist's Guide to HPLC Purity Assessment of Synthesized Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate
This in-depth technical guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of synthesized Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate. Designed for researchers, scientists, and drug development professionals, this guide delves into the rationale behind methodological choices, presents supporting experimental data, and offers detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Significance of Purity in Drug Development
This compound is an aromatic keto-ester with potential applications as a building block in the synthesis of pharmacologically active molecules. The presence of a difluorinated phenyl ring can enhance metabolic stability and binding affinity, making it a valuable scaffold in medicinal chemistry. As with any active pharmaceutical ingredient (API) precursor, rigorous purity assessment is paramount. Even minute impurities can have significant impacts on the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination in the pharmaceutical industry, offering high resolution, sensitivity, and quantitative accuracy.[1][2]
This guide will compare two common reversed-phase HPLC approaches for the purity analysis of this compound: the industry-standard C18 stationary phase and a Phenyl-Hexyl stationary phase, which offers alternative selectivity for aromatic compounds. The comparison will be framed within the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical method validation, ensuring that the discussed methodologies are robust and suitable for their intended purpose.[3][4]
Understanding the Analyte and Potential Impurities
The target molecule, this compound, possesses a UV-active aromatic ring, making UV detection a suitable choice for HPLC analysis. Its structure consists of a polar ester group, a non-polar alkyl chain, and an aromatic ketone. This combination of functionalities allows for good retention on reversed-phase columns.
The most common synthetic route to this compound is a Friedel-Crafts acylation of 1,3-difluorobenzene with an acyl chloride derived from monoethyl pimelate.[5][6] This reaction, while effective, can lead to several potential impurities that a robust HPLC method must be able to separate:
-
Positional Isomers: Acylation of 1,3-difluorobenzene can potentially occur at different positions on the aromatic ring, leading to isomers such as Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate or Ethyl 7-(3,5-difluorophenyl)-7-oxoheptanoate.
-
Unreacted Starting Materials: Residual 1,3-difluorobenzene and the pimelic acid monoethyl ester acyl chloride may be present.
-
Byproducts of Side Reactions: Friedel-Crafts reactions can sometimes lead to poly-acylation, where more than one acyl group is added to the aromatic ring.[7]
-
Degradation Products: The ester functionality could be susceptible to hydrolysis under certain conditions, leading to the corresponding carboxylic acid.
A well-developed HPLC method should be "stability-indicating," meaning it can resolve the main peak from all potential impurities and degradation products.
Comparative Analysis of HPLC Stationary Phases: C18 vs. Phenyl-Hexyl
The choice of stationary phase is the most critical factor in achieving the desired separation in HPLC.[8] For our target analyte, we will compare the two most relevant reversed-phase column chemistries.
The Workhorse: C18 (Octadecyl) Columns
C18 columns are the most widely used in reversed-phase HPLC due to their high hydrophobicity and broad applicability.[2] Retention is primarily based on the hydrophobic interactions between the analyte and the C18 alkyl chains. For this compound, the heptanoate chain and the phenyl ring will both contribute to its retention on a C18 column.
Advantages of C18:
-
Robust and well-characterized: A vast body of literature and application notes supports their use.
-
Excellent retention for non-polar compounds: The long alkyl chain of the analyte will interact strongly with the stationary phase.
-
High surface area: Provides good loading capacity.
Limitations for Aromatic Compounds:
-
Limited shape selectivity: May not always effectively resolve structurally similar aromatic isomers.
-
Potential for peak tailing: Residual silanols on the silica backbone can interact with polar functional groups, leading to asymmetric peaks.
The Alternative: Phenyl-Hexyl Columns
Phenyl-Hexyl columns offer a different selectivity profile compared to C18.[9] The phenyl groups in the stationary phase can undergo π-π interactions with the aromatic ring of the analyte, providing an additional retention mechanism beyond simple hydrophobicity.[1] The hexyl spacer provides a degree of hydrophobic interaction as well.
Advantages of Phenyl-Hexyl for Aromatic Analytes:
-
Enhanced selectivity for aromatic compounds: The potential for π-π stacking can lead to better resolution of aromatic isomers.[10]
-
Orthogonal selectivity to C18: If a C18 column fails to provide adequate separation, a Phenyl-Hexyl column is an excellent alternative to try.[11]
-
Good peak shape for polar analytes: Modern phenyl columns often have advanced end-capping to minimize silanol interactions.
Considerations:
-
Retention can be less than C18 for purely aliphatic compounds.
-
The mobile phase composition can have a more pronounced effect on selectivity due to competition for π-π interactions.
Head-to-Head Comparison: Predicted Performance
| Feature | C18 Stationary Phase | Phenyl-Hexyl Stationary Phase | Rationale |
| Primary Retention Mechanism | Hydrophobic interactions | Hydrophobic and π-π interactions | The C18 phase relies on the partitioning of non-polar moieties, while the Phenyl-Hexyl phase adds the potential for electronic interactions with the aromatic ring.[1] |
| Expected Resolution of Positional Isomers | Moderate | Potentially High | The differing electron density and steric hindrance of positional isomers are more likely to be differentiated by the π-π interactions of the Phenyl-Hexyl phase.[10][12] |
| Retention of Main Analyte | High | Moderate to High | The long alkyl chain of the analyte will ensure strong retention on C18. Retention on Phenyl-Hexyl will be a balance of hydrophobic and π-π interactions. |
| Peak Shape | Good to Excellent (with modern, end-capped columns) | Excellent | Phenyl-Hexyl columns are often designed to provide excellent peak shape for a wide range of analytes.[11] |
| Method Development Starting Point | A good initial choice due to its wide applicability. | An excellent second choice for method optimization, especially if isomer separation is challenging. |
Experimental Protocols and Data
The following are detailed, step-by-step methodologies for the purity assessment of this compound using both a C18 and a Phenyl-Hexyl column. These protocols are designed to be self-validating, incorporating system suitability tests as per ICH guidelines.[13]
Sample and Standard Preparation
-
Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (1.0 mg/mL): Prepare the synthesized sample in the same manner as the standard solution.
-
Spiked Sample Solution: To a portion of the sample solution, spike with a small amount of a mixture of potential impurities (if available) or a sample from a forced degradation study to demonstrate specificity.
HPLC Method 1: C18 Column
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-17 min: 95% B
-
17-17.1 min: 95% to 60% B
-
17.1-20 min: 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (based on the UV absorbance of the difluorobenzoyl chromophore)[14]
-
Injection Volume: 10 µL
HPLC Method 2: Phenyl-Hexyl Column
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 55% B
-
2-15 min: 55% to 90% B
-
15-17 min: 90% B
-
17-17.1 min: 90% to 55% B
-
17.1-20 min: 55% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
System Suitability
Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Theoretical Plates: ≥ 2000
Data Analysis and Purity Calculation
The purity of the synthesized sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Hypothetical Results and Comparison
| Parameter | HPLC Method 1 (C18) | HPLC Method 2 (Phenyl-Hexyl) |
| Retention Time of Main Peak | ~12.5 min | ~11.8 min |
| Resolution of Main Peak from Closest Impurity | 1.8 | 2.5 |
| Tailing Factor of Main Peak | 1.2 | 1.1 |
| Purity of Synthesized Batch | 99.5% | 99.6% |
Interpretation: In this hypothetical scenario, both methods are suitable for the purity assessment of this compound. However, the Phenyl-Hexyl column provides superior resolution of the main peak from its closest eluting impurity, which is likely a positional isomer. This demonstrates the alternative selectivity of the Phenyl-Hexyl phase and its advantage for this specific separation.
Method Validation According to ICH Q2(R1)
To ensure the reliability of the chosen HPLC method, it must be validated according to the ICH Q2(R1) guidelines.[15][16] The following parameters should be assessed:
-
Specificity: The ability to unequivocally assess the analyte in the presence of expected components (impurities, degradation products). This is demonstrated by the resolution of the main peak from all other peaks in the chromatogram of a spiked sample.[3]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the standard solution (e.g., 50% to 150% of the nominal concentration) and plotting the peak area against concentration. A correlation coefficient (R²) of ≥ 0.999 is typically required.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For purity analysis, the range should typically cover from the reporting threshold of the impurities to 120% of the specification.[13]
-
Accuracy: The closeness of the test results to the true value. This can be assessed by the recovery of a known amount of analyte spiked into a placebo matrix or by comparing the results to a well-characterized reference standard.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is assessed at three levels: repeatability (intra-assay), intermediate precision (inter-assay, different days, analysts, or equipment), and reproducibility (between laboratories).
-
Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
Visualizing the Workflow
The following diagram illustrates the logical workflow for the HPLC purity assessment of this compound.
Conclusion and Recommendations
The purity assessment of synthesized this compound can be effectively achieved using reversed-phase HPLC with UV detection. While a standard C18 column provides good performance, a Phenyl-Hexyl column offers superior resolution for potential positional isomers due to its alternative selectivity based on π-π interactions.
Recommendation: For routine quality control, a validated method using a C18 column may be sufficient if all known impurities are well-resolved. However, for method development, characterization of new synthetic batches, and in cases where isomeric purity is critical, the use of a Phenyl-Hexyl column is highly recommended. The final choice of method should be based on a thorough validation study that demonstrates its suitability for the intended purpose, in full compliance with ICH Q2(R1) guidelines.
References
-
SMT. Phenyl-Hexyl Columns. SMT - Separation Methods Technologies. Available at: [Link].
-
Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. Waters Knowledge Base. Available at: [Link].
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Agilent Technologies. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Available at: [Link].
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link].
-
Altabrisa Group. Key Validation Characteristics in ICH Q2. (2023-07-26). Available at: [Link].
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Queen's University Belfast Research Portal. Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. (2023-04-12). Available at: [Link].
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ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link].
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link].
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-
Chromatography Forum. beta keto esters by HPLC. (2010-11-26). Available at: [Link].
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link].
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INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Available at: [Link].
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Phenomenex. Reversed Phase HPLC Columns. Available at: [Link].
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PubMed. Reverse-phase HPLC analysis and purification of small molecules. Available at: [Link].
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MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide. Available at: [Link].
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National Institute of Standards and Technology. 2,4-D - the NIST WebBook. Available at: [Link].
-
PubChem. 2,4'-Difluorobenzophenone. Available at: [Link].
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NIH. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. (2020-11-01). Available at: [Link].
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YouTube. Friedel Crafts Alkylation and Acylation. (2021-03-04). Available at: [Link].
-
YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017-07-05). Available at: [Link].
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YouTube. Friedel Crafts Acylation Experiment Part 1, Prelab. (2020-10-15). Available at: [Link].
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YouTube. Friedel Crafts Acylation in Organic Chemistry. (2015-12-28). Available at: [Link].
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Khan Academy. Friedel-Crafts acylation. (2010-10-19). Available at: [Link].
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A Senior Application Scientist's Guide to Benchmarking Work-up Procedures for Ketoester Synthesis
For researchers and professionals in drug development, β-ketoesters are invaluable synthetic intermediates, prized for their versatility in forming carbon-carbon bonds.[1][2] However, the successful synthesis of these molecules is only half the battle. The subsequent work-up and purification are critical steps that significantly impact the final yield, purity, and overall efficiency of the process. Ketoesters are notoriously sensitive compounds, susceptible to hydrolysis and subsequent decarboxylation, especially under harsh acidic or basic conditions or at elevated temperatures.[3] Furthermore, their existence as a rapidly interconverting mixture of keto and enol tautomers can introduce complexities in purification and characterization.[4]
This guide provides an in-depth comparison of common work-up procedures for ketoester synthesis. We will move beyond simple protocol listings to explain the causality behind experimental choices, offering field-proven insights to help you select and optimize the most efficient procedure for your specific application.
Understanding the Post-Reaction Landscape
Before selecting a work-up strategy, it is essential to understand the typical composition of a crude reaction mixture following a Claisen condensation, the classic method for ketoester synthesis.[5][6] The mixture is rarely a clean solution of the desired product. Instead, it's a complex matrix containing:
-
Product: The desired β-ketoester, which exists predominantly as its resonance-stabilized enolate salt under the basic reaction conditions. This deprotonation is the thermodynamic driving force of the reaction.[5][7]
-
Base: A stoichiometric amount of the alkoxide base (e.g., sodium ethoxide) is typically required.[5]
-
Starting Materials: Unreacted starting ester(s).
-
Solvents & Byproducts: The alcohol corresponding to the alkoxide base, and potential byproducts from side reactions like transesterification or self-condensation in crossed reactions.[3]
The primary goals of the work-up are to neutralize the base, protonate the product enolate to yield the neutral β-ketoester, and then separate it from all other components.
Procedure 1: The Standard-Bearer - Aqueous Extractive Work-up
This is the most universally applied method for isolating ketoesters. It relies on the principles of acid-base chemistry and liquid-liquid extraction to partition the components between an organic and an aqueous phase.[8][9]
Causality and Rationale
The initial step involves quenching the reaction with a cold, dilute acid. This serves two purposes: it neutralizes the strong alkoxide base and, crucially, it protonates the product enolate, converting it from a water-soluble salt to the neutral, organic-soluble ketoester.[3] Performing this at low temperatures is critical to minimize the rate of acid-catalyzed hydrolysis of the ester, a key degradation pathway.[3] Subsequent washes with water, bicarbonate, and brine systematically remove residual acid, salts, and other water-soluble impurities.[8]
Experimental Protocol: Aqueous Work-up
-
Quenching: Cool the reaction vessel in an ice bath. Slowly pour the crude reaction mixture into a beaker containing a stirred, cold (0-5 °C) solution of dilute acid (e.g., 1 M HCl or 10% acetic acid) until the solution is acidic to litmus paper.[1][3]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) two or three times. Combine the organic layers.
-
Washing:
-
Wash the combined organic layers with water to remove water-soluble impurities.
-
Wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Vent the separatory funnel frequently, as CO₂ gas will be generated.[10]
-
Wash with a saturated aqueous sodium chloride (brine) solution. This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.[3]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[3]
Workflow Diagram: Aqueous Extraction
Caption: Workflow for a typical aqueous extractive work-up.
Efficiency Benchmark
-
Yield: Good to very good. The primary risk of yield loss is from hydrolysis and decarboxylation if the quenching and washing steps are not performed at low temperatures.[3]
-
Purity: Moderate. This method is excellent at removing inorganic salts and highly polar impurities. However, unreacted starting materials and non-polar byproducts will remain with the product.
-
Time: Relatively fast and efficient for lab-scale synthesis.
-
Green Chemistry: Poor. Generates significant aqueous and organic solvent waste, aligning poorly with green chemistry principles.[11][12]
Procedure 2: The Industrial Powerhouse - Purification by Distillation
For ketoesters that are thermally stable, vacuum distillation is a powerful purification technique that separates compounds based on differences in their boiling points. It is particularly effective at removing non-volatile impurities.
Causality and Rationale
Many common β-ketoesters, like ethyl acetoacetate, have boiling points that are accessible under reduced pressure.[1] Applying a vacuum lowers the boiling point, allowing the compound to distill at a temperature below which significant thermal decomposition or decarboxylation would occur.[3] This method is ideal for separating the desired product from involatile salts, catalysts, or high-boiling point byproducts left after a preliminary aqueous work-up.
Experimental Protocol: Vacuum Distillation
-
Initial Work-up: Perform a standard aqueous extractive work-up (Procedure 1) to obtain the crude, solvent-free ketoester.
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware joints are properly sealed with vacuum grease.
-
Distillation: Add the crude ketoester and a few boiling chips or a magnetic stir bar to the distillation flask. Gradually apply vacuum and slowly heat the flask using an oil bath.
-
Fraction Collection: Discard any initial low-boiling fractions (forerun). Carefully collect the product fraction that distills at the correct temperature and pressure for your target ketoester.[1]
-
Isolation: Once the product fraction is collected, cool the system and carefully vent to atmospheric pressure before isolating the purified liquid.
Workflow Diagram: Vacuum Distillation
Caption: Workflow for purification by vacuum distillation.
Efficiency Benchmark
-
Yield: Can be very high for thermally stable compounds with well-separated boiling points.
-
Purity: Excellent. Capable of providing highly pure material (>98-99%).[13]
-
Time: Moderately time-consuming due to setup and the slow nature of the distillation process.
-
Green Chemistry: More favorable than chromatography as it avoids bulk solvent use for purification, but it is an energy-intensive process.
Procedure 3: The High-Purity Specialist - Column Chromatography
When distillation is not feasible due to thermal instability or when impurities have boiling points very close to the product, column chromatography is the method of choice for achieving the highest purity.
Causality and Rationale
Chromatography separates molecules based on their differential partitioning between a stationary phase (typically silica gel) and a liquid mobile phase. However, standard silica gel is acidic (due to surface silanol groups) and can catalyze the hydrolysis or decomposition of sensitive β-ketoesters.[4] Furthermore, the keto-enol tautomerism can lead to significant band broadening, resulting in poor separation.[4]
The critical insight for successfully chromatographing these compounds is to deactivate the silica gel . This is achieved by preparing the silica slurry in the eluent containing a small amount (0.5-1%) of a tertiary amine base, such as triethylamine (TEA).[4] The TEA neutralizes the acidic sites on the silica surface, preventing on-column degradation and often improving peak shape.
Experimental Protocol: Chromatography on Deactivated Silica
-
Initial Work-up: Isolate the crude ketoester using a standard aqueous extractive work-up (Procedure 1).
-
Eluent Preparation: Determine an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) using thin-layer chromatography (TLC). Add triethylamine (0.5-1% by volume) to this eluent.
-
Column Packing: Prepare a slurry of silica gel in the TEA-containing eluent and pack the chromatography column.
-
Loading and Elution: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute the column with the TEA-containing solvent system, collecting fractions.
-
Analysis and Concentration: Monitor the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent (and residual TEA) by rotary evaporation.
Workflow Diagram: Column Chromatography
Caption: Workflow for purification by column chromatography.
Efficiency Benchmark
-
Yield: Often lower than other methods due to potential irreversible adsorption on the stationary phase and the physical losses associated with the process.
-
Purity: Potentially the highest achievable purity, especially for complex mixtures where distillation fails.
-
Time: Very time-consuming and labor-intensive.
-
Green Chemistry: The least "green" option by a significant margin, generating large volumes of solvent waste and solid waste (used silica).[14][15]
Comparative Data Summary
The choice of work-up is a trade-off between purity, yield, time, and sustainability. The following table summarizes the performance of each procedure based on key efficiency metrics.
| Metric | Aqueous Extraction | Vacuum Distillation | Column Chromatography |
| Typical Yield | 80-95% | 75-90% | 50-80% |
| Achievable Purity | 85-95% (Crude) | >98% | >99% |
| Time Investment | Low | Medium | High |
| Scalability | Good | Excellent | Poor |
| Green Chemistry | Poor (High Solvent Waste) | Fair (High Energy Use) | Very Poor (High Solvent & Solid Waste) |
| Relative Cost | Low | Medium | High |
| Best For... | Rapid, routine isolation | Large-scale, high-purity production of thermally stable products | Small-scale, ultra-high purity isolation of complex or sensitive products |
Conclusion and Recommendations
There is no single "best" work-up procedure for ketoester synthesis; the optimal choice is dictated by the specific requirements of the experiment and the properties of the target molecule.
-
For routine synthesis and rapid isolation on a laboratory scale where moderate purity is acceptable for subsequent steps, the Aqueous Extractive Work-up is the most practical and efficient choice.
-
For large-scale production or when high purity of a thermally stable ketoester is paramount , Vacuum Distillation is the superior method. It is more scalable, economical at scale, and environmentally friendlier than chromatography.
-
For challenging separations involving thermally sensitive compounds or impurities with similar volatility , Column Chromatography on deactivated silica gel is the definitive, albeit resource-intensive, solution for achieving the highest levels of purity.
By understanding the underlying principles and inherent trade-offs of each method, the modern researcher can make an informed decision, optimizing their workflow to achieve the desired balance of purity, yield, and overall efficiency in the synthesis of these vital chemical building blocks.
References
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- Benchchem. (n.d.). Technical Support Center: Column Chromatography Purification of Keto Esters.
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International Journal of Education and Science Research Review. (n.d.). DEVELOPMENT OF GREEN CHEMISTRY METHODS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
- Google Patents. (n.d.). US4031130A - Aliphatic β-keto esters.
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JoVE. (n.d.). Video: Esters to β-Ketoesters: Claisen Condensation Mechanism. Retrieved from [Link]
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Celon Pharma. (2023). Fast Claisen condensation reaction optimization in a continuous flow reactor. Springer. Retrieved from [Link]
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GreenChem UBC. (n.d.). A Guide to Green Chemistry Experiments for Undergraduate Organic Chemistry Labs. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]
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NIH. (n.d.). Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods. Retrieved from [Link]
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Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]
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Royal Society Open Science. (2019). Greener synthesis of chemical compounds and materials. Retrieved from [Link]
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Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
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RSC Publishing. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]
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ResearchGate. (n.d.). Green Chemistry Approaches to Sustainable Organic Synthesis. Retrieved from [Link]
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A Critical Review of Synthesis Methods for Aryl Ketoesters: A Comparative Guide for Researchers
Aryl ketoesters are a class of organic compounds of paramount importance in the pharmaceutical and fine chemical industries. Their unique structural motif, featuring an aromatic ring directly attached to a keto-ester functionality, renders them versatile building blocks for the synthesis of a wide array of biologically active molecules and complex organic frameworks. The strategic importance of these intermediates has driven the development of numerous synthetic methodologies, each with its distinct advantages and limitations. This guide provides a critical review and comparative analysis of the most prominent methods for aryl ketoester synthesis, offering researchers, scientists, and drug development professionals the insights necessary to make informed decisions in their synthetic endeavors.
The Classic Approach: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a long-standing method for the synthesis of aryl ketones, which are direct precursors to aryl ketoesters.[1][2] The reaction typically involves the electrophilic substitution of an aromatic compound with an acylating agent, such as ethyl oxalyl chloride, in the presence of a Lewis acid catalyst.[2][3]
Mechanistic Insights
The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of the acylating agent with the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation known as a sigma complex. Subsequent deprotonation re-establishes aromaticity and yields the desired aryl ketoester.
Caption: Mechanism of Friedel-Crafts Acylation for Aryl Ketoester Synthesis.
Experimental Protocol: Synthesis of Ethyl 2-(4-methoxyphenyl)-2-oxoacetate
-
Materials: Anisole, ethyl oxalyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), ice, concentrated hydrochloric acid (HCl), saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.
-
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.1 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add anisole (1.0 eq).
-
Slowly add a solution of ethyl oxalyl chloride (1.05 eq) in anhydrous DCM to the mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Advantages and Disadvantages
| Advantages | Disadvantages |
| Utilizes readily available and inexpensive starting materials.[1] | Requires stoichiometric amounts of Lewis acid catalyst, leading to significant waste.[4] |
| Generally high-yielding for electron-rich aromatic substrates. | Limited functional group tolerance; substrates with basic functionalities can be problematic. |
| Well-established and robust methodology.[3] | Can be difficult to control regioselectivity with substituted arenes. |
| Harsh reaction conditions may not be suitable for sensitive substrates.[5] |
Modern Cross-Coupling Strategies: Palladium-Catalyzed β-Arylation
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the synthesis of aryl ketoesters is no exception. The β-arylation of α-keto esters provides a powerful and versatile method for the construction of these valuable compounds.[6][7] This approach typically involves the coupling of an α-keto ester enolate with an aryl halide.[6][7]
Mechanistic Insights
The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is followed by coordination of the α-keto ester enolate and subsequent reductive elimination to furnish the aryl ketoester and regenerate the palladium(0) catalyst. The choice of ligand is crucial for facilitating the key steps of the catalytic cycle.[8]
Caption: Catalytic Cycle for Palladium-Catalyzed β-Arylation of α-Keto Esters.
Experimental Protocol: Palladium-Catalyzed β-Arylation of Ethyl Pyruvate
-
Materials: Ethyl pyruvate, aryl bromide, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), tri-tert-butylphosphine (P(t-Bu)₃), potassium carbonate (K₂CO₃), toluene.[7]
-
Procedure:
-
In a glovebox, combine Pd₂(dba)₃ (2 mol%), P(t-Bu)₃ (8 mol%), and K₂CO₃ (3.0 eq) in a reaction vessel.
-
Add toluene, followed by the aryl bromide (1.5 eq) and ethyl pyruvate (1.0 eq).
-
Seal the vessel and heat the reaction mixture at 110 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
-
Advantages and Disadvantages
| Advantages | Disadvantages |
| Broad substrate scope and excellent functional group tolerance.[6][7] | Cost and sensitivity of palladium catalysts and phosphine ligands. |
| Milder reaction conditions compared to Friedel-Crafts acylation.[7] | Potential for competing side reactions, such as homo-coupling of the aryl halide. |
| High yields and good regioselectivity.[6] | Requires inert atmosphere and anhydrous conditions. |
| Access to a wide range of substituted aryl ketoesters.[7] |
One-Pot Conversion of Aryl Acetic Esters
A more recent and efficient approach involves the one-pot conversion of readily available aryl acetic esters to aryl ketoesters via a diazo transfer reaction followed by oxidation.[9] This method offers a streamlined process with mild reaction conditions.
Mechanistic Insights
The reaction begins with the deprotonation of the aryl acetic ester at the α-position, followed by a diazo transfer from a sulfonyl azide reagent to form an α-diazo ester intermediate. This intermediate is then oxidized in situ, often using an oxidant like dimethyldioxirane (generated from Oxone® and acetone), to yield the final aryl ketoester.
Caption: Reaction Pathway for the One-Pot Synthesis of Aryl Ketoesters from Aryl Acetic Esters.
Experimental Protocol: One-Pot Synthesis of Methyl Phenylglyoxylate
-
Materials: Methyl phenylacetate, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), p-acetamidobenzenesulfonyl azide, acetonitrile, Oxone®, sodium bicarbonate, acetone, benzene, water, diethyl ether.[9]
-
Procedure:
-
Dissolve methyl phenylacetate (1.0 eq) in anhydrous acetonitrile and add DBU (0.7 eq).
-
After stirring for 15 minutes at room temperature, add p-acetamidobenzenesulfonyl azide (1.2 eq) and continue stirring until the diazo transfer is complete (monitored by TLC).
-
In a separate flask, prepare a mixture of Oxone® (2.0 eq), sodium bicarbonate (4.0 eq), acetone, benzene, and water.
-
Cool the diazo ester solution to 0 °C and add the oxidant mixture.
-
Stir vigorously until the reaction is complete (disappearance of the yellow color).
-
Add water and extract the mixture with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
-
Advantages and Disadvantages
| Advantages | Disadvantages |
| Mild reaction conditions and simple operation.[9] | Use of potentially explosive sulfonyl azide reagents. |
| Good to excellent yields for a range of substrates.[9] | The in situ generation of dimethyldioxirane can be sensitive to reaction conditions. |
| Easily scalable procedure.[9] | May not be suitable for all functional groups. |
| Readily available starting materials.[9] |
Oxidation of Aryl Ketones with Selenium Dioxide
The direct oxidation of the α-methyl or α-methylene group of an aryl ketone using selenium dioxide (SeO₂) is another established method for preparing aryl ketoacids, which can be subsequently esterified to the corresponding aryl ketoesters.[10][11]
Mechanistic Insights
The Riley oxidation mechanism is believed to proceed through the enol form of the ketone.[12][13] The enol attacks the selenium dioxide, leading to the formation of a selenium-containing intermediate. A series of rearrangements and hydrolysis steps then result in the formation of the 1,2-dicarbonyl compound and elemental selenium.[9][14]
Caption: Simplified Mechanism of Selenium Dioxide Oxidation of Aryl Ketones.
Experimental Protocol: Oxidation of Acetophenone to Phenylglyoxylic Acid
-
Materials: Acetophenone, selenium dioxide, pyridine, toluene, ethyl acetate, hydrochloric acid, sodium hydroxide solution.[11]
-
Procedure:
-
Dissolve acetophenone (1.0 eq) in pyridine and add selenium dioxide (1.5 eq).
-
Reflux the mixture for 3 hours, then cool and let it stand overnight.
-
Filter the reaction mixture through celite and wash the filter cake with toluene.
-
Combine the filtrate and washings, and evaporate the solvent.
-
Dissolve the residue in ethyl acetate and wash with dilute HCl.
-
Extract the organic phase with a sodium hydroxide solution.
-
Acidify the aqueous layer with dilute HCl to precipitate the phenylglyoxylic acid.
-
Filter, wash with water, and dry the solid product. The resulting acid can then be esterified using standard methods.
-
Advantages and Disadvantages
| Advantages | Disadvantages |
| A direct method for introducing the second carbonyl group. | The high toxicity of selenium compounds is a major drawback.[14] |
| Generally good yields for a variety of aryl ketones.[10] | Harsh reaction conditions (refluxing in pyridine).[11] |
| The workup procedure to remove selenium byproducts can be tedious. | |
| The reaction produces a significant amount of toxic waste. |
Comparative Analysis and Conclusion
The choice of a synthetic method for aryl ketoesters is highly dependent on the specific requirements of the target molecule and the practical constraints of the laboratory or industrial setting.
| Method | Key Features | Ideal Applications |
| Friedel-Crafts Acylation | Inexpensive, robust, well-established. | Large-scale synthesis of simple, electron-rich aryl ketoesters where functional group tolerance is not a major concern. |
| Palladium-Catalyzed β-Arylation | High functional group tolerance, mild conditions, broad scope. | Synthesis of complex and highly functionalized aryl ketoesters, especially for medicinal chemistry applications. |
| One-Pot Conversion of Aryl Acetic Esters | Mild, efficient, scalable, one-pot procedure. | When a streamlined and efficient synthesis from readily available aryl acetates is desired. |
| Selenium Dioxide Oxidation | Direct oxidation of aryl ketones. | When the corresponding aryl ketone is readily available and the toxicity of selenium reagents can be safely managed. |
For researchers in drug development, the palladium-catalyzed methods offer the most versatility and functional group tolerance, which are critical for the synthesis of complex and diverse compound libraries. For large-scale industrial applications where cost is a primary driver, the classic Friedel-Crafts acylation, despite its drawbacks, may still be a viable option for certain targets. The one-pot conversion of aryl acetic esters represents a promising balance of efficiency, mildness, and scalability, making it an attractive modern alternative. The selenium dioxide oxidation, while effective, is often considered a less desirable option due to the toxicity of the reagents.
Ultimately, a thorough understanding of the mechanistic underpinnings and practical considerations of each method will empower the synthetic chemist to select the most appropriate and effective route for the synthesis of these crucial aryl ketoester building blocks.
References
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Ma, M., Li, C., Peng, L., Xie, F., Zhang, X., & Wang, J. (2005). An efficient synthesis of aryl α-keto esters. Tetrahedron Letters, 46(22), 3927-3929. [Link]
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Taber, D. F., & Sethuraman, M. R. (2000). Unsymmetrical Diaryl Ketones from Arenes. The Journal of Organic Chemistry, 65(1), 254–255. [Link]
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AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. Retrieved from [Link]
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Sharpless, K. B., & Gordon, K. M. (1976). Selenium dioxide oxidation of ketones and aldehydes. Evidence for the intermediacy of .beta.-ketoseleninic acids. Journal of the American Chemical Society, 98(1), 300-301. [Link]
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Wikipedia contributors. (2023, December 27). Riley oxidation. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]
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MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 28(15), 5789. [Link]
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Zhuang, J., Wang, C., Xie, F., & Zhang, W. (2009). One-pot efficient synthesis of aryl α-keto esters from aryl-ketones. Tetrahedron, 65(47), 9797-9800. [Link]
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Zavesky, B. P., Bartlett, S. L., & Johnson, J. S. (2017). Palladium-Catalyzed β-Arylation of α-Keto Esters. Organic Letters, 19(8), 2126–2129. [Link]
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Organic Chemistry Portal. (n.d.). Palladium-Catalyzed β-Arylation of α-Keto Esters. Retrieved from [Link]
- Moody, C. J., & Miah, S. (1996). A mild, efficient method for the oxidation of α-diazo-β-hydroxyesters to α-diazo-β-ketoesters. Tetrahedron, 52(4), 1345-1352.
- Sharma, T. C., & Ambalal, P. (1986). Liquid Phase Oxidation of Acetophenone to Phenylglyoxal by Selenium. Journal of Chemical Technology & Biotechnology, 36(10), 459-463.
- Miura, M., et al. (2000). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 33(7), 449-459.
- Google Patents. (2019). CN110590535A - Method for preparing aromatic glyoxylic acid by oxidizing aromatic ethyl ketone with selenium dioxide.
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Hesp, K. D., Lundgren, R. J., & Stradiotto, M. (2011). Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates. Journal of the American Chemical Society, 133(14), 5194–5197. [Link]
- Pramanik, M. M. D., & Rastogi, N. (2016). Synthesis of α-diazo-β-keto esters, phosphonates and sulfones via acylbenzotriazole-mediated acylation of a diazomethyl anion. Organic & Biomolecular Chemistry, 14(6), 2095-2103.
- Chen, J., Joseph, D., Xia, Y., & Lee, S. (2021). Synthesis of β-keto carboxylic acids, esters and amides. The Journal of Organic Chemistry, 86(8), 5943–5953.
- Google Patents. (2019). CN101643413B - One pot method for preparing aryl-alpha-keto ester based on arylethyl ketone.
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Slideshare. (2023). synthesis and transformation of diazo carbonyl compounds. Retrieved from [Link]
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ResearchGate. (2022). One-pot efficient synthesis of aryl α-keto esters from aryl-ketones. Retrieved from [Link]
- BenchChem. (2025). A Comparative Review of Synthetic Methodologies for Aryl Ketoesters.
- Moody, C. J., & Morfitt, C. N. (2016). Functionalizing the γ-Position of α-Diazo-β-ketoesters. Tetrahedron, 72(24), 3465-3471.
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Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
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ResearchGate. (2022). Methods for the Synthesis of α-Keto Esters. Retrieved from [Link]
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Li, Z., et al. (2020). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. ACS Omega, 5(14), 8035–8044. [Link]
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Beller, M., et al. (2017). Toward Green Acylation of (Hetero)arenes: Palladium-Catalyzed Carbonylation of Olefins to Ketones. Organic Letters, 19(17), 4568–4571. [Link]
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- da Silva, A. A. T., et al. (2019). Palladium and Copper‐Catalyzed Friedel–Crafts Acylation with Activated Amides. European Journal of Organic Chemistry, 2019(44), 7431-7438.
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A Comparative Guide to the Conformational Analysis of Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate
Introduction
To the researchers, scientists, and drug development professionals dedicated to advancing medicinal chemistry, understanding the three-dimensional structure of a molecule is paramount. Conformation, the spatial arrangement of atoms in a molecule, directly influences its physicochemical properties, receptor binding affinity, and metabolic stability. This guide provides an in-depth technical framework for the conformational analysis of Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate, a compound featuring a flexible alkyl chain and a substituted aromatic ring—a common motif in pharmacologically active agents.
Given the absence of specific published conformational studies on this molecule, this guide takes a proactive, methodology-focused approach. We will not merely review existing data but will instead present a comprehensive, integrated strategy combining computational modeling and advanced NMR spectroscopy to elucidate its conformational landscape. This guide will explain the causality behind our proposed experimental choices, establishing a self-validating protocol. Furthermore, we will compare the expected conformational behavior of our target molecule with simpler analogs to isolate and understand the structural contributions of its constituent parts.
Key Structural Features Governing Conformational Freedom
The conformational preferences of this compound are dictated by the interplay of several structural elements, each affording specific degrees of rotational freedom. A thorough analysis requires dissecting the molecule into its primary components:
-
The Flexible Heptanoate Chain: A seven-carbon chain with multiple C-C single bonds, allowing for a vast number of potential conformations, from fully extended to various folded forms.
-
The Aryl-Ketone Linkage: The bond between the 2,4-difluorophenyl ring and the carbonyl carbon (Ar-C(O)) is a critical rotational axis. The electronic and steric effects of the ortho- and para-fluorine substituents are expected to significantly influence the rotational barrier and the preferred orientation of the aromatic ring relative to the alkyl chain.
-
The Ketone-Alkyl Linkage: Rotation around the bond connecting the carbonyl group to the C6 of the heptanoate chain also contributes to the overall shape of the molecule.
The primary challenge lies in characterizing the dynamic equilibrium of conformers arising from rotation around these key bonds and identifying the most populated, lowest-energy states in a solution environment.
An Integrated Strategy for Conformational Elucidation
We propose a two-pronged approach that leverages the predictive power of computational chemistry with the empirical validation of NMR spectroscopy. This synergistic workflow ensures that the final conformational model is both theoretically sound and experimentally grounded.
Part 1: In Silico Conformational Search and Analysis
Computational modeling serves as the essential first step to map the potential energy surface of the molecule, identifying all viable low-energy conformers and the energy barriers that separate them.
Protocol 1: Computational Conformational Analysis
-
Initial Broad Conformational Search:
-
Rationale: To ensure a comprehensive exploration of the vast conformational space, a rapid, low-computational-cost method is employed to generate a large and diverse set of initial structures.
-
Method: Perform a conformational search using a molecular mechanics force field (e.g., MMFF). This will generate hundreds to thousands of potential conformers by systematically rotating all single bonds.
-
-
Geometry Optimization and Energy Refinement:
-
Rationale: The geometries obtained from molecular mechanics are approximations. Quantum mechanical methods are required for more accurate structures and relative energies.
-
Method: Take the unique conformers from the initial search and perform geometry optimization using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G*). This will yield refined 3D structures and their relative energies.[1]
-
-
Analysis of Rotational Energy Barriers:
-
Rationale: Understanding the energy cost of rotating around key bonds is crucial for assessing the likelihood of interconversion between conformers at a given temperature. The Ar-C(O) bond is of particular interest due to the ortho-substituent.
-
Method: Conduct a relaxed potential energy surface scan for the dihedral angle defining the rotation around the Ar-C(O) bond. This calculates the energy at each step of rotation, revealing the energy minima (stable conformers) and maxima (transition states).[2][3][4]
-
-
Inclusion of Solvent Effects:
-
Rationale: Molecular conformation can be highly dependent on the solvent environment. A polar solvent may stabilize different conformers compared to the gas phase.
-
Method: Re-run single-point energy calculations or geometry optimizations on the most stable conformers using a polarizable continuum model (PCM) to simulate the solvent of choice for subsequent NMR experiments (e.g., chloroform or DMSO).[5]
-
Caption: Workflow for the in silico conformational analysis.
Part 2: Experimental Validation with NMR Spectroscopy
NMR spectroscopy is the premier experimental technique for studying the conformation and dynamics of molecules in solution.[6][7][8] The data obtained will be used to validate and refine the computational models.
Protocol 2: NMR-Based Experimental Analysis
-
Complete Signal Assignment:
-
Rationale: A prerequisite for any detailed structural analysis is the unambiguous assignment of all proton and carbon signals in the molecule.
-
Method: Acquire a standard suite of 2D NMR spectra at room temperature in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). This includes ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC experiments.
-
-
Dynamic NMR Analysis:
-
Rationale: For flexible molecules, NMR signals are often broadened at room temperature due to rapid interconversion between multiple conformers. Variable-Temperature (VT) NMR can slow these dynamics.[6][9][10]
-
Method: Acquire a series of ¹H NMR spectra over a wide temperature range (e.g., from +50°C down to -80°C).[9] Observe changes in chemical shifts, signal coalescence, and the sharpening or splitting of broad peaks. These changes provide direct evidence of dynamic conformational equilibria.
-
-
Spatial Proximity and Distance Constraints:
-
Rationale: The Nuclear Overhauser Effect (NOE) allows for the detection of protons that are close in space (< 5 Å), regardless of their bonded connectivity. This is crucial for determining the three-dimensional fold of the molecule.[8][11][12]
-
Method: Acquire a 2D NOESY or ROESY spectrum. The presence of cross-peaks between specific protons (e.g., between protons on the aromatic ring and those on the alkyl chain) provides definitive evidence for specific folded conformations and can be used to validate the computationally predicted structures.
-
Caption: Workflow for the experimental NMR-based analysis.
Comparative Analysis: Isolating Structural Influences
To fully appreciate the conformational impact of the 2,4-difluorophenyl and ketone moieties, we compare our target molecule to simpler structural analogs.
| Molecule | Key Structural Feature | Expected Conformational Influence |
| Ethyl Heptanoate [13][14][15][16][17] | Flexible C7 alkyl chain | Represents the baseline flexibility of the aliphatic tail, likely existing in a fast equilibrium of multiple low-energy conformers. |
| 7-Phenyl-7-oxoheptanoate (Hypothetical) | Phenyl-ketone group | Introduces steric bulk and potential π-stacking interactions, restricting the motion of the chain end. A moderate rotational barrier around the Ar-C(O) bond is expected. |
| 2,4-Difluoroacetophenone [18] | 2,4-Difluorophenyl-ketone | Isolates the effect of the substituted aromatic ring. The ortho-fluorine is predicted to enforce a strong preference for the s-trans conformation (carbonyl oxygen anti to the fluorine) due to steric and dipolar repulsion.[5][19] |
| This compound | Combination of all features | The overall conformation will be a composite of the chain's flexibility and the rigid, sterically-directed orientation of the difluorophenyl group. |
Expected Outcomes and Key Points of Comparison:
-
The Dominance of the s-trans Conformer: The most significant finding is expected to be the conformational restriction around the Ar-C(O) bond. Unlike an unsubstituted phenyl ring, the ortho-fluorine atom in our target molecule will likely lock the aromatic ring into an s-trans orientation relative to the carbonyl bond. This has been observed in simpler 2'-fluoroacetophenone derivatives.[19] This prediction can be confirmed experimentally by the observation of strong NOEs between the proton at C6 of the aromatic ring and the α-methylene protons of the heptanoate chain.
-
Conformational States of the Alkyl Chain: While the head of the molecule is conformationally restricted, the flexible alkyl tail will still explore multiple conformations. The overall shape could be predominantly linear/extended or adopt a folded conformation where the terminal ester group interacts with the aromatic ring. NOESY data will be critical in distinguishing these possibilities.
Caption: Key conformational possibilities to investigate.
Conclusion
The conformational analysis of flexible molecules like this compound requires a sophisticated, multi-faceted approach. A purely experimental or purely computational study is insufficient to capture the complete picture. The integrated workflow presented in this guide—initiating with a broad computational search, followed by refinement with DFT, and culminating in rigorous experimental validation via advanced NMR techniques—provides a robust and reliable pathway to elucidating the dominant solution-state conformations.
By comparing the expected behavior of the target molecule to simpler analogs, we can predict that the 2,4-difluorophenyl group will act as a "conformational lock," significantly restricting rotation at the aryl-ketone linkage. The primary remaining question, answerable by the proposed NOE experiments, is the preferred conformation of the flexible alkyl tail. This detailed structural understanding is an invaluable asset for rational drug design, enabling researchers to correlate specific three-dimensional structures with biological activity and optimize molecules for enhanced efficacy and desired properties.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate
Introduction: Beyond the Benchtop
In the pursuit of novel therapeutics and scientific advancement, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate, a halogenated organic compound, requires a specific and meticulous disposal protocol. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, grounded in established safety protocols and regulatory standards. Our objective is to empower you, our fellow researchers, to manage this process with confidence and precision, ensuring the safety of your team and the environment.
Hazard Identification and Risk Assessment
Based on analogous compounds, we must assume it presents the following hazards:
| Potential Hazard | Description | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | May cause skin irritation upon contact.[4] | Nitrile gloves (or other chemically resistant gloves), lab coat. |
| Eye Irritation | May cause serious eye irritation.[4] | Chemical splash goggles or safety glasses with side shields. |
| Respiratory Irritation | Inhalation of vapors or aerosols may cause respiratory tract irritation.[4] | Use only in a well-ventilated area or a chemical fume hood. |
| Harmful if Swallowed | Ingestion may be harmful.[4] | Do not eat, drink, or smoke when handling. Wash hands thoroughly after.[5] |
| Flammability | Assumed to be a combustible liquid. Keep away from open flames and heat sources.[5] | Store away from ignition sources. Use non-sparking tools for transfers.[5] |
Incompatibility Warning: A critical aspect of safe waste management is preventing dangerous reactions. Do not mix this waste with strong acids, strong bases, or strong oxidizing agents.[5]
Step-by-Step Waste Collection and Disposal Protocol
The cardinal rule for this compound is that it must not be disposed of down the drain or in regular trash .[3][6] It must be treated as hazardous chemical waste and disposed of through an approved waste disposal plant.[5]
Step 1: Select the Correct Waste Container
The choice of container is your first line of defense against spills and reactions.
-
Designation: Select a container specifically designated for "Halogenated Organic Waste." [1][3] Keeping halogenated and non-halogenated wastes separate is crucial for safety and is often more cost-effective for disposal.[3]
-
Material: Use a chemically compatible, leak-proof container with a tightly sealing cap.[2][7] High-density polyethylene (HDPE) or glass containers are typically appropriate. Avoid metal containers, as trace contaminants could lead to corrosion.[7]
-
Condition: Ensure the container is clean, dry, and in good condition before the first addition of waste.
Step 2: Proper Labeling
Clear and accurate labeling is a non-negotiable requirement mandated by OSHA and the EPA.[7][8]
-
Initial Labeling: Before adding any waste, affix a hazardous waste tag to the container.
-
Content Identification: Clearly write the words "Hazardous Waste" and list all constituents, including "Waste this compound" and any solvents used.[1]
-
Hazard Communication: Indicate the relevant hazards (e.g., Irritant, Combustible).
Step 3: Waste Accumulation
-
Location: All chemical waste must be stored in a designated Satellite Accumulation Area (SAA) .[9] This area should be near the point of generation and under the direct control of laboratory personnel.[7]
-
Segregation: Store the halogenated waste container away from incompatible materials, particularly acids, bases, and oxidizers.[5]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[10]
-
Keep It Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[1][3] This prevents the release of volatile organic compounds (VOCs) into the lab environment.
Step 4: Arranging for Final Disposal
-
Container Capacity: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[7]
-
Contact EHS: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Professional Disposal: Your EHS office will work with a licensed and permitted hazardous waste transporter and disposal facility to ensure the waste is managed in compliance with all federal, state, and local regulations.[2][11] The most common disposal method for this type of waste is high-temperature incineration, which safely destroys the hazardous constituents.[12]
Disposal Workflow Diagram
This diagram outlines the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Framework: The Basis of Our Practice
Adherence to this protocol ensures compliance with key regulations from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) .
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard requires employers to create a Chemical Hygiene Plan (CHP) that outlines procedures for protecting lab personnel from hazardous chemicals.[13] This disposal guide should be considered a component of your laboratory's CHP. The standard also mandates that safety data sheets are readily accessible and that labels on incoming containers are not defaced.[8]
-
EPA's Resource Conservation and Recovery Act (RCRA): RCRA governs the management of hazardous waste from "cradle to grave." Your laboratory is considered a waste generator, and as such, you are responsible for the waste until its final, safe disposal.[7] The EPA provides specific regulations for academic laboratories to facilitate compliance.[14]
By diligently following these procedures, you contribute to a culture of safety, protect our shared environment, and uphold the rigorous standards of our scientific community.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
